molecular formula C10H18N6O8S B12395831 Pralurbactam CAS No. 2163782-59-8

Pralurbactam

Cat. No.: B12395831
CAS No.: 2163782-59-8
M. Wt: 382.35 g/mol
InChI Key: HOJIPBUGHMYVQD-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pralurbactam is under investigation in clinical trial NCT06633718 (Study to Assess the Efficacy and Safety of Meropenem and this compound in CIAI).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2163782-59-8

Molecular Formula

C10H18N6O8S

Molecular Weight

382.35 g/mol

IUPAC Name

[(2S,5R)-2-[2-(diaminomethylideneamino)oxyethoxycarbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

InChI

InChI=1S/C10H18N6O8S/c11-9(12)14-23-4-3-22-13-8(17)7-2-1-6-5-15(7)10(18)16(6)24-25(19,20)21/h6-7H,1-5H2,(H,13,17)(H4,11,12,14)(H,19,20,21)/t6-,7+/m1/s1

InChI Key

HOJIPBUGHMYVQD-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NOCCON=C(N)N

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCON=C(N)N

Origin of Product

United States

Foundational & Exploratory

Pralurbactam's Mechanism of Action Against Class A β-Lactamases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralurbactam (formerly known as FL058) is a novel, potent β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1][2][3] Like other members of its class, such as avibactam, this compound is designed to counteract the enzymatic activity of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. This guide provides a detailed technical overview of the mechanism of action of this compound against Class A β-lactamases, a clinically significant group of enzymes that includes the widespread TEM, SHV, and KPC variants.

This compound is under development in combination with meropenem for the treatment of complicated intra-abdominal infections.[4] Pre-clinical studies have indicated that this compound exhibits a strong inhibitory effect, particularly against Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria, suggesting a potential advantage over other DBO inhibitors like avibactam.[2][5] This document will synthesize the available data on its inhibitory activity, detail the experimental methodologies used in its evaluation, and provide visual representations of its mechanism and related experimental workflows.

Core Mechanism of Action: Covalent Acylation

The primary mechanism by which this compound inhibits Class A β-lactamases involves a two-step process initiated by the nucleophilic attack of the active site serine residue (Ser70 in the Ambler numbering scheme) on the carbonyl carbon of this compound's bicyclic core. This results in the formation of a stable, covalent acyl-enzyme intermediate.[6][7] This acylation effectively sequesters the enzyme, preventing it from hydrolyzing β-lactam antibiotics.

The general mechanism for DBO inhibitors is a reversible acylation process. The stability of the acyl-enzyme complex is a critical determinant of the inhibitor's efficacy. A slower deacylation rate leads to a more prolonged inhibition of the β-lactamase.

This compound Inhibition Mechanism General Mechanism of this compound Inhibition of Class A β-Lactamases E_I E + I (Enzyme + this compound) EI E·I (Non-covalent complex) E_I->EI k1 (Binding) EI->E_I k-1 (Dissociation) EI_acyl E-I* (Covalent acyl-enzyme intermediate) EI->EI_acyl k2 (Acylation) EI_acyl->EI k-2 (Reverse Acylation) E_P E + P (Regenerated Enzyme + Inactivated Inhibitor) EI_acyl->E_P k3 (Deacylation/Hydrolysis)

Figure 1: General kinetic scheme of this compound's interaction with a Class A β-lactamase.

Quantitative Analysis of Inhibitory Activity

While specific IC50 and Ki values for this compound against purified Class A β-lactamases are not yet widely published, in vitro susceptibility studies have demonstrated its potentiation of meropenem activity against KPC-producing Enterobacterales.[3] When combined with a fixed concentration of 4 μg/mL of this compound, the minimum inhibitory concentration (MIC) of meropenem against these resistant strains was significantly reduced by a factor of 8 to 512.[3] This indicates a strong inhibitory effect of this compound on the KPC enzymes produced by these organisms.

Pharmacokinetic/pharmacodynamic studies in murine infection models have identified the percentage of the dosing interval during which the free drug concentration of this compound remains above a certain threshold (%fT > CT) as the key parameter driving its efficacy.[1][2] For instance, a %fT > 1 mg/L of 38.4% was associated with a bacteriostatic effect when combined with meropenem against Klebsiella pneumoniae.[1][2][8]

Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenemase-Producing Enterobacterales

Organismβ-LactamaseMeropenem MIC (mg/L)Meropenem + this compound (4 mg/L) MIC (mg/L)MIC Fold Reduction
K. pneumoniaeKPC≥80.25 - 24 - ≥32
E. coliKPC≥8≤0.06 - 0.125≥64 - ≥128

Data synthesized from in vitro susceptibility testing results.[3]

Experimental Protocols

The evaluation of this compound's inhibitory activity against Class A β-lactamases involves a series of standardized biochemical assays. The following sections detail the general methodologies employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a β-lactam antibiotic in combination with this compound is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Reagents:

    • Prepare a stock solution of the β-lactam antibiotic (e.g., meropenem) and this compound in a suitable solvent, typically water or DMSO.

    • Prepare serial twofold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

    • For combination testing, add a fixed concentration of this compound (e.g., 4 mg/L) to each well containing the serially diluted β-lactam.

  • Inoculum Preparation:

    • Grow the bacterial strain to be tested on an appropriate agar plate overnight.

    • Suspend several colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 105 CFU/mL.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 50 µL of the bacterial inoculum to 50 µL of the CAMHB containing the antibiotic dilutions (with or without this compound).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35 ± 2 °C for 16-20 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC Determination Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare serial dilutions of β-lactam antibiotic prep_inhibitor Add fixed concentration of this compound prep_inoculum Prepare bacterial inoculum (0.5 McFarland) inoculate Inoculate microtiter plate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic

Figure 2: A simplified workflow for determining the MIC of a β-lactam in combination with this compound.
Enzyme Kinetics and Inhibition Assays (IC50 and Ki Determination)

To determine the intrinsic inhibitory activity of this compound against purified Class A β-lactamases, steady-state kinetic assays are performed.

  • Enzyme and Substrate Preparation:

    • Purify the target Class A β-lactamase (e.g., KPC-2, SHV-1, TEM-1).

    • Use a chromogenic substrate, such as nitrocefin, which undergoes a color change upon hydrolysis by the β-lactamase.

  • IC50 Determination:

    • Pre-incubate a fixed concentration of the purified β-lactamase with a range of this compound concentrations for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a fixed concentration of the chromogenic substrate (typically at or near its Km value).

    • Monitor the rate of substrate hydrolysis by measuring the change in absorbance over time using a spectrophotometer.

    • Plot the initial velocity of the reaction against the logarithm of the this compound concentration.

    • The IC50 value is the concentration of this compound that results in a 50% reduction in the enzyme's catalytic activity.

  • Ki Determination:

    • To determine the inhibition constant (Ki), perform the kinetic assay with varying concentrations of both the substrate and this compound.

    • Measure the initial reaction velocities under these different conditions.

    • Analyze the data using appropriate kinetic models (e.g., Michaelis-Menten for competitive, non-competitive, or mixed inhibition) and plotting methods (e.g., Lineweaver-Burk or Dixon plots) to determine the Ki value. For covalent inhibitors like this compound, a more complex analysis to determine kinact and KI may be necessary.

IC50 Determination Workflow General Workflow for IC50 Determination cluster_setup Assay Setup cluster_reaction Reaction cluster_data_analysis Data Analysis enzyme_inhibitor Pre-incubate purified enzyme with varying concentrations of this compound add_substrate Initiate reaction by adding chromogenic substrate (e.g., nitrocefin) enzyme_inhibitor->add_substrate measure_absorbance Monitor change in absorbance over time add_substrate->measure_absorbance calculate_velocity Calculate initial reaction velocities measure_absorbance->calculate_velocity plot_data Plot velocity vs. [this compound] calculate_velocity->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Figure 3: A generalized workflow for determining the IC50 of this compound against a purified β-lactamase.

Conclusion

This compound is a promising diazabicyclooctane β-lactamase inhibitor with potent activity against Class A β-lactamases, including the clinically challenging KPC carbapenemases. Its mechanism of action follows the established pathway for DBOs, involving the formation of a stable covalent acyl-enzyme intermediate with the active site serine of the β-lactamase. While comprehensive quantitative kinetic data against a wide range of purified Class A enzymes and structural data of the this compound-enzyme complex are still emerging, the available in vitro and in vivo data strongly support its potential as an effective partner for β-lactam antibiotics in combating infections caused by resistant Gram-negative bacteria. Further research, particularly crystallographic studies and detailed kinetic analyses, will provide a more complete understanding of the molecular interactions that underpin its potent inhibitory activity.

References

Pralurbactam: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pralurbactam, also known as FL058, is a novel, potent inhibitor of class A, C, and D serine β-lactamases. Developed by Qilu Pharmaceutical Co., Ltd., it is utilized in combination with meropenem to combat infections caused by multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the discovery of this compound, a detailed, plausible chemical synthesis pathway, and a summary of its biological activity. The information is curated to serve as a valuable resource for researchers and professionals in the field of antibacterial drug development.

Discovery and Development

This compound (FL058) emerged from research efforts focused on identifying novel diazabicyclooctane (DBO) β-lactamase inhibitors with a broad spectrum of activity. The DBO scaffold is a well-established pharmacophore for potent inhibition of serine β-lactamases. The discovery process likely involved the synthesis and screening of a library of DBO analogues to optimize potency against key β-lactamases, such as KPC, AmpC, and OXA-type enzymes, while also ensuring a favorable pharmacokinetic and safety profile. This compound's development addresses the critical medical need for new therapies to treat infections caused by carbapenem-resistant Enterobacterales (CRE).

Chemical Synthesis Pathway

While the precise, step-by-step industrial synthesis of this compound is proprietary, a plausible and detailed synthetic route can be constructed based on the chemical structure of this compound and established synthetic methodologies for diazabicyclooctane (DBO) β-lactamase inhibitors, as outlined in patents filed by Qilu Pharmaceutical Co., Ltd. (e.g., WO2017206947A1) and the broader scientific literature.

The synthesis of this compound can be envisioned as a multi-step process commencing with the construction of the core DBO scaffold, followed by the introduction of the requisite side chains.

Diagram: Proposed Chemical Synthesis Pathway of this compound

Pralurbactam_Synthesis A Protected L-Pyroglutamic acid derivative B Key Intermediate 1 (Protected piperidine derivative) A->B Multi-step synthesis C Key Intermediate 2 (Bicyclic core formation) B->C Intramolecular cyclization D Key Intermediate 3 (Deprotection and sulfation) C->D Deprotection & Sulfation (e.g., SO3-pyridine) F This compound D->F Amide coupling (e.g., HATU, DIPEA) E Side Chain Precursor (Aminooxy-ethoxy-guanidine derivative) E->F

Caption: Proposed synthetic pathway for this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound's biological activity.

Table 1: In Vitro Activity of Meropenem in Combination with this compound (4 µg/mL) against Enterobacterales
Bacterial SpeciesMeropenem MIC50 (µg/mL)Meropenem MIC90 (µg/mL)
Escherichia coli≤0.060.5
Klebsiella pneumoniae0.254

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound in a Neutropenic Murine Thigh Infection Model
PK/PD IndexTarget for Bacteriostatic EffectTarget for 1-log10 CFU Reduction
%fT > 1 mg/L38.4%63.6%

%fT > 1 mg/L represents the percentage of the dosing interval during which the free drug concentration remains above 1 mg/L.

Experimental Protocols

The following are detailed, representative methodologies for key experiments related to the synthesis and evaluation of this compound, based on standard practices in the field.

General Protocol for the Synthesis of the Diazabicyclooctane (DBO) Core

This protocol outlines a general approach for the synthesis of the DBO core structure, a key component of this compound.

Diagram: Experimental Workflow for DBO Core Synthesis

DBO_Core_Synthesis_Workflow start Start with protected L-pyroglutamic acid step1 Ring opening and functional group manipulation start->step1 step2 Introduction of the second nitrogen atom step1->step2 step3 Intramolecular cyclization to form the bicyclic system step2->step3 step4 Purification of the DBO core by column chromatography step3->step4 end Characterization (NMR, MS) step4->end

Caption: General workflow for the synthesis of the DBO core.

Methodology:

  • Step 1: Synthesis of the Piperidine Intermediate: A protected derivative of L-pyroglutamic acid is subjected to a series of reactions, including reduction, ring-opening, and functional group interconversions, to yield a suitably protected piperidine precursor.

  • Step 2: Formation of the Bicyclic Ring System: The piperidine intermediate undergoes an intramolecular cyclization reaction, often mediated by a suitable coupling agent, to form the characteristic diazabicyclooctane ring structure.

  • Step 3: Deprotection and Sulfation: The protecting groups on the DBO core are removed under appropriate conditions. The hydroxyl group on the nitrogen is then sulfated using a sulfating agent such as a sulfur trioxide-pyridine complex to install the critical sulfate group.

  • Step 4: Amide Coupling with the Side Chain: The carboxylic acid of the DBO core is activated using a peptide coupling reagent (e.g., HATU, HOBt/EDCI) and reacted with the aminooxy-containing side chain in the presence of a non-nucleophilic base (e.g., DIPEA) to form the final this compound molecule.

  • Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The structure and purity of this compound are confirmed by analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of meropenem in combination with a fixed concentration of this compound.

Diagram: Workflow for MIC Determination

MIC_Determination_Workflow start Prepare bacterial inoculum step3 Inoculate wells with the bacterial suspension start->step3 step1 Prepare serial dilutions of meropenem in a 96-well plate step2 Add a fixed concentration of this compound (e.g., 4 µg/mL) to all wells step1->step2 step2->step3 step4 Incubate plates at 37°C for 18-24 hours step3->step4 end Determine MIC as the lowest concentration with no visible growth step4->end

Caption: Workflow for MIC determination.

Methodology:

  • Bacterial Strain Preparation: A standardized inoculum of the test bacterial strain is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Preparation: A two-fold serial dilution of meropenem is prepared in a 96-well microtiter plate. This compound is added to each well at a constant concentration (e.g., 4 µg/mL).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

Protocol for Determination of β-Lactamase Inhibition (IC50)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified β-lactamase.

Diagram: Workflow for IC50 Determination

IC50_Determination_Workflow start Prepare serial dilutions of this compound step1 Pre-incubate this compound with purified β-lactamase enzyme start->step1 step2 Initiate the reaction by adding a chromogenic substrate (e.g., nitrocefin) step1->step2 step3 Monitor the rate of substrate hydrolysis spectrophotometrically step2->step3 step4 Calculate the percentage of inhibition for each this compound concentration step3->step4 end Determine IC50 value by non-linear regression analysis step4->end

Caption: Workflow for IC50 determination.

Methodology:

  • Reagents: Purified β-lactamase enzyme, a chromogenic β-lactam substrate (e.g., nitrocefin), and a suitable buffer (e.g., phosphate buffer).

  • Assay Procedure:

    • Serial dilutions of this compound are prepared in the assay buffer.

    • A fixed concentration of the purified β-lactamase is pre-incubated with the various concentrations of this compound for a defined period at a specific temperature (e.g., 10 minutes at 30°C).

    • The enzymatic reaction is initiated by the addition of the chromogenic substrate.

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve using non-linear regression analysis.

Conclusion

This compound is a significant addition to the arsenal of β-lactamase inhibitors, offering a promising therapeutic option for infections caused by challenging Gram-negative pathogens. Its discovery and development underscore the continued importance of the diazabicyclooctane scaffold in overcoming β-lactamase-mediated resistance. The synthetic pathway, while complex, is accessible through established chemical methodologies. The potent in vitro activity and favorable pharmacokinetic/pharmacodynamic profile of this compound in combination with meropenem support its ongoing clinical evaluation and potential to address a critical unmet medical need. Further research will continue to delineate its full clinical utility and potential for future applications.

Pralurbactam: A Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralurbactam is a novel β-lactamase inhibitor under investigation for its potential to combat bacterial resistance to β-lactam antibiotics.[1][2] By inactivating β-lactamase enzymes, this compound can restore the efficacy of co-administered β-lactam antibiotics against otherwise resistant bacterial strains. This technical guide provides an in-depth overview of the molecular structure and key chemical properties of this compound, along with detailed experimental protocols for their determination and a visualization of its mechanism of action.

Molecular Structure

The structural identity of this compound is defined by its unique arrangement of atoms, which can be represented in various standard chemical formats.

IdentifierValue
IUPAC Name (1R,2S,5R)-2-[[[2-[[(Aminoiminomethyl)amino]oxy]ethoxy]amino]carbonyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate
SMILES C1C--INVALID-LINK--C(=O)NOCCON=C(N)N[3]
InChI InChI=1S/C10H18N6O8S/c11-9(12)14-23-4-3-22-13-8(17)7-2-1-6-5-15(7)10(18)16(6)24-25(19,20)21/h6-7H,1-5H2,(H,13,17)(H4,11,12,14)(H,19,20,21)/t6-,7+/m1/s1[3]
InChI Key HOJIPBUGHMYVQD-RQJHMYQMSA-N[3]

Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its development as a therapeutic agent. The following table summarizes its known chemical properties.

PropertyValue/Description
Molecular Formula C10H18N6O8S[2]
Molecular Weight 382.35 g/mol [3]
Physical State Solid
Appearance White to off-white
Solubility Soluble in DMSO[4]
pKa Data not available. See Experimental Protocols for determination methods.
Aqueous Solubility Data not available. See Experimental Protocols for determination methods.
LogP Data not available. See Experimental Protocols for determination methods.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of the key chemical properties of a drug candidate like this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and distribution. A standard method for pKa determination is potentiometric titration.[5][6][7]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent system. If aqueous solubility is low, a co-solvent system may be employed.[7]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[5][6]

    • Use a solution of a neutral salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[5][6]

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).[5]

    • Place a known volume of the this compound solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Incrementally add the standardized acid or base titrant to the this compound solution.

    • Record the pH value after each addition, ensuring the reading stabilizes (drift < 0.01 pH units/minute).[6]

    • Continue the titration until the pH change upon addition of titrant becomes minimal, indicating the completion of the reaction.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve.

    • Perform the titration in triplicate to ensure reproducibility.[6]

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts a drug's bioavailability. Both kinetic and thermodynamic solubility assays can be performed.[4][8]

Kinetic Solubility Assay (High-Throughput Screening): [4]

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

    • Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.[9]

  • Measurement:

    • Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the turbidity of the solution using a nephelometer or a UV/Vis plate reader to detect precipitation.[4]

    • Alternatively, filter the solution to remove any precipitate and quantify the concentration of the dissolved this compound in the filtrate using LC-MS/MS or UV/Vis spectroscopy.[9]

Thermodynamic Solubility Assay (Shake-Flask Method): [8]

  • Equilibration:

    • Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed flask.

    • Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Sample Analysis:

    • Separate the undissolved solid from the solution by centrifugation or filtration.

    • Determine the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.[8]

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for LogP determination.[10][11]

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol.[12]

  • Partitioning:

    • Dissolve a known amount of this compound in either the pre-saturated water or n-octanol.

    • Add a known volume of the other pre-saturated phase to a flask containing the this compound solution.

    • Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation and Analysis:

    • Allow the two phases to separate completely, either by standing or by centrifugation.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV or LC-MS/MS.[12]

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the logarithm of the partition coefficient (LogP = log10(P)).[13]

Mechanism of Action and Experimental Workflows

This compound functions as a β-lactamase inhibitor. Its mechanism of action involves the inactivation of β-lactamase enzymes produced by bacteria, which are responsible for degrading β-lactam antibiotics.[14][15]

Mechanism of β-Lactamase Inhibition

The following diagram illustrates the general mechanism by which a β-lactamase inhibitor like this compound protects a β-lactam antibiotic from degradation.

G Mechanism of β-Lactamase Inhibition cluster_0 Bacterial Environment cluster_1 Interaction cluster_2 Outcome Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds and Inhibits Cell Wall Synthesis This compound This compound Beta_Lactamase β-Lactamase Enzyme This compound->Beta_Lactamase Binds and Inactivates Inactive_Complex Inactive this compound- β-Lactamase Complex Beta_Lactamase->Inactive_Complex Cell_Lysis Bacterial Cell Lysis PBP->Cell_Lysis

Caption: this compound binds to and inactivates β-lactamase, protecting the β-lactam antibiotic.

Experimental Workflow: β-Lactamase Inhibitor Screening Assay

A common method to evaluate the efficacy of a β-lactamase inhibitor is a colorimetric assay using a chromogenic substrate like nitrocefin.[16][17][18]

G Workflow for β-Lactamase Inhibitor Screening Start Start: Prepare Reagents Prepare_Samples Prepare Test Inhibitor (this compound) and Control Solutions Start->Prepare_Samples Add_Enzyme Add β-Lactamase Enzyme to Wells Prepare_Samples->Add_Enzyme Incubate_Inhibitor Incubate Inhibitor with Enzyme Add_Enzyme->Incubate_Inhibitor Add_Substrate Add Chromogenic Substrate (e.g., Nitrocefin) Incubate_Inhibitor->Add_Substrate Measure_Absorbance Measure Absorbance Kinetically (e.g., at 490 nm) Add_Substrate->Measure_Absorbance Analyze_Data Calculate Inhibition Percentage Measure_Absorbance->Analyze_Data End End: Determine IC50 Analyze_Data->End

Caption: A typical workflow for assessing the inhibitory activity of this compound against β-lactamase.

References

Preclinical Efficacy and Safety of Pralurbactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralurbactam (formerly FL058) is a novel, next-generation diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitor. It is being developed to be co-administered with β-lactam antibiotics, primarily carbapenems like meropenem, to combat infections caused by multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the preclinical studies on the efficacy and safety of this compound, offering valuable insights for researchers, scientists, and professionals involved in the drug development process. This compound, in combination with a partner β-lactam, is designed to address the growing threat of resistance mediated by Ambler class A, C, and D β-lactamases[1].

Efficacy Data

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies, primarily in combination with meropenem. These studies demonstrate its potential to restore the activity of meropenem against carbapenem-resistant Enterobacterales (CRE).

In Vitro Efficacy

This compound, in combination with meropenem, has shown significant in vitro activity against key carbapenemase-producing Enterobacterales. The addition of this compound leads to a notable reduction in the Minimum Inhibitory Concentrations (MICs) of meropenem against these resistant strains.

Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Enterobacterales

Bacterial SpeciesResistance MechanismMeropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)
Escherichia coliNDM-producingNot specifiedMIC₉₀: 0.5
Klebsiella pneumoniaeNDM-producingNot specifiedMIC₅₀: 0.25, MIC₉₀: 4
Pseudomonas aeruginosaNot specifiedNo data availableNo data available
Acinetobacter baumanniiNot specifiedNo data availableNo data available

Note: Data derived from an in vitro susceptibility study mentioned in a larger preclinical publication. The specific range of meropenem-only MICs for these isolates was not provided in the available search results.[1]

An unpublished in vitro susceptibility study demonstrated that this compound alone has some inhibitory effects on Escherichia coli. When combined with meropenem at a fixed concentration of 4 µg/mL, it significantly lowered the MIC₉₀ for NDM-producing E. coli to 0.5 mg/L. For NDM-producing K. pneumoniae, the combination therapy resulted in MIC₅₀ and MIC₉₀ values of 0.25 and 4 mg/L, respectively[1].

In Vivo Efficacy

The in vivo efficacy of the this compound/meropenem combination has been assessed in a neutropenic murine thigh infection model. This model is a standard in preclinical antibiotic development to evaluate the bactericidal activity of new agents in a setting that mimics an immunocompromised state.

In this model, the combination of this compound and meropenem demonstrated a significant reduction in bacterial burden compared to meropenem alone against carbapenemase-producing K. pneumoniae and E. coli. The key pharmacokinetic/pharmacodynamic (PK/PD) index that best correlated with the efficacy of this compound was the percentage of the dosing interval during which the free drug concentration remains above a certain threshold (%fT > CT)[1].

Table 2: In Vivo Efficacy of this compound/Meropenem in a Neutropenic Murine Thigh Infection Model

Bacterial SpeciesPK/PD Index for this compoundTarget for Bacteriostatic EffectTarget for 1-log₁₀ Bacterial Reduction
Klebsiella pneumoniae%fT > 1 mg/L38.4%63.6%
Escherichia coli%fT > 1 mg/L1.8%40.1%

Note: These data are based on a study where the dose of meropenem was fixed.[1]

The study concluded that a %fT > 1 mg/L of 38.4% for this compound was required for a bacteriostatic effect against K. pneumoniae, while a target of 63.6% was needed for a 1-log₁₀ reduction in bacterial load[1]. For E. coli, the required exposures were lower[1]. These findings are crucial for informing the optimal dosing regimens in future clinical trials.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Susceptibility Testing (MIC Determination)

While a specific, detailed protocol for this compound MIC determination was not available in the searched literature, the standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) is the generally accepted procedure.

General Broth Microdilution Protocol:

  • Bacterial Isolate Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.

  • Drug Preparation: Stock solutions of meropenem and this compound are prepared. Serial twofold dilutions of meropenem are made in cation-adjusted Mueller-Hinton broth (CAMHB). For combination testing, a fixed concentration of this compound (e.g., 4 µg/mL) is added to each well containing the serially diluted meropenem.

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of a microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Assays

Detailed time-kill assay protocols specific to this compound were not found in the search results. However, a general methodology for time-kill assays is described below.

General Time-Kill Assay Protocol:

  • Inoculum Preparation: A standardized bacterial suspension is prepared in a logarithmic growth phase.

  • Drug Exposure: The bacterial suspension is added to flasks containing CAMHB with the antimicrobial agents at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) of meropenem alone and in combination with a fixed concentration of this compound. A growth control without any antibiotic is also included.

  • Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Bacterial Viability Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antimicrobial concentration. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours, while bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

In Vivo Neutropenic Murine Thigh Infection Model

The protocol for the neutropenic murine thigh infection model used in the preclinical evaluation of this compound/meropenem is as follows[1]:

  • Animal Model: Female ICR mice are used for the study.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically administered on days -4 and -1 relative to the day of infection.

  • Infection: A bacterial suspension of the test organism (e.g., K. pneumoniae or E. coli) is injected into the thigh muscles of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. This compound and meropenem are administered via intraperitoneal or subcutaneous injection at various dosing regimens.

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted for bacterial enumeration (CFU/thigh).

  • Data Analysis: The change in log₁₀ CFU/thigh is calculated relative to the bacterial count at the start of treatment.

Safety and Toxicology

Comprehensive preclinical safety and toxicology data for this compound are not extensively available in the public domain. However, a completed Phase I clinical trial has indicated that this compound exhibits good safety, tolerance, and pharmacokinetic profiles in humans[1]. Standard preclinical safety evaluations for a new drug would typically include:

  • Safety Pharmacology: Studies to assess the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • General Toxicology: Single-dose and repeat-dose toxicity studies in at least two animal species (one rodent, one non-rodent) to identify potential target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL).

  • Genotoxicity: A battery of tests to assess the potential for the drug to cause genetic mutations or chromosomal damage.

  • Reproductive and Developmental Toxicology: Studies to evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

  • Carcinogenicity: Long-term studies in animals to assess the carcinogenic potential, typically required for drugs intended for chronic use.

Without specific published data on these studies for this compound, a definitive preclinical safety profile cannot be constructed.

Mechanism of Action and Signaling Pathways

This compound is a diazabicyclooctane (DBO) β-lactamase inhibitor. Its mechanism of action is based on the covalent, and often reversible, acylation of the active site serine of β-lactamase enzymes. This prevents the hydrolysis of the partner β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect. This compound is reported to be active against Ambler class A, C, and D β-lactamases[1].

The general signaling pathway for β-lactamase inhibition by a DBO inhibitor can be visualized as follows:

G beta_lactam β-Lactam Antibiotic (e.g., Meropenem) pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Binds to & Inhibits This compound This compound (DBO Inhibitor) beta_lactamase β-Lactamase Enzyme (Class A, C, D) This compound->beta_lactamase Forms Covalent Adduct & Inhibits beta_lactamase->beta_lactam Hydrolyzes & Inactivates cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Required for lysis Cell Lysis cell_wall->lysis Inhibition leads to

Caption: Mechanism of action of this compound in combination with a β-lactam antibiotic.

The following diagram illustrates the general experimental workflow for preclinical evaluation of a new β-lactamase inhibitor combination:

G start Start: New β-Lactamase Inhibitor (this compound) in_vitro In Vitro Efficacy - MIC Determination - Time-Kill Assays start->in_vitro safety Preclinical Safety & Toxicology start->safety in_vivo In Vivo Efficacy (e.g., Murine Thigh Model) in_vitro->in_vivo Promising candidates move to in vivo pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling in_vivo->pk_pd clinical Informs Clinical Trial Design pk_pd->clinical safety->clinical

Caption: General experimental workflow for preclinical evaluation of a new β-lactamase inhibitor.

Conclusion

The available preclinical data suggest that this compound is a promising β-lactamase inhibitor with the potential to restore the activity of meropenem against carbapenem-resistant Enterobacterales harboring class A, C, and D β-lactamases. The in vivo efficacy demonstrated in the murine thigh infection model, coupled with a favorable safety profile observed in an early clinical trial, supports its continued development. However, a more comprehensive understanding of its in vitro spectrum of activity against a wider range of resistant pathogens and detailed public data on its preclinical safety and toxicology profile are needed to fully delineate its therapeutic potential. This technical guide summarizes the core preclinical findings to date and provides a framework for further research and development in this critical area of infectious disease therapeutics.

References

Pralurbactam's Activity Against Carbapenem-Resistant Enterobacterales: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) represent a critical public health challenge, severely limiting therapeutic options for serious infections. A primary mechanism of resistance in these pathogens is the production of β-lactamase enzymes that inactivate carbapenem antibiotics. Pralurbactam (formerly FL058) is a novel diazabicyclooctane β-lactamase inhibitor under development. In combination with the carbapenem antibiotic meropenem, this compound is being investigated as a potential therapeutic agent to overcome carbapenem resistance in Enterobacterales. This technical guide provides a detailed overview of the spectrum of activity, mechanism of action, and available data on the efficacy of the meropenem-pralurbactam combination against CRE.

Mechanism of Action

This compound functions by inhibiting a broad range of β-lactamase enzymes, specifically those belonging to Ambler classes A, C, and D.[1][2][3][4][5] These classes include many of the common carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC) and oxacillinases (e.g., OXA-48), that are prevalent in CRE. By binding to and inactivating these enzymes, this compound protects meropenem from hydrolysis, thereby restoring its antibacterial activity against otherwise resistant bacteria.

dot

cluster_bacteria Carbapenem-Resistant Enterobacterales cluster_drug_action This compound Intervention Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits cell wall synthesis Cell Lysis Cell Lysis PBP->Cell Lysis Leads to BetaLactamase β-Lactamase (e.g., KPC, OXA-48) BetaLactamase->Meropenem Hydrolyzes and inactivates This compound This compound This compound->BetaLactamase Inhibits

Caption: Mechanism of action of meropenem and this compound against CRE.

In Vitro Spectrum of Activity

The combination of meropenem and this compound has demonstrated significant in vitro activity against a range of CRE isolates. While comprehensive data from large-scale surveillance studies are still emerging, preliminary findings indicate that this compound effectively restores the susceptibility of meropenem against key carbapenemase-producing Enterobacterales.

Quantitative Susceptibility Data

The following tables summarize the available minimum inhibitory concentration (MIC) data for the meropenem-pralurbactam combination against various CRE genotypes.

Table 1: Meropenem-Pralurbactam Activity against NDM-Producing Enterobacterales

OrganismCarbapenemaseThis compound Conc. (μg/mL)MIC50 (mg/L)MIC90 (mg/L)
Escherichia coliNDM4-0.5[1][3]
Klebsiella pneumoniaeNDM40.25[1][3]4[1][3]

Note: Some reports suggest that the combination may not inhibit certain strains of NDM-producing K. pneumoniae, indicating potential variability in efficacy within this group.[1][3]

Table 2: Qualitative Activity of Meropenem-Pralurbactam against Other CRE Types

Carbapenemase TypeActivity of Meropenem-Pralurbactam
KPCPotential as a treatment option; stronger inhibitory effect observed in pharmacodynamic studies.[1][3]
OXA-48Potential as a treatment option.[1][3]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

While specific details from all cited studies are not publicly available, a standard methodology for determining the in vitro susceptibility of Enterobacterales to meropenem-pralurbactam would likely follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A typical workflow is outlined below.

dot

cluster_prep Preparation cluster_testing Broth Microdilution cluster_analysis Data Analysis Isolate Bacterial Isolate (e.g., K. pneumoniae) Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum Inoculation Inoculate Plates Inoculum->Inoculation Media Cation-Adjusted Mueller-Hinton Broth Plates Microtiter Plates with Serial Dilutions of Meropenem Media->Plates This compound Add Fixed Concentration of this compound (e.g., 4 µg/mL) Plates->this compound This compound->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read Read Plates for Bacterial Growth Incubation->Read MIC Determine MIC (Lowest concentration with no visible growth) Read->MIC Interpret Interpret Results (Susceptible, Intermediate, Resistant) MIC->Interpret

Caption: Standard workflow for broth microdilution susceptibility testing.

Key Methodological Components:

  • Method: Broth microdilution is a standard method for determining MICs.

  • Media: Cation-adjusted Mueller-Hinton broth is the recommended medium for susceptibility testing of non-fastidious aerobic bacteria like Enterobacterales.

  • Inoculum: A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard, is used to ensure reproducible results.

  • Antimicrobial Agents: Serial twofold dilutions of meropenem are tested, both alone and in the presence of a fixed concentration of this compound (e.g., 4 µg/mL).

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

In vivo studies have been conducted to evaluate the pharmacokinetic and pharmacodynamic (PK/PD) properties of the meropenem-pralurbactam combination. A commonly used model is the neutropenic murine thigh infection model.[1][2][3][4][5]

dot

cluster_induction Infection Induction cluster_treatment Treatment Regimen cluster_evaluation Efficacy Evaluation Neutropenia Induce Neutropenia in Mice Infection Inject CRE Isolate into Thigh Muscle Neutropenia->Infection Treatment_Start Initiate Treatment (e.g., 2 hours post-infection) Infection->Treatment_Start Meropenem_Alone Meropenem Alone Treatment_Start->Meropenem_Alone Combination Meropenem + This compound Treatment_Start->Combination Dosing Administer at Various Doses and Frequencies Meropenem_Alone->Dosing Combination->Dosing Euthanasia Euthanize Mice at Specific Time Points Dosing->Euthanasia Thigh_Homogenization Homogenize Thigh Tissue Euthanasia->Thigh_Homogenization CFU_Counting Plate Serial Dilutions and Count CFUs Thigh_Homogenization->CFU_Counting PKPD_Analysis Correlate Drug Exposure with Bacterial Reduction CFU_Counting->PKPD_Analysis

Caption: Workflow of the neutropenic murine thigh infection model.

Experimental Steps:

  • Induction of Neutropenia: Mice are rendered neutropenic through the administration of agents like cyclophosphamide. This makes them more susceptible to bacterial infections and allows for the evaluation of the antimicrobial agent's efficacy without the interference of the host's immune system.

  • Infection: A standardized inoculum of a CRE strain is injected into the thigh muscle of the neutropenic mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Different dosing regimens of meropenem alone or in combination with this compound are administered.

  • Evaluation: At various time points, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The number of viable bacteria (colony-forming units, CFUs) is determined by plating serial dilutions of the homogenate.

  • PK/PD Analysis: The reduction in bacterial load is correlated with the pharmacokinetic parameters of the drugs to determine the pharmacodynamic indices that best predict efficacy.

Clinical Development

The combination of meropenem and this compound is currently undergoing clinical evaluation. A notable study is the Phase 3 clinical trial NCT07089186, which is designed to assess the efficacy and safety of this combination for the treatment of various infections caused by CRE, including hospital-acquired and ventilator-associated bacterial pneumonia, complicated intra-abdominal infections, complicated urinary tract infections, and bloodstream infections.[6] Another clinical trial, NCT06633718, is specifically investigating its use in complicated intra-abdominal infections.[7]

Conclusion

This compound, in combination with meropenem, represents a promising new therapeutic strategy for infections caused by carbapenem-resistant Enterobacterales. Its ability to inhibit key carbapenemases, particularly those in Ambler classes A, C, and D, restores the in vitro and in vivo activity of meropenem against many CRE isolates. While the currently available data are encouraging, the results from ongoing clinical trials and larger surveillance studies will be crucial in fully defining the clinical utility and spectrum of activity of this novel combination. For researchers and drug development professionals, continued investigation into the efficacy of meropenem-pralurbactam against a broader range of CRE genotypes and phenotypes, as well as understanding potential resistance mechanisms, will be essential.

References

The Structural Impact of Pralurbactam on β-Lactamase: A Technical Guide Based on Crystallographic Analysis of Analogous Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pralurbactam is a novel, non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor currently under investigation. While specific crystallographic data for this compound in complex with β-lactamases are not yet publicly available, a comprehensive understanding of its structural effects can be extrapolated from detailed analyses of analogous inhibitors. This technical guide elucidates the anticipated mechanism of action of this compound by examining the crystal structures of closely related DBO inhibitors, avibactam and relebactam, as well as the established penicillanic acid sulfone inhibitor, tazobactam. By presenting quantitative data from key crystallographic studies, detailing the experimental protocols for structure determination, and visualizing the molecular interactions and experimental workflows, this document provides a robust framework for understanding how this compound likely engages and inactivates β-lactamase enzymes at an atomic level.

Introduction to this compound and its Mechanism of Action

This compound is a new generation β-lactamase inhibitor designed to counteract bacterial resistance to β-lactam antibiotics. Structurally, it belongs to the diazabicyclooctane (DBO) class, which is distinct from traditional β-lactam-based inhibitors.[1] This class of inhibitors, which includes avibactam and relebactam, is known for its broad-spectrum activity against Ambler class A, C, and some class D serine β-lactamases.[1][2]

The inhibitory mechanism of DBOs is a multi-step process that begins with the non-covalent binding of the inhibitor to the active site of the β-lactamase. This is followed by the nucleophilic attack of the catalytic serine residue on the carbonyl group of the DBO's urea moiety, leading to the formation of a covalent acyl-enzyme intermediate. A key feature of DBOs is the reversibility of this covalent bond, allowing the inhibitor to potentially dissociate and inhibit other enzyme molecules.[3] this compound, sharing the DBO core, is expected to follow this same mechanistic pathway to inactivate β-lactamases and restore the efficacy of partner β-lactam antibiotics.

Crystallographic Data of β-Lactamase-Inhibitor Complexes

To provide a quantitative understanding of the structural changes induced by DBO and other key inhibitors on β-lactamases, the following tables summarize crystallographic data from the Protein Data Bank (PDB) for avibactam, relebactam, and tazobactam in complex with clinically relevant β-lactamases.

Table 1: Crystallographic Data for Avibactam-β-Lactamase Complexes
PDB IDβ-LactamaseResolution (Å)R-work / R-freeKey Interacting Residues
4HBU CTX-M-151.100.104 / 0.122Ser70 (covalent), Lys73, Ser130, Asn170
4S2I CTX-M-151.600.173 / 0.198Ser70 (covalent), Ser130, Lys234, Thr235
6BPF CTX-M-1511.32Not ReportedSer70 (covalent), Ser237, Lys73, Ser130
Table 2: Crystallographic Data for Relebactam-β-Lactamase Complexes
PDB IDβ-LactamaseResolution (Å)R-work / R-freeKey Interacting Residues
6QW9 KPC-21.040.115 / 0.134Ser70 (covalent), Lys73, Thr235, Thr237
8G2T KPC-2 (D179N)1.260.134 / 0.167Ser70 (covalent), Lys73, Glu166
Table 3: Crystallographic Data for Tazobactam-β-Lactamase Complexes
PDB IDβ-LactamaseResolution (Å)R-work / R-freeKey Interacting Residues
1TDG SHV-1 (S130G)1.800.140 / 0.176Ser70 (covalent), Lys73, Glu166
1VM1 SHV-12.020.171 / 0.257Ser70 (covalent), Ser130 (covalent fragment)

Experimental Protocols for Crystallographic Studies

The determination of the crystal structure of a β-lactamase in complex with an inhibitor involves several key stages, from protein expression to X-ray diffraction data analysis. The following sections outline a generalized protocol based on methodologies reported for the structural analysis of β-lactamase-inhibitor complexes.[4][5]

Protein Expression and Purification
  • Gene Cloning and Expression: The gene encoding the target β-lactamase is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable bacterial host, typically Escherichia coli BL21(DE3).

  • Cell Culture and Induction: The transformed E. coli is cultured in a rich medium (e.g., Luria-Bertani or Terrific Broth) at 37°C until it reaches a mid-logarithmic growth phase (OD₆₀₀ of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (12-18 hours) to enhance soluble protein expression.

  • Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl), and lysed by sonication or high-pressure homogenization. The cell debris is removed by ultracentrifugation to yield a clarified cell lysate.

  • Purification: The β-lactamase is purified from the lysate using a series of chromatographic steps. A common approach is immobilized metal affinity chromatography (IMAC) if the protein is expressed with a polyhistidine tag, followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

Crystallization of the β-Lactamase-Inhibitor Complex
  • Complex Formation: The purified β-lactamase is incubated with a molar excess (typically 5-10 fold) of the inhibitor (e.g., avibactam, relebactam) for a specific duration (from minutes to hours) at a controlled temperature (e.g., 4°C or room temperature) to allow for the formation of the covalent complex.

  • Crystallization Screening: The protein-inhibitor complex is concentrated to a suitable concentration (typically 5-15 mg/mL). Crystallization conditions are screened using high-throughput robotic systems with commercial crystallization screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.

  • Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain large, single, well-diffracting crystals.

  • Cryo-protection: Before X-ray diffraction analysis, the crystals are transferred to a cryo-protectant solution (typically the mother liquor supplemented with 15-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling in liquid nitrogen.

X-ray Diffraction Data Collection and Structure Determination
  • Data Collection: The cryo-cooled crystals are mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. Diffraction data are collected as a series of images as the crystal is rotated.

  • Data Processing: The diffraction images are processed using software packages like HKL2000 or XDS to integrate the reflection intensities and determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The structure is typically solved by molecular replacement, using a previously determined structure of a homologous β-lactamase as a search model. The initial model is then refined against the experimental data using software like PHENIX or REFMAC, with manual model building in Coot to improve the fit to the electron density map. The inhibitor molecule is then modeled into the active site based on the electron density.

  • Validation and Deposition: The final refined structure is validated for its geometric quality and agreement with the experimental data. The atomic coordinates and structure factors are then deposited in the Protein Data Bank (PDB).

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular and experimental processes involved in the study of β-lactamase inhibition.

Mechanism of Serine β-Lactamase Inhibition by a DBO

G cluster_0 Inhibition Pathway E_S Non-covalent Complex (E + I) Acyl_Enzyme Covalent Acyl-Enzyme (E-I*) E_S->Acyl_Enzyme k_on (Acylation) Recycle Regenerated Enzyme + Intact Inhibitor (E + I) Acyl_Enzyme->Recycle k_off (Recyclization) Hydrolysis Hydrolyzed Inhibitor Acyl_Enzyme->Hydrolysis k_hydrolysis (Slow) G Gene Gene Cloning & Expression Purification Protein Purification (IMAC, SEC) Gene->Purification Complex Complex Formation (Enzyme + Inhibitor) Purification->Complex Crystallization Crystallization Screening & Optimization Complex->Crystallization Data X-ray Data Collection (Synchrotron) Crystallization->Data Structure Structure Solution & Refinement Data->Structure PDB Validation & PDB Deposition Structure->PDB

References

Initial In Vitro Evaluation of Pralurbactam: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralurbactam (formerly known as FL058) is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class, similar to avibactam.[1][2] It is being developed to address the growing threat of antimicrobial resistance, particularly among Gram-negative bacteria that produce a wide range of β-lactamase enzymes. These enzymes hydrolyze and inactivate β-lactam antibiotics, rendering them ineffective. This compound works by inhibiting Class A, C, and D β-lactamases, thereby restoring the activity of partner β-lactam antibiotics.[1][2][3] This technical guide provides a summary of the initial in vitro evaluations of this compound's activity, focusing on its efficacy when combined with meropenem against key pathogenic bacteria.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of β-lactamase enzymes. β-lactamases are the most common cause of resistance to β-lactam antibiotics in Gram-negative bacteria. This compound covalently binds to the active site of these enzymes, preventing them from hydrolyzing the β-lactam ring of co-administered antibiotics like meropenem. This restores the antibiotic's ability to bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death. This compound has demonstrated potent inhibitory activity against Class A (such as KPC), Class C (AmpC), and some Class D (such as OXA-48-like) β-lactamases.[1][2][3]

cluster_0 Bacterial Cell This compound This compound BetaLactamase β-Lactamase (Class A, C, D) This compound->BetaLactamase Inhibits Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binds to & Inhibits BetaLactamase->Meropenem Hydrolyzes (Inactivates) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Disruption leads to

Diagram 1: Mechanism of action of this compound in combination with Meropenem.

In Vitro Activity of this compound

The in vitro potency of this compound is typically evaluated in combination with a partner β-lactam antibiotic, such as meropenem. The following tables summarize the available data on the minimum inhibitory concentrations (MICs) of these combinations against various bacterial isolates.

This compound in Combination with Meropenem

An in vitro susceptibility study demonstrated that meropenem combined with a fixed concentration of 4 µg/mL of this compound significantly lowered the MICs for New Delhi metallo-β-lactamase (NDM)-producing Escherichia coli and exhibited partial inhibitory activity against NDM-producing Klebsiella pneumoniae.[1] Another study indicated that the combination of this compound and meropenem could be a potential treatment for infections caused by KPC- and/or OXA-48-producing Enterobacterales.[1][2]

Table 1: In Vitro Activity of Meropenem-Pralurbactam against NDM-Producing Enterobacterales

OrganismThis compound Concentration (µg/mL)MIC50 (mg/L)MIC90 (mg/L)
Escherichia coli4-0.5
Klebsiella pneumoniae40.254

Data from an in vitro susceptibility study cited in Huang et al., 2024.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro studies. The following sections outline the standard protocols used to evaluate the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the standard procedure for determining the MIC of antimicrobial agents.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on appropriate agar plates overnight at 35-37°C.

    • Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • Stock solutions of this compound and the partner antibiotic (e.g., meropenem) are prepared.

    • Serial two-fold dilutions of the partner antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

    • This compound is added to each dilution at a fixed concentration (e.g., 4 µg/mL).

  • Inoculation and Incubation:

    • Aliquots of the diluted bacterial suspension are added to the wells of a microtiter plate containing the antimicrobial dilutions.

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

cluster_0 Microtiter Plate Preparation start Start: Bacterial Isolate culture Overnight Culture on Agar Plate start->culture suspension Create Suspension (0.5 McFarland) culture->suspension dilution Dilute to Final Inoculum (~5x10^5 CFU/mL) suspension->dilution inoculate Inoculate Microtiter Plate dilution->inoculate antibiotic_prep Serial Dilution of Partner Antibiotic pralurbactam_add Add Fixed Concentration of this compound antibiotic_prep->pralurbactam_add pralurbactam_add->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Diagram 2: Workflow for MIC determination by broth microdilution.
Time-Kill Assays

Time-kill kinetic assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for MIC testing, typically to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Assay Setup:

    • The antimicrobial agent(s) are added to flasks containing CAMHB at desired concentrations (e.g., 1x, 2x, or 4x the MIC).

    • A growth control flask without any antibiotic is also included.

    • The flasks are inoculated with the prepared bacterial suspension.

  • Sampling and Plating:

    • The flasks are incubated at 35-37°C with shaking.

    • Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

    • Serial dilutions of the samples are plated onto appropriate agar plates.

  • Colony Counting and Analysis:

    • The plates are incubated for 18-24 hours, and the resulting colonies are counted.

    • The number of CFU/mL at each time point is calculated.

    • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is generally defined as a <3-log10 reduction in CFU/mL.

cluster_sampling Time-Point Sampling start Start: Prepare Standardized Inoculum (~5x10^5 CFU/mL) setup_flasks Inoculate Flasks with Antibiotic Concentrations (e.g., 1x, 2x, 4x MIC) & Growth Control start->setup_flasks incubation Incubate at 35-37°C with Shaking setup_flasks->incubation sampling_points Remove Aliquots at 0, 2, 4, 6, 8, 24 hours incubation->sampling_points serial_dilution Perform Serial Dilutions sampling_points->serial_dilution plating Plate Dilutions on Agar serial_dilution->plating incubation_plates Incubate Plates for 18-24h plating->incubation_plates colony_count Count Colonies and Calculate CFU/mL incubation_plates->colony_count analysis Plot log10 CFU/mL vs. Time Determine Bactericidal/ Bacteriostatic Activity colony_count->analysis end End analysis->end

Diagram 3: General workflow for a time-kill kinetics assay.

Conclusion

The initial in vitro data for this compound demonstrate its potential as a valuable β-lactamase inhibitor. When combined with meropenem, it shows promising activity against challenging Gram-negative pathogens, including those producing NDM, KPC, and OXA-48 carbapenemases. The standardized methodologies of broth microdilution for MIC determination and time-kill assays are fundamental to characterizing its spectrum of activity and bactericidal effects. Further in vitro and in vivo studies are necessary to fully elucidate the clinical utility of this compound-based combination therapies.

References

Pralurbactam: A Technical Deep Dive into its Potential for Treating Complicated Intra-abdominal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complicated intra-abdominal infections (cIAI) present a significant clinical challenge due to their polymicrobial nature and the increasing prevalence of multidrug-resistant (MDR) pathogens. The production of β-lactamases, enzymes that inactivate β-lactam antibiotics, is a primary mechanism of resistance in Gram-negative bacteria, which are major contributors to cIAI. Pralurbactam (formerly FL058) is a novel, broad-spectrum β-lactamase inhibitor of the diazabicyclo-octane class, structurally similar to avibactam.[1][2] It is under investigation in combination with meropenem for the treatment of serious Gram-negative infections, including cIAI. This technical guide provides a comprehensive overview of the preclinical data supporting the potential use of this compound in this indication, with a focus on its mechanism of action, in vitro activity, and in vivo efficacy in relevant models.

Mechanism of Action

This compound functions by covalently and reversibly inhibiting a wide range of β-lactamase enzymes, thereby protecting its partner β-lactam antibiotic (e.g., meropenem) from degradation. Its primary targets are Ambler class A, C, and D β-lactamases.[1][2] This includes extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and OXA-type carbapenemases, which are frequently implicated in antibiotic resistance in cIAI pathogens.[1][3] Unlike some other β-lactamase inhibitors, this compound does not inhibit class B metallo-β-lactamases (MBLs) such as NDM.[3]

dot

Pralurbactam_Mechanism_of_Action cluster_bacterium Gram-negative Bacterium PBP Penicillin-Binding Protein (PBP) Beta_Lactamase β-Lactamase (Class A, C, D) Meropenem_degraded Inactive Meropenem Beta_Lactamase->Meropenem_degraded Meropenem Meropenem Meropenem->PBP Inhibits cell wall synthesis Meropenem->Beta_Lactamase Hydrolysis This compound This compound This compound->Beta_Lactamase Inhibition

Caption: this compound's mechanism of action in protecting meropenem from β-lactamase degradation.

In Vitro Activity

The combination of this compound with meropenem has demonstrated potent in vitro activity against a range of carbapenem-resistant Enterobacterales. This compound effectively restores the activity of meropenem against strains producing KPC and OXA-48-type carbapenemases.[1][3] While this compound alone does not inhibit NDM-producing isolates, the combination with meropenem has shown some activity against NDM-producing Escherichia coli.[1][2]

Organism/Enzyme TypeDrug CombinationMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)
KPC-producing EnterobacteralesMeropenem-Pralurbactam-≤0.25100
NDM-producing E. coliMeropenem-Pralurbactam (4 mg/L)-0.591.7
NDM-1-producing strainsMeropenem-Pralurbactam--73.9
NDM-5-producing strainsMeropenem-Pralurbactam--62.5
NDM-producing K. pneumoniaeMeropenem-Pralurbactam (4 mg/L)0.254-
Carbapenem-resistant P. aeruginosaMeropenem-Pralurbactam-1618.2

Data compiled from multiple preclinical studies.[1][2][4]

Note: There is currently a lack of published data on the in vitro activity of this compound against anaerobic bacteria commonly found in cIAI, such as Bacteroides fragilis. This represents a key area for future investigation.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Preclinical studies utilizing a neutropenic murine thigh infection model have been instrumental in defining the PK/PD profile of this compound in combination with meropenem.[1][2]

ParameterValue
Pharmacokinetic Profile
ModelOne-compartment
LinearityLinear PK profile in mice plasma
Pharmacodynamic Index
Best descriptive index%fT > 1 mg/L (percent time of free drug above 1 mg/L)
Pharmacodynamic Targets (vs. K. pneumoniae)
Bacteriostatic effect%fT > 1 mg/L of 38.4%
1-log10 CFU reduction%fT > 1 mg/L of 63.6%

Data from a neutropenic murine thigh infection model.[1][2]

Experimental Protocols

Broth Microdilution Susceptibility Testing

This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Microtiter Plates: 96-well microtiter plates are prepared with serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar medium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: The microtiter plates are inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

dot

Broth_Microdilution_Workflow Start Start Prepare_Plates Prepare 96-well plates with serial dilutions of antibiotics Start->Prepare_Plates Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Prepare_Plates->Prepare_Inoculum Inoculate_Plates Inoculate plates with bacterial suspension Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Read MIC (lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for broth microdilution susceptibility testing.

Neutropenic Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in an immunocompromised host.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. Typically, two doses are administered, for example, 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.

  • Infection: A bacterial suspension of a known concentration (e.g., 10^6 - 10^7 CFU/mL) is injected into the thigh muscles of the neutropenic mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antimicrobial agent(s) is initiated. Various dosing regimens can be tested.

  • Sample Collection: At predetermined time points, mice are euthanized, and the infected thigh muscles are aseptically removed.

  • Bacterial Quantification: The thigh tissue is homogenized, and serial dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU) per gram of tissue.

  • Data Analysis: The change in bacterial load over the treatment period is calculated to assess the efficacy of the antimicrobial agent.

dot

Murine_Thigh_Infection_Model Start Start Induce_Neutropenia Induce neutropenia in mice (cyclophosphamide) Start->Induce_Neutropenia Infect_Thigh Infect thigh muscle with bacterial suspension Induce_Neutropenia->Infect_Thigh Initiate_Treatment Initiate antimicrobial treatment Infect_Thigh->Initiate_Treatment Euthanize_and_Collect Euthanize mice and collect thigh tissue Initiate_Treatment->Euthanize_and_Collect Homogenize_and_Plate Homogenize tissue and plate for CFU count Euthanize_and_Collect->Homogenize_and_Plate Analyze_Data Analyze change in bacterial load Homogenize_and_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the neutropenic murine thigh infection model.

Clinical Development

This compound, in combination with meropenem, is currently being investigated in a Phase 3 clinical trial for the treatment of complicated intra-abdominal infections (NCT06633718). The results of this trial will be crucial in determining the clinical utility of this combination for cIAI.

Conclusion and Future Directions

The preclinical data for this compound are promising, suggesting that its combination with meropenem has the potential to be an effective treatment for cIAI caused by carbapenem-resistant, β-lactamase-producing Enterobacterales. The well-defined PK/PD parameters from the murine thigh infection model provide a solid foundation for dosing strategies in clinical trials. However, further research is needed to elucidate the activity of this compound against the anaerobic pathogens commonly involved in cIAI. The forthcoming results from the Phase 3 clinical trial will be pivotal in establishing the clinical efficacy and safety of this novel β-lactamase inhibitor combination in the management of complicated intra-abdominal infections.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Pralurbactam Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro susceptibility testing of Pralurbactam in combination with β-lactam antibiotics, primarily meropenem. The methodologies are based on established antimicrobial susceptibility testing (AST) standards and findings from recent studies on this novel β-lactamase inhibitor.

Introduction to this compound

This compound (formerly known as FL058) is a novel diazabicyclooctane (DBO) β-lactamase inhibitor.[1][2][3][4] It exhibits a structure and activity profile similar to avibactam, providing potent inhibition of Class A, Class C, and some Class D β-lactamases.[1][2][3][4] Current research indicates that this compound is being developed in combination with meropenem to combat infections caused by carbapenem-resistant Enterobacterales (CRE) and other multidrug-resistant Gram-negative bacteria. In vitro studies have demonstrated that this compound can restore the activity of meropenem against strains producing KPC and OXA-48 carbapenemases.[1][5]

Key Experimental Protocols

Accurate and reproducible in vitro susceptibility testing is critical for determining the potential clinical utility of this compound combinations and for establishing breakpoints for clinical laboratories. The following sections detail the recommended protocols for broth microdilution, disk diffusion, and time-kill assays.

Broth Microdilution Method

The broth microdilution (BMD) method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. For β-lactam/β-lactamase inhibitor combinations, a fixed concentration of the inhibitor is typically used. For this compound-meropenem, a fixed concentration of 4 µg/mL of this compound is recommended based on current research.[1][2][5]

Objective: To determine the MIC of meropenem in combination with a fixed concentration of this compound.

Materials:

  • This compound analytical powder

  • Meropenem analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluents (e.g., sterile water, 0.9% saline)

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading mirror

Protocol:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare a stock solution of meropenem (e.g., 1280 µg/mL) in a suitable solvent.

    • Prepare a stock solution of this compound (e.g., 400 µg/mL) in sterile water.

  • Preparation of Working Solutions in CAMHB:

    • Prepare a working solution of this compound in CAMHB at twice the final desired fixed concentration (i.e., 8 µg/mL).

    • Prepare a series of 2-fold serial dilutions of meropenem in the CAMHB containing 8 µg/mL of this compound. The final concentrations of meropenem will be halved upon addition of the bacterial inoculum.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Inoculation:

    • Dispense 50 µL of the appropriate meropenem/Pralurbactam working solution into each well of the 96-well plate.

    • Add 50 µL of the diluted bacterial inoculum to each well.

    • Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of meropenem (in the presence of 4 µg/mL this compound) that completely inhibits visible growth of the organism.

Workflow for Broth Microdilution of this compound Combinations

Broth_Microdilution_Workflow prep_stock Prepare Meropenem & This compound Stock Solutions prep_working Prepare Meropenem serial dilutions in CAMHB with 8 µg/mL this compound prep_stock->prep_working dispense_drug Dispense 50 µL Drug Solution to Plate prep_working->dispense_drug prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension to ~1x10^6 CFU/mL prep_inoculum->dilute_inoculum add_inoculum Add 50 µL Inoculum to Plate dilute_inoculum->add_inoculum dispense_drug->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for determining the MIC of Meropenem-Pralurbactam.

Disk Diffusion Method

While specific CLSI or EUCAST guidelines for this compound-meropenem disk diffusion are not yet established, a provisional method can be adapted from existing protocols for other β-lactam/β-lactamase inhibitor combinations.

Objective: To determine the susceptibility of a bacterial isolate to this compound-meropenem using the disk diffusion method.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Meropenem/Pralurbactam disks (e.g., 10 µg meropenem / 20 µg this compound - provisional)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the BMD method.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Disk Application:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply the meropenem/Pralurbactam disk to the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Measuring Zones of Inhibition:

    • Measure the diameter of the zone of complete growth inhibition in millimeters.

    • Interpret the results based on established breakpoints once they become available.

Workflow for Disk Diffusion of this compound Combinations

Disk_Diffusion_Workflow prep_inoculum Prepare 0.5 McFarland Bacterial Suspension swab_plate Swab MHA Plate for Confluent Growth prep_inoculum->swab_plate apply_disk Apply Meropenem/ This compound Disk swab_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for this compound combination disk diffusion testing.

Time-Kill Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Objective: To assess the rate and extent of bacterial killing by this compound-meropenem at various concentrations.

Materials:

  • This compound and Meropenem stock solutions

  • CAMHB

  • Log-phase bacterial culture

  • Shaking incubator (35°C ± 2°C)

  • Spectrophotometer

  • Sterile tubes and pipettes

  • Agar plates for colony counting

Protocol:

  • Inoculum Preparation:

    • Grow the test organism in CAMHB to the early-to-mid logarithmic phase of growth.

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing pre-warmed CAMHB with the desired concentrations of meropenem and this compound (at a fixed concentration of 4 µg/mL).

  • Experimental Setup:

    • Include a growth control (no antibiotic) and tubes with meropenem alone and this compound alone.

    • Test various concentrations of meropenem (e.g., 0.5x, 1x, 2x, 4x the MIC) with a fixed concentration of this compound (4 µg/mL).

  • Incubation and Sampling:

    • Incubate the flasks at 35°C ± 2°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum at 24 hours.

Workflow for Time-Kill Analysis of this compound Combinations

Time_Kill_Workflow prep_inoculum Prepare Log-Phase Inoculum (~5x10^5 CFU/mL) setup_flasks Set up Flasks with Drug Combinations and Controls prep_inoculum->setup_flasks incubate Incubate with Shaking at 35°C setup_flasks->incubate sampling Sample at 0, 2, 4, 6, 8, 24h incubate->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plate_count Plate and Count CFUs serial_dilution->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data

Caption: Workflow for time-kill analysis of this compound combinations.

Data Presentation

The following tables summarize the in vitro activity of meropenem in combination with a fixed concentration of 4 µg/mL this compound against various carbapenemase-producing Enterobacterales.

Table 1: In Vitro Activity of Meropenem-Pralurbactam against KPC-producing Enterobacterales

OrganismMeropenem MIC (µg/mL)Meropenem/Pralurbactam (4 µg/mL) MIC (µg/mL)
Klebsiella pneumoniae≥8≤0.25
Escherichia coli≥8≤0.25
Susceptibility 0% 100%
(Data adapted from Feng Yang, et al. Eur J Clin Microbiol Infect Dis. 2025)[6]

Table 2: In Vitro Activity of Meropenem-Pralurbactam against NDM-producing Enterobacterales

OrganismMeropenem/Pralurbactam (4 µg/mL) MIC₅₀ (µg/mL)Meropenem/Pralurbactam (4 µg/mL) MIC₉₀ (µg/mL)
Klebsiella pneumoniae0.254
Escherichia coliNot Reported0.5
(Data adapted from Huang et al. and Feng Yang et al.)[1][2][5]

Table 3: In Vitro Pharmacodynamic Targets for Meropenem-Pralurbactam against KPC/OXA-producing Enterobacterales

Endpoint%fT > MIC (Meropenem)%fT > 1 mg/L (this compound)
Bacteriostatic Effect7440
1-log₁₀ Kill8348
2-log₁₀ Kill9964
(Data from an in vitro infection model, Huang et al. 2024)[1]

Quality Control

Standard ATCC quality control strains should be tested in parallel with clinical isolates. While specific QC ranges for this compound combinations are yet to be published by regulatory bodies, it is recommended to test strains such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853 to ensure the reagents and procedures are performing correctly. Laboratories should establish their own internal QC ranges based on consistent testing results.

References

Application Notes and Protocols for Pralurbactam Combination Studies with Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for in vitro and in vivo studies of Pralurbactam in combination with meropenem. This document is intended to guide researchers in the preclinical assessment of this drug combination against susceptible and resistant bacterial strains.

Introduction

This compound is a novel β-lactamase inhibitor developed to be co-administered with β-lactam antibiotics, such as meropenem.[1][2][3][4][5][6] Its primary function is to inactivate β-lactamase enzymes produced by bacteria, which are a common mechanism of resistance to β-lactam antibiotics. By inhibiting these enzymes, this compound restores the efficacy of meropenem against otherwise resistant bacterial strains. Meropenem, a broad-spectrum carbapenem antibiotic, acts by inhibiting bacterial cell wall synthesis. The combination of this compound and meropenem is a promising strategy to combat infections caused by multidrug-resistant Gram-negative bacteria.

These protocols are based on established methodologies and findings from preclinical studies to ensure robust and reproducible results.

Mechanism of Action: this compound and Meropenem

This compound is a diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitor. It covalently binds to the active site of a wide range of β-lactamase enzymes, including Ambler class A, C, and some class D enzymes. This irreversible inhibition prevents the hydrolysis of the β-lactam ring of meropenem, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity by disrupting cell wall peptidoglycan synthesis.

G cluster_bacteria Bacterial Cell Meropenem Meropenem PBPs Penicillin-Binding Proteins (PBPs) Meropenem->PBPs Binds to This compound This compound Beta-lactamase Beta-lactamase This compound->Beta-lactamase Inhibits Beta-lactamase->Meropenem Hydrolyzes (Inactivates) Cell_Wall Cell Wall Synthesis PBPs->Cell_Wall Catalyzes Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to

Mechanism of Action of this compound-Meropenem Combination.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of meropenem in combination with a fixed concentration of this compound against a panel of bacterial isolates.

Methodology: Broth microdilution is the recommended method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial isolates (clinical and reference strains)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Meropenem analytical standard

  • This compound analytical standard

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of meropenem and this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Drug Dilutions:

    • Prepare a working solution of this compound at a fixed concentration (e.g., 8 µg/mL, resulting in a final testing concentration of 4 µg/mL).

    • In a 96-well plate, perform serial two-fold dilutions of meropenem in CAMHB containing the fixed concentration of this compound. The typical concentration range for meropenem is 0.06 to 128 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of meropenem that completely inhibits visible bacterial growth.

G Start Start Prepare_Stocks Prepare Drug Stock Solutions Start->Prepare_Stocks Prepare_Dilutions Prepare Serial Dilutions of Meropenem with fixed this compound Prepare_Stocks->Prepare_Dilutions Inoculate_Plates Inoculate Microtiter Plates Prepare_Dilutions->Inoculate_Plates Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C for 16-20h Inoculate_Plates->Incubate Read_MIC Read Minimum Inhibitory Concentration Incubate->Read_MIC End End Read_MIC->End

Workflow for Antimicrobial Susceptibility Testing.
Time-Kill Assays

Objective: To assess the bactericidal activity of the meropenem-Pralurbactam combination over time.

Methodology: This assay measures the rate and extent of bacterial killing by the antimicrobial agents.

Materials:

  • Bacterial isolates

  • CAMHB

  • Meropenem and this compound

  • Sterile culture tubes

  • Spectrophotometer

  • Agar plates for colony counting

Protocol:

  • Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Drug Exposure: Prepare tubes with CAMHB containing meropenem alone, this compound alone, and the combination of meropenem and this compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any drug.

  • Incubation and Sampling: Incubate the tubes at 35 ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

  • Colony Counting: Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS) and plate onto appropriate agar plates.

  • Incubation and Analysis: Incubate the plates overnight and count the number of colonies (CFU/mL). Plot the log10 CFU/mL versus time for each treatment condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

In Vivo Efficacy Studies: Neutropenic Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of the meropenem-Pralurbactam combination in a relevant animal infection model.[1][2][3][4][5][6]

Methodology: This model is widely used to assess the pharmacodynamics of antimicrobial agents.

Materials:

  • Specific pathogen-free mice (e.g., ICR or C57BL/6)

  • Cyclophosphamide for inducing neutropenia

  • Bacterial challenge strain

  • Meropenem and this compound for injection

  • Sterile saline

Protocol:

  • Induction of Neutropenia: Induce neutropenia in mice by intraperitoneal (IP) injection of cyclophosphamide on days -4 and -1 before infection.

  • Infection: On day 0, inject a bacterial suspension (e.g., 10^6 to 10^7 CFU) into the thigh muscle of each mouse.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), initiate treatment with meropenem alone, this compound alone, or the combination, administered via a clinically relevant route (e.g., subcutaneous or intraperitoneal). Dosing regimens can be varied to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy.[1][2][3][4][5][6]

  • Assessment of Bacterial Burden: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thighs, and homogenize the tissue. Perform serial dilutions of the homogenate and plate for CFU enumeration.

  • Data Analysis: The efficacy of the treatment is determined by the reduction in bacterial load (log10 CFU/thigh) compared to the untreated control group.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Susceptibility of K. pneumoniae to Meropenem-Pralurbactam

Strain IDMeropenem MIC (µg/mL)Meropenem/Pralurbactam (4 µg/mL) MIC (µg/mL)Fold-change in MIC
Kp-00132132
Kp-00264232
Kp-00380.516
ATCC 123450.250.251

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound in Combination with Meropenem in a Murine Thigh Infection Model [1][2][3][4][5][6]

PK/PD IndexCorrelation (R²)Bacteriostatic Target1-log Kill Target
%fT > CT (1 mg/L)0.8838.4%63.6%
fAUC/MIC0.7525.155.8
fCmax/MIC0.623.27.9

Resistance Mechanisms and Logical Relationships

Bacterial resistance to meropenem is primarily mediated by the production of carbapenemases, but can also involve porin loss and efflux pump overexpression. This compound is designed to counteract the enzymatic degradation by β-lactamases.

G Meropenem Meropenem Reduced_Efficacy Reduced Meropenem Efficacy Meropenem->Reduced_Efficacy Counteracted by This compound This compound Carbapenemase Carbapenemase Production This compound->Carbapenemase Inhibits Bacterial_Resistance Bacterial Resistance Mechanisms Bacterial_Resistance->Carbapenemase Porin_Loss Porin Channel Loss/Mutation Bacterial_Resistance->Porin_Loss Efflux_Pump Efflux Pump Overexpression Bacterial_Resistance->Efflux_Pump Carbapenemase->Reduced_Efficacy causes Porin_Loss->Reduced_Efficacy causes Efflux_Pump->Reduced_Efficacy causes

Logical Relationships of Meropenem Resistance and this compound Action.

References

Application Notes and Protocols for Pharmacokinetic/Pharmacodynamic Modeling of Pralurbactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralurbactam (formerly known as FL058) is a novel, potent, non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor.[1][2][3] It exhibits strong inhibitory activity against a broad spectrum of β-lactamase enzymes, including Ambler class A, C, and D carbapenemases.[1][2][3] By inactivating these enzymes, this compound restores the in vitro and in vivo efficacy of β-lactam antibiotics, such as meropenem, against many multidrug-resistant Gram-negative bacteria. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for optimizing its clinical use and developing effective dosing regimens.

This document provides detailed application notes and protocols for conducting PK/PD modeling studies of this compound, specifically in combination with a partner β-lactam antibiotic like meropenem.

Pharmacokinetic Properties of this compound

This compound exhibits linear pharmacokinetics, and its concentration-time profile is well-described by a one-compartment model.[1][2][4] Key pharmacokinetic parameters from a murine thigh infection model are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in a Murine Model

ParameterValueUnitDescription
CmaxDose-dependentmg/LMaximum plasma concentration
AUCDose-dependentmg*h/LArea under the concentration-time curve
T1/2~1hourElimination half-life
CLDose-dependentL/hClearance
VdDose-dependentLVolume of distribution

Note: Specific values for Cmax, AUC, CL, and Vd are dependent on the administered dose.

Pharmacodynamic Properties and PK/PD Integration

The efficacy of this compound, as a β-lactamase inhibitor, is determined by the duration of time its free drug concentration remains above a certain threshold necessary to suppress β-lactamase activity, thereby protecting the partner antibiotic. The key PK/PD index for this compound that best correlates with its bactericidal effect in combination with meropenem is the percentage of the dosing interval that the free drug concentration remains above a threshold of 1 mg/L (%fT > 1 mg/L).[1][2][4]

Table 2: PK/PD Targets for this compound/Meropenem against Klebsiella pneumoniae

EndpointRequired %fT > 1 mg/L
Bacteriostatic Effect38.4%
1-log10 CFU Reduction63.6%

These target values are essential for designing dosing regimens that are likely to achieve the desired therapeutic effect in patients.

Experimental Protocols

Murine Thigh Infection Model

This in vivo model is a standard for evaluating the efficacy of antimicrobial agents.

Protocol:

  • Animal Preparation: Use specific-pathogen-free, female ICR mice (or a similar strain), typically 6-8 weeks old. Render the mice neutropenic by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., carbapenem-resistant Klebsiella pneumoniae) from a fresh culture. Adjust the concentration to achieve a final inoculum of approximately 10^7 CFU per thigh.

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the posterior thigh muscle.

  • Treatment: Initiate treatment with this compound and the partner β-lactam (e.g., meropenem) at various doses and dosing intervals, typically starting 2 hours post-infection. Administer drugs via an appropriate route (e.g., subcutaneous or intravenous).

  • Sample Collection: At 24 hours post-treatment, euthanize the mice. Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions for quantitative culture on appropriate agar plates.

  • Data Analysis: Determine the bacterial load (CFU/thigh) for each treatment group and compare it to the bacterial load at the start of therapy to calculate the change in log10 CFU.

In Vitro Time-Kill Assays

Time-kill assays provide insights into the bactericidal activity of drug combinations over time.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Drug Preparation: Prepare stock solutions of this compound and the partner antibiotic.

  • Assay Setup: In sterile tubes, combine the bacterial inoculum with various concentrations of this compound and the partner antibiotic, alone and in combination. Include a growth control without any drug.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predefined time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube.

  • Quantification: Perform serial dilutions of the collected samples and plate them on appropriate agar to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each drug concentration and combination.

Drug Concentration Measurement (UPLC-MS/MS)

Accurate measurement of drug concentrations in plasma or other matrices is critical for PK analysis.

Protocol:

  • Sample Preparation: Precipitate proteins from plasma samples by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the precipitated proteins.

  • Chromatography: Inject the supernatant onto a UPLC system equipped with a suitable column (e.g., C18). Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Construct a calibration curve using standards of known concentrations and use it to determine the concentrations of this compound and the partner antibiotic in the unknown samples.

PK/PD Modeling and Simulation

Modeling Approach

The relationship between the PK/PD index (%fT > 1 mg/L for this compound) and the observed antibacterial effect (change in log10 CFU) can be described using a sigmoidal Emax model. This model relates the drug exposure to the microbiological response.

Monte Carlo Simulation

Monte Carlo simulation is a powerful tool for predicting the probability of target attainment (PTA) for a given dosing regimen in a population.

Workflow:

  • Develop a Population PK Model: Use data from clinical or preclinical studies to build a population PK model that describes the pharmacokinetics of this compound and its variability.

  • Define the PK/PD Target: Use the experimentally determined PK/PD target for efficacy (e.g., %fT > 1 mg/L of 63.6% for a 1-log kill).

  • Simulate Dosing Regimens: Simulate the concentration-time profiles for various dosing regimens in a large virtual patient population.

  • Calculate PTA: For each simulated patient and regimen, determine if the PK/PD target is achieved. The PTA is the percentage of the virtual population that achieves the target.

  • Optimize Dosing: Use the PTA results to identify dosing regimens that have a high probability of achieving the desired therapeutic effect.

Visualizations

Pralurbactam_MOA Mechanism of Action of this compound cluster_bacteria Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Meropenem) PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Inhibition leads to Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes (Inactivates) Inactive_Complex Inactive this compound- β-Lactamase Complex Beta_Lactamase->Inactive_Complex This compound This compound This compound->Beta_Lactamase Inhibits This compound->Inactive_Complex

Caption: Mechanism of action of this compound in combination with a β-lactam antibiotic.

PKPD_Workflow PK/PD Modeling Workflow for this compound Data_Collection Data Collection (In Vitro & In Vivo) PK_Model Pharmacokinetic (PK) Modeling Data_Collection->PK_Model PD_Model Pharmacodynamic (PD) Modeling Data_Collection->PD_Model PKPD_Integration PK/PD Model Integration (e.g., Sigmoidal Emax) PK_Model->PKPD_Integration PD_Model->PKPD_Integration MCS Monte Carlo Simulation PKPD_Integration->MCS Dosing_Regimen Optimal Dosing Regimen Selection MCS->Dosing_Regimen

Caption: Workflow for pharmacokinetic/pharmacodynamic modeling of this compound.

References

Application Notes and Protocols for Pralurbactam Time-Kill Curve Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralurbactam is a novel, broad-spectrum β-lactamase inhibitor currently under investigation for its efficacy in treating infections caused by multidrug-resistant Gram-negative bacteria. It is primarily developed for use in combination with a β-lactam antibiotic, such as meropenem, to protect it from degradation by bacterial β-lactamases. This document provides detailed application notes and protocols for conducting time-kill curve assays to evaluate the in vitro bactericidal activity of this compound in combination with a partner antibiotic.

Time-kill curve assays are essential in preclinical drug development to determine the pharmacodynamic properties of an antimicrobial agent. These assays provide valuable data on the rate and extent of bacterial killing over time at various antibiotic concentrations. The data generated from these studies are crucial for establishing effective dosing regimens and for understanding the synergistic potential of combination therapies.

This compound, in combination with meropenem, has shown potent activity against Enterobacterales that produce a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases. In vivo studies using a neutropenic murine thigh infection model have demonstrated that the combination of this compound and meropenem can achieve a bacteriostatic effect and a 1-log₁₀ reduction in bacterial colony forming units (CFU) against strains of Klebsiella pneumoniae and Escherichia coli.[1][2][3][4]

Data Presentation

The following tables summarize representative quantitative data from in vitro time-kill curve assays for the this compound/meropenem combination against common carbapenem-resistant Gram-negative pathogens. This data is illustrative and serves to demonstrate the expected outcomes of the described protocols.

Table 1: Time-Kill Kinetics of this compound in Combination with Meropenem against Carbapenem-Resistant Klebsiella pneumoniae

Time (hours)Meropenem (8 µg/mL) Log₁₀ CFU/mLThis compound (4 µg/mL) Log₁₀ CFU/mLMeropenem (8 µg/mL) + this compound (4 µg/mL) Log₁₀ CFU/mLGrowth Control Log₁₀ CFU/mL
05.55.55.55.5
25.85.64.26.5
46.25.83.17.8
87.56.5<2.08.9
248.97.8<2.09.2

Table 2: Time-Kill Kinetics of this compound in Combination with Meropenem against Carbapenem-Resistant Escherichia coli

Time (hours)Meropenem (8 µg/mL) Log₁₀ CFU/mLThis compound (4 µg/mL) Log₁₀ CFU/mLMeropenem (8 µg/mL) + this compound (4 µg/mL) Log₁₀ CFU/mLGrowth Control Log₁₀ CFU/mL
05.65.65.65.6
25.95.74.56.7
46.46.03.58.0
87.86.8<2.09.1
249.18.1<2.09.5

Experimental Protocols

The following are detailed methodologies for performing time-kill curve assays with this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: In Vitro Time-Kill Curve Assay for this compound in Combination with Meropenem

1. Materials:

  • Bacterial Strains: Carbapenem-resistant Klebsiella pneumoniae and Escherichia coli strains.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA).

  • Antibiotics: this compound and Meropenem analytical grade powder.

  • Reagents: Sterile saline (0.85% NaCl), Phosphate Buffered Saline (PBS).

  • Equipment: Shaking incubator, spectrophotometer, spiral plater or manual plating supplies, colony counter.

2. Inoculum Preparation:

  • From a fresh overnight culture on TSA, select 3-5 colonies and inoculate into 5 mL of CAMHB.

  • Incubate at 35°C ± 2°C with shaking (200 rpm) for 2-4 hours to achieve a mid-logarithmic growth phase.

  • Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted inoculum in CAMHB to achieve a final starting concentration of approximately 5 x 10⁵ CFU/mL in the test tubes.

3. Assay Setup:

  • Prepare stock solutions of this compound and meropenem in a suitable solvent and sterilize by filtration.

  • Prepare test tubes with a final volume of 10 mL of CAMHB containing the following:

    • Growth control (no antibiotic)

    • Meropenem alone at desired concentrations (e.g., 1x, 2x, 4x MIC)

    • This compound alone at a fixed concentration (e.g., 4 µg/mL)

    • Meropenem at desired concentrations in combination with a fixed concentration of this compound.

  • Inoculate each tube with the prepared bacterial suspension to achieve the final starting concentration of ~5 x 10⁵ CFU/mL.

4. Incubation and Sampling:

  • Incubate all tubes at 35°C ± 2°C with shaking (200 rpm).

  • Collect samples (e.g., 100 µL) from each tube at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Perform serial ten-fold dilutions of each sample in sterile PBS.

5. Bacterial Enumeration:

  • Plate 100 µL of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and treatment condition.

6. Data Analysis:

  • Plot the mean Log₁₀ CFU/mL versus time for each treatment group.

  • A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

  • Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

Mandatory Visualizations

Signaling Pathway: Mechanism of this compound Action

G cluster_bacterium Gram-Negative Bacterium cluster_drugs Extracellular Space PBP Penicillin-Binding Protein (PBP) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesizes BetaLactamase β-Lactamase Enzyme Meropenem Meropenem (β-Lactam Antibiotic) Meropenem->PBP Inhibits (Blocks Cell Wall Synthesis) Meropenem->BetaLactamase Hydrolysis (Inactivation) This compound This compound (β-Lactamase Inhibitor) This compound->BetaLactamase Covalent Binding (Irreversible Inhibition)

Caption: Mechanism of action of this compound in combination with Meropenem.

Experimental Workflow: Time-Kill Curve Assay

G start Start inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->inoculum setup Set up Test Tubes: - Growth Control - Meropenem Alone - this compound Alone - Combination inoculum->setup incubate Incubate at 35°C with Shaking setup->incubate sampling Sample at 0, 2, 4, 8, 24 hours incubate->sampling dilute Perform Serial Dilutions sampling->dilute plate Plate on Agar dilute->plate count Incubate and Count Colonies (CFU) plate->count analyze Analyze Data (Log10 CFU/mL vs. Time) count->analyze end End analyze->end

Caption: Workflow for a standard time-kill curve assay.

Logical Relationship: Interpretation of Time-Kill Assay Results

G cluster_interpretation Interpretation Result Time-Kill Assay Result (Log10 CFU/mL Reduction) Bactericidal Bactericidal (≥ 3-log10 reduction vs. initial inoculum) Result->Bactericidal If Bacteriostatic Bacteriostatic (< 3-log10 reduction, but prevents growth) Result->Bacteriostatic If Synergy Synergy (≥ 2-log10 reduction by combo vs. most active single agent) Result->Synergy If Indifference Indifference (< 2-log10 change by combo vs. most active single agent) Result->Indifference If

Caption: Interpretation of outcomes from a time-kill curve assay.

References

Application Notes and Protocols: Murine Thigh Infection Model for In Vivo Efficacy Testing of Pralurbactam

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The neutropenic murine thigh infection model is a cornerstone for the preclinical evaluation of antimicrobial agents.[1][2] It provides a standardized in vivo system to assess the efficacy of new drugs by mimicking a deep-seated soft tissue infection in an immunocompromised host.[1][3] This model is particularly valuable for determining the pharmacokinetic/pharmacodynamic (PK/PD) relationships that best predict an antibiotic's success.[1][4]

Pralurbactam (FL058) is a novel β-lactamase inhibitor designed to be co-administered with a β-lactam antibiotic, such as meropenem.[4][5][6] Its function is to neutralize β-lactamase enzymes produced by resistant bacteria, thereby restoring the activity of the partner antibiotic.[4][5] This document provides detailed protocols for utilizing the murine thigh infection model to test the in vivo efficacy of this compound in combination with meropenem against β-lactamase-producing bacteria like Klebsiella pneumoniae and Escherichia coli.[5]

Mechanism of Action of this compound

This compound functions by inhibiting bacterial β-lactamase enzymes. These enzymes are the primary mechanism of resistance for many Gram-negative bacteria against β-lactam antibiotics. By binding to and inactivating these enzymes, this compound protects its partner antibiotic (e.g., meropenem) from degradation. This allows the β-lactam antibiotic to successfully bind to its targets, the Penicillin-Binding Proteins (PBPs), disrupting cell wall synthesis and leading to bacterial cell death.

G cluster_0 Bacterial Periplasmic Space This compound This compound BetaLactamase β-Lactamase Enzyme This compound->BetaLactamase Inhibits Meropenem Meropenem (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binds & Inhibits BetaLactamase->Meropenem Degrades CellWall Cell Wall Synthesis Disruption PBP->CellWall Leads to

Caption: Mechanism of this compound protecting Meropenem from β-Lactamase.

Experimental Protocols

This section details the methodology for conducting the neutropenic murine thigh infection model to evaluate this compound.

Animal Model and Neutropenia Induction

The protocol is based on established methods for inducing neutropenia in mice to ensure the antimicrobial effect is evaluated with minimal influence from the host immune system.[1][2]

Materials:

  • Six-week-old, specific-pathogen-free, female ICR or CD-1 mice, weighing 23-27 g.[7][8]

  • Cyclophosphamide.

  • Sterile saline or water for injection.

Protocol:

  • Acclimatization: Allow mice to acclimatize for at least 3 days before the experiment.

  • Neutropenia Induction: Render mice neutropenic by administering two intraperitoneal (IP) injections of cyclophosphamide.[2][8]

    • Day -4: Inject 150 mg/kg of cyclophosphamide.[7][8]

    • Day -1: Inject 100 mg/kg of cyclophosphamide.[7][8]

  • Confirmation (Optional): Confirm neutropenia (neutrophil count ≤100/mm³) on the day of infection via a blood sample from a satellite group of animals.[7]

Inoculum Preparation and Infection

Materials:

  • Challenge organism (e.g., KPC-producing Klebsiella pneumoniae).

  • Trypticase Soy Agar (TSA) or Mueller-Hinton Agar (MHA).[3][7]

  • Sterile saline.

  • Spectrophotometer.

Protocol:

  • Bacterial Culture: Prepare an early-logarithmic-phase bacterial culture.

  • Inoculum Standardization: Adjust the bacterial suspension in sterile saline to achieve a final concentration of approximately 1x10⁶ to 1x10⁷ CFU/mL.[7]

  • Infection: At Day 0, lightly anesthetize the neutropenic mice. Inoculate 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle.[7][8]

Drug Administration

Materials:

  • This compound, analytical grade.

  • Meropenem, analytical grade.

  • Sterile water or appropriate vehicle for dissolution.[5]

Protocol:

  • Timing: Initiate treatment 2 hours post-infection.[4][5] This allows the infection to establish.

  • Administration: Administer this compound and meropenem via intraperitoneal or subcutaneous injection.[5][7] Dosing regimens can be varied to determine the key PK/PD driver.

  • Dose Fractionation: To determine the predictive PK/PD index, test different dosing intervals (e.g., q2h, q4h, q8h) while keeping the total daily dose of this compound constant.[5]

  • Dose Escalation: To determine the dose required for efficacy, use a fixed dosing interval (e.g., q2h for both drugs) and escalate the dose of this compound while keeping the meropenem dose constant.[5]

Endpoint Analysis: CFU Determination

Protocol:

  • Euthanasia and Sample Collection: At 24 hours after the start of treatment (26 hours post-infection), euthanize the mice.[5] Aseptically remove the entire thigh muscle.[3]

  • Homogenization: Weigh each thigh and homogenize it in 3 mL of sterile saline using a tissue homogenizer.[3][7]

  • Serial Dilution: Perform 10-fold serial dilutions of the thigh homogenate in sterile saline.[7]

  • Plating: Plate 100 µL aliquots of appropriate dilutions onto MHA or TSA plates in duplicate.[3][7]

  • Incubation and Counting: Incubate plates at 37°C for ~20 hours and then count the number of colony-forming units (CFU).[3]

  • Data Expression: Calculate the bacterial load as log₁₀ CFU per thigh or log₁₀ CFU per gram of tissue. The overall efficacy is the change in bacterial load (Δlog₁₀ CFU) from the 2-hour post-infection baseline.[5]

Experimental Workflow

The entire experimental process, from animal preparation to data analysis, follows a structured timeline.

G Day_neg4 Day -4 (150 mg/kg Cyclo) Day_neg1 Day -1 (100 mg/kg Cyclo) Day_neg4->Day_neg1 72h Day_0_Infect Day 0 (0h) Infection Day_neg1->Day_0_Infect 24h Day_0_Treat Day 0 (2h) Initiate Treatment Day_0_Infect->Day_0_Treat 2h Day_1_Endpoint Day 1 (26h) Endpoint Analysis Day_0_Treat->Day_1_Endpoint 24h Treatment

Caption: Timeline for the neutropenic murine thigh infection model.

Data Presentation and Key Findings

The primary goal of these studies is to define the PK/PD index and magnitude required for a desired antibacterial effect (e.g., stasis, 1-log₁₀ kill). For this compound, the index that best correlates with efficacy when combined with meropenem is the percentage of the dosing interval that the free drug concentration remains above a certain threshold (%fT > Cₜ).[5][9]

Table 1: PK/PD Parameters for this compound/Meropenem Combination
ParameterDescriptionValue
PK/PD Index The parameter that best describes the bacterial killing effect.%fT > 1 mg/L[4][5]
Plasma Binding The fraction of this compound bound to plasma proteins in mice.0% (Free fraction is 100%)[5]
PK Profile The pharmacokinetic model that best fits the plasma concentration data.One-compartment model with linear PK profile[4][5]
Table 2: In Vivo Efficacy of this compound/Meropenem against K. pneumoniae

This table summarizes the PK/PD targets required for specific efficacy endpoints against Klebsiella pneumoniae in the murine thigh model.[4][5][6][9]

Efficacy EndpointRequired %fT > 1 mg/LDescription
Bacteriostatic Effect 38.4%[4][5][6]No change in bacterial load over 24 hours.
1-log₁₀ Reduction 63.6%[4][5][6]A 90% reduction in bacterial load over 24 hours.

PK/PD Target Relationship

The relationship between drug exposure and antibacterial effect is fundamental to determining an effective clinical dosing regimen. The data generated from this model helps establish the necessary exposure targets.

G cluster_targets Efficacy Targets Dose This compound Dose (mg/kg) PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Determines Exposure PK/PD Index %fT > 1 mg/L PK->Exposure Defines Effect Pharmacodynamic Effect (Δlog₁₀ CFU/thigh) Exposure->Effect Drives Stasis Bacteriostatic (%fT = 38.4%) Effect->Stasis Kill 1-log₁₀ Kill (%fT = 63.6%) Effect->Kill

References

Application Notes and Protocols for the Quantification of Pralurbactam using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralurbactam (FL-058) is a novel diazabicyclooctane β-lactamase inhibitor developed to combat bacterial resistance to β-lactam antibiotics. It exhibits potent inhibitory activity against a broad spectrum of β-lactamases, including class A, C, and D enzymes. When co-administered with a β-lactam antibiotic such as meropenem, this compound protects the antibiotic from degradation, thereby restoring its efficacy against resistant bacterial strains.

Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which are essential for determining optimal dosing regimens and ensuring therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and specificity. This document provides a detailed application note and protocol for the quantification of this compound in plasma using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-D4 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Control plasma (e.g., mouse, human)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-D4 by dissolving the appropriate amount of each compound in a suitable solvent, such as water or a mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with a mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound-D4 by diluting the primary stock solution with a mixture of acetonitrile and water to a final concentration of, for example, 100 ng/mL.

Sample Preparation: Protein Precipitation

This protocol is a general guideline and may require optimization.

  • Thaw plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (this compound-D4) to each sample, except for the blank matrix samples.

  • Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following parameters are based on a published method for the analysis of this compound in mouse plasma and may require optimization for different instruments.[1]

UPLC System: Shimadzu LC-30A or equivalent Column: Atlantis® T3 (3 µm, 2.1 × 100 mm) or equivalent Column Temperature: 40°C Mobile Phase: A mixture of formic acid, ammonium acetate, and acetonitrile. A typical gradient elution for similar compounds would be:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • A gradient program should be developed to ensure optimal separation of this compound and its internal standard from matrix components. Flow Rate: 0.4 mL/min Injection Volume: 5 µL

Mass Spectrometer: AB SCIEX API5500 or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: UPLC-MS/MS Parameters for this compound Quantification
ParameterValue
UPLC System Shimadzu LC-30A or equivalent
Column Atlantis® T3 (3 µm, 2.1 × 100 mm)
Mobile Phase Formic acid, ammonium acetate, and acetonitrile mixture[1]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer AB SCIEX API5500 or equivalent
Ionization Mode ESI Positive
MRM Transition (this compound) m/z 383.2 → 303.0[1]
MRM Transition (this compound-D4) m/z 387.3 → 307.1[1]
Table 2: Summary of Method Validation Data for this compound in Mouse Plasma
Validation ParameterResultReference
Lower Limit of Quantification (LLOQ) 0.125 mg/L[1]
Intra-assay Precision (%CV) 3.5%–9.0%[1]
Inter-assay Precision (%CV) 6.3%[1]
Accuracy Within acceptable limits (not specified)[1]
Overall Recovery 81.2%[1]
Linearity Method was linear (range not specified)[1]

Note: The calibration curve range was not explicitly stated in the reference. A typical range for such assays could be from 0.125 mg/L to 50 or 100 mg/L, which should be validated.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound-D4) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into UPLC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data_processing Data Processing and Quantification detection->data_processing

Caption: Experimental workflow for this compound quantification.

Discussion

The described UPLC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in plasma. The use of a stable isotope-labeled internal standard (this compound-D4) is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.

The sample preparation procedure, based on protein precipitation, is a straightforward and widely used technique for the extraction of small molecules from biological matrices. It is efficient in removing the majority of proteins that can interfere with the analysis and damage the chromatographic column.

The validation data from the cited literature demonstrates that the method is reliable, with good precision and recovery.[1] However, for implementation in a new laboratory or for a different biological matrix, a full method validation according to the relevant regulatory guidelines (e.g., FDA or EMA) is required. This validation should include a thorough assessment of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

Stability Considerations: As a β-lactamase inhibitor, this compound may be susceptible to degradation. It is recommended to handle and store plasma samples at low temperatures (e.g., -80°C) and to minimize freeze-thaw cycles. Stability studies should be performed to evaluate the stability of this compound in plasma under various storage and handling conditions.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the quantification of this compound in plasma using UPLC-MS/MS. The presented method is a valuable tool for pharmacokinetic and pharmacodynamic studies, supporting the clinical development of this promising β-lactamase inhibitor. Adherence to the described protocols and proper method validation will ensure the generation of high-quality data for drug development and research purposes.

References

Application Notes and Protocols for Pralurbactam Formulation in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and preclinical evaluation of Pralurbactam, a novel β-lactamase inhibitor. The information is based on published pharmacokinetic/pharmacodynamic (PK/PD) studies, offering guidance for conducting similar in vivo animal experiments.

Introduction to this compound

This compound (formerly known as FL058 or CXA-101) is a diazabicyclooctane non-β-lactam β-lactamase inhibitor with potent activity against a broad spectrum of β-lactamases, including Ambler class A, C, and D enzymes.[1][2] It is developed to be co-administered with β-lactam antibiotics, such as meropenem, to restore their efficacy against resistant Gram-negative bacteria. Preclinical animal models are crucial for determining the optimal dosing regimens and PK/PD targets to translate to clinical trials.[1][2][3]

This compound Formulation for In Vivo Studies

The formulation of this compound for preclinical animal studies, particularly in murine models, has been straightforward, utilizing a simple aqueous vehicle.

Vehicle Composition: Sterile water for injection is the most commonly reported vehicle for dissolving this compound and its partner antibiotic, meropenem, for parenteral administration.[2]

Formulation Preparation Protocol:

  • Aseptic Technique: All formulation procedures should be conducted in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the required amounts of this compound and meropenem powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of sterile water for injection to the powders.

  • Vortexing/Mixing: Gently vortex or mix the solution until the powders are completely dissolved and the solution is clear.

  • Final Concentration: Adjust the final volume with sterile water to achieve the desired drug concentrations for dosing.

  • Storage: Use the freshly prepared formulation immediately. If short-term storage is necessary, it should be done under refrigerated conditions (2-8°C), and the stability under these conditions should be validated.

Preclinical Animal Model: Neutropenic Murine Thigh Infection

The neutropenic murine thigh infection model is a standard and well-characterized model for evaluating the in vivo efficacy of antimicrobial agents.[1][2][3]

Experimental Workflow:

G cluster_preparation Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase Neutropenia Induce Neutropenia in Mice Infection Intramuscular Thigh Infection Neutropenia->Infection Inoculum Prepare Bacterial Inoculum Inoculum->Infection Treatment Administer this compound/Meropenem Infection->Treatment Sacrifice Euthanize Mice at Predefined Timepoints Treatment->Sacrifice Thigh_Harvest Harvest Thigh Tissue Sacrifice->Thigh_Harvest Homogenization Homogenize Thigh Tissue Thigh_Harvest->Homogenization CFU_Count Perform Bacterial Colony Counts (CFU/thigh) Homogenization->CFU_Count

Caption: Workflow for the neutropenic murine thigh infection model.

Detailed Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) to female ICR mice (18-20 g) to induce neutropenia. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Bacterial Inoculum Preparation:

    • Culture the desired bacterial strain (e.g., Klebsiella pneumoniae, Escherichia coli) overnight on appropriate agar plates.

    • Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension to achieve the desired inoculum size (e.g., 10^6 to 10^7 colony-forming units (CFU)/mL).

  • Infection:

    • Two hours prior to antimicrobial therapy, inoculate each mouse thigh intramuscularly with 0.1 mL of the prepared bacterial suspension.[4]

  • Drug Administration:

    • Administer this compound and meropenem, alone or in combination, via intraperitoneal (IP) or subcutaneous (SC) injection at various dosing regimens.[2][4] Dosing can be administered as single doses or multiple doses over a 24-hour period.[1][3]

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 0 and 24 hours post-treatment), euthanize the mice.

    • Aseptically remove the thigh muscles, homogenize in sterile saline, and perform serial dilutions.

    • Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.

    • Count the bacterial colonies to determine the CFU per thigh.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion of this compound in the animal model.

Experimental Workflow for Pharmacokinetic Analysis:

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Sample Processing & Analysis Dosing Administer Single IP Dose of this compound Sampling Collect Blood Samples at Multiple Timepoints Dosing->Sampling Plasma Separate Plasma Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis

Caption: Workflow for pharmacokinetic studies of this compound in mice.

Detailed Protocol:

  • Drug Administration:

    • Administer a single intraperitoneal injection of this compound at various doses (e.g., 5, 50, and 500 mg/kg) to mice.[2] Combination studies with meropenem can also be performed.[2]

  • Blood Sampling:

    • Collect blood samples (e.g., via orbital sinus) from groups of mice at multiple time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 3, 4, and 6 hours).[2]

  • Plasma Preparation:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to determine key pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the curve), and half-life (t1/2).[2]

    • This compound's pharmacokinetics in mice have been shown to be linear and fit a one-compartment model.[1][2][3]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters for this compound from preclinical murine studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)Cmax (mg/L)AUCinf (mg*h/L)t1/2 (h)
55.255.430.58
5052.454.80.62
5005255430.65

Data derived from published literature and may vary based on experimental conditions.[2]

Table 2: Pharmacodynamic Targets of this compound in Combination with Meropenem against Klebsiella pneumoniae in a Murine Thigh Infection Model

EndpointPK/PD IndexTarget Value
Bacteriostatic Effect%fT > 1 mg/L38.4%
1-log10 Bacterial Reduction%fT > 1 mg/L63.6%

%fT > 1 mg/L refers to the percentage of the dosing interval that the free drug concentration remains above 1 mg/L.[1][2][3]

Conclusion

The formulation of this compound for preclinical animal studies is straightforward, utilizing sterile water as a vehicle for parenteral administration. The neutropenic murine thigh infection model is a robust and reproducible model for assessing the in vivo efficacy of this compound in combination with β-lactam antibiotics. The pharmacokinetic and pharmacodynamic data generated from these studies are critical for informing the optimal dosing strategies for clinical development. These application notes and protocols provide a foundation for researchers to design and execute their own preclinical evaluations of this compound.

References

Application Notes and Protocols for Pralurbactam Susceptibility Testing using the Agar Dilution Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralurbactam is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently under investigation. It is designed to be used in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria. This compound demonstrates inhibitory activity against a broad spectrum of β-lactamases, including class A, C, and D enzymes.[1][2] Understanding the susceptibility of various bacterial isolates to this compound, both alone and in combination, is crucial for its clinical development and for establishing effective treatment regimens.

The agar dilution method is a standardized and widely accepted reference technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][4][5] This method involves incorporating serial dilutions of the antimicrobial agent into an agar medium, which is subsequently inoculated with a standardized suspension of the test organism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a defined incubation period.[5][6] This document provides a detailed protocol for assessing the susceptibility of bacteria to this compound using the agar dilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2]

Data Presentation

The following table summarizes the available in vitro susceptibility data for this compound in combination with Meropenem against specific carbapenemase-producing Enterobacterales. It is important to note that while the agar dilution method is a standard for MIC determination, the specific method used to generate this data was not explicitly stated in the referenced materials.

OrganismCombination AgentThis compound Concentration (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
NDM-producing E. coliMeropenem4Not Reported0.5
NDM-producing K. pneumoniaeMeropenem40.254

Data sourced from an in vitro susceptibility study by Huang et al. (2024a) as cited in multiple sources.[1][2][7]

An in vitro study also indicated that this compound alone exhibits notable inhibitory effects on Escherichia coli, though specific MIC values were not provided.[1][2]

Experimental Protocol: Agar Dilution Method for this compound Susceptibility Testing

This protocol is based on the CLSI guidelines for antimicrobial susceptibility testing.[1][2]

1. Materials

  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., sterile distilled water, DMSO)

  • Mueller-Hinton Agar (MHA) or other appropriate agar medium

  • Sterile petri dishes (90 mm or 150 mm)

  • Sterile test tubes

  • Sterile pipettes and tips

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., Steers replicator) or micropipette

  • Incubator (35°C ± 2°C)

  • Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

2. Preparation of this compound Stock Solution

  • Accurately weigh the this compound analytical powder.

  • Reconstitute the powder with the appropriate solvent to a known high concentration (e.g., 1280 µg/mL). This will be the stock solution.

  • Ensure complete dissolution. The stock solution can be sterilized by filtration if necessary.

3. Preparation of Agar Plates with this compound

  • Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath.

  • Prepare a series of twofold serial dilutions of the this compound stock solution in sterile tubes.

  • For each desired final concentration, add 1 part of the appropriate this compound dilution to 9 parts of molten MHA (e.g., 2 mL of drug dilution to 18 mL of agar for a 20 mL plate). Mix thoroughly but gently to avoid air bubbles.

  • Pour the agar-drug mixture into sterile petri dishes to a uniform depth (e.g., 3-4 mm).

  • Allow the agar to solidify completely at room temperature.

  • Prepare a growth control plate containing MHA without any this compound.

  • Dry the surface of the agar plates before inoculation.

4. Inoculum Preparation

  • From a fresh, pure culture (18-24 hours old), select 3-5 morphologically similar colonies and transfer them to a tube of sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute this suspension 1:10 in sterile saline or broth to obtain a final inoculum density of approximately 1 x 10^7 CFU/mL.

5. Inoculation of Agar Plates

  • Using an inoculum-replicating apparatus (e.g., Steers replicator), transfer a standardized volume of the prepared inoculum (delivering approximately 1 x 10^4 CFU per spot) onto the surface of the agar plates.

  • Alternatively, a micropipette can be used to spot 1-10 µL of the inoculum onto the agar surface.

  • Inoculate the plates in a systematic manner, starting from the lowest this compound concentration to the highest.

  • Inoculate the growth control plate in the same manner.

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.

6. Incubation

  • Incubate the inverted plates at 35°C ± 2°C for 16-20 hours in ambient air. Incubation conditions may need to be adjusted for fastidious organisms.

7. Interpretation of Results

  • After incubation, examine the plates for bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or the growth of one or two colonies at the inoculation spot should be disregarded.[5]

  • The growth control plate should show confluent growth.

  • The MICs for the QC strains should fall within their established acceptable ranges.

Visualization of Experimental Workflow

Agar_Dilution_Workflow stock Prepare this compound Stock Solution serial_dil Perform Serial Dilutions stock->serial_dil mix_agar Mix this compound Dilutions with Molten Agar agar_prep Prepare Molten Mueller-Hinton Agar pour_plates Pour Agar Plates mix_agar->pour_plates solidify Allow Plates to Solidify pour_plates->solidify inoculate Inoculate Agar Plates solidify->inoculate suspension Prepare Bacterial Suspension (0.5 McFarland) dilute_inoculum Dilute to Final Inoculum Density dilute_inoculum->inoculate incubate Incubate Plates (16-20 hours, 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for the agar dilution susceptibility testing method.

References

Troubleshooting & Optimization

Troubleshooting variability in Pralurbactam MIC assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pralurbactam Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel β-lactamase inhibitor. It works by inactivating β-lactamase enzymes produced by bacteria, which are a primary mechanism of resistance to β-lactam antibiotics. By inhibiting these enzymes, this compound restores the activity of partner β-lactam antibiotics, such as meropenem, against resistant bacterial strains.

Q2: Why is this compound tested in combination with a partner antibiotic like meropenem?

A2: this compound itself does not have significant antibacterial activity. Its role is to protect the partner β-lactam antibiotic (e.g., meropenem) from degradation by β-lactamases. Therefore, MIC assays are typically performed with a combination of this compound and a β-lactam antibiotic to determine the concentration of the antibiotic required to inhibit bacterial growth in the presence of the inhibitor.

Q3: What is the recommended concentration of this compound to use in a combination MIC assay?

A3: While a universally standardized concentration is not yet established by all regulatory bodies, research studies have successfully used a fixed concentration of this compound. For instance, in vitro susceptibility studies have been conducted using meropenem in combination with a fixed concentration of 4 µg/mL of this compound[1][2]. It is recommended to consult the latest Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for the most current recommendations for β-lactam/β-lactamase inhibitor combination testing[3][4].

Q4: Which quality control (QC) strains should I use for my this compound MIC assay?

A4: Specific QC ranges for this compound have not yet been published by CLSI or EUCAST. However, for β-lactam/β-lactamase inhibitor combinations, standard ATCC® QC strains are recommended. Commonly used strains for Gram-negative bacteria include Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853, and Klebsiella pneumoniae ATCC® 700603[5][6]. It is crucial to test these strains to ensure the accuracy and reproducibility of your assay results.

Troubleshooting Guide

Variability in MIC assay results can arise from several factors. This guide addresses common issues encountered during this compound MIC assays.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent MIC values between replicates 1. Inaccurate pipetting. 2. Inconsistent inoculum density. 3. Contamination of the bacterial culture or reagents.1. Calibrate and use appropriate micropipettes. Ensure proper mixing at each dilution step. 2. Standardize the inoculum to a 0.5 McFarland standard and verify the colony forming units (CFU)/mL. 3. Use aseptic techniques throughout the procedure. Streak the inoculum on an agar plate to check for purity.
"Skipped wells" (no growth in a well with a lower antibiotic concentration, but growth in a well with a higher concentration) 1. Pipetting error leading to missed inoculation of a well. 2. Presence of a single resistant mutant in a well with a higher antibiotic concentration. 3. Inadequate mixing of the bacterial suspension in the well.1. Carefully review pipetting technique. Consider using a multi-channel pipette for consistency. 2. Repeat the assay. If the issue persists, consider the possibility of heteroresistance in the bacterial population. 3. Ensure proper mixing after inoculation of each well.
Higher than expected MIC values for susceptible strains 1. Inoculum density is too high. 2. Degradation of this compound or the partner antibiotic. 3. Altered media composition (e.g., cation concentration).1. Ensure the inoculum is standardized correctly to approximately 5 x 10^5 CFU/mL in the final well volume. 2. Prepare fresh stock solutions of the compounds. Store stock solutions at the recommended temperature and for the appropriate duration. 3. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST.
No bacterial growth in the growth control well 1. Inoculum was not added to the well. 2. The bacterial culture is not viable. 3. The incubator temperature is incorrect.1. Repeat the assay, ensuring all wells are inoculated correctly. 2. Use a fresh culture of the test organism. 3. Verify the incubator temperature with a calibrated thermometer.
Contamination in the negative control well 1. Contaminated media or reagents. 2. Non-aseptic technique during plate preparation.1. Use sterile, unopened media and reagents. 2. Ensure all manipulations are performed in a sterile environment (e.g., biosafety cabinet).

Experimental Protocols

Broth Microdilution MIC Assay for this compound/Meropenem Combination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and practices from published research[1][2].

1. Preparation of Reagents and Media:

  • This compound and Meropenem Stock Solutions: Prepare stock solutions of this compound and meropenem in a suitable solvent (e.g., sterile water or as recommended by the manufacturer) at a concentration of 1280 µg/mL. Filter-sterilize the stock solutions.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare or obtain commercially available CAMHB according to the manufacturer's instructions. Ensure the cation concentrations (Ca²⁺ and Mg²⁺) are within the recommended range.

  • Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Assay Procedure:

  • Plate Preparation:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.

    • Prepare a working solution of meropenem at twice the highest desired final concentration in CAMHB containing a fixed concentration of 8 µg/mL this compound (this will result in a final fixed concentration of 4 µg/mL in the wells).

    • Add 100 µL of the meropenem/Pralurbactam working solution to the first column of wells.

    • Perform serial two-fold dilutions of the meropenem/Pralurbactam combination by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column of dilutions.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, including the growth control well. The final volume in each well will be 100 µL.

    • The growth control well should contain 50 µL of CAMHB and 50 µL of the inoculum.

    • The sterility control well should contain 100 µL of CAMHB only.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of meropenem (in the presence of 4 µg/mL this compound) that completely inhibits visible growth of the organism.

  • Check the control wells: The growth control well should show distinct turbidity, and the sterility control well should be clear.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results reagents Prepare Reagents (this compound, Meropenem, CAMHB) plate_prep Prepare 96-well Plate (Serial Dilutions) reagents->plate_prep inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate inoculum->inoculate plate_prep->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC incubate->read_mic interpret Interpret Results read_mic->interpret

Caption: Workflow for this compound/Meropenem Broth Microdilution MIC Assay.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions variability MIC Variability Observed pipetting Pipetting Error variability->pipetting inoculum Inoculum Density Issue variability->inoculum contamination Contamination variability->contamination reagent Reagent Instability variability->reagent calibrate Calibrate Pipettes pipetting->calibrate standardize Standardize Inoculum inoculum->standardize aseptic Use Aseptic Technique contamination->aseptic fresh_reagents Prepare Fresh Reagents reagent->fresh_reagents

References

Technical Support Center: Optimizing Pralurbactam for In Vitro Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Pralurbactam concentrations for in vitro synergy studies. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in combination studies?

This compound is a novel β-lactamase inhibitor with a diazabicyclo structure, similar to avibactam.[1] It is active against Ambler class A, C, and D β-lactamases.[1][2] β-lactamase enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics, as they hydrolyze the β-lactam ring and inactivate the drug.[3][4] this compound itself has little antibiotic activity but is used in combination with β-lactam antibiotics, such as meropenem, to protect them from degradation by these enzymes, thereby restoring their efficacy against resistant bacteria.[1][3]

Q2: What are the standard in vitro methods for testing the synergy of this compound with a partner antibiotic?

The most common in vitro methods for synergy testing are the checkerboard assay and the time-kill assay.[5][6] The checkerboard method assesses the inhibitory activity of various concentrations of two drugs in combination, while the time-kill assay measures the rate of bacterial killing over time.[6][7] Another method that can be used is the Etest synergy test.[5]

Q3: What is a typical starting concentration range for this compound in a checkerboard assay?

A common approach is to test a wide range of concentrations based on the minimum inhibitory concentration (MIC) of the partner antibiotic. A typical setup involves serial dilutions of both this compound and the partner antibiotic, often ranging from 0.125x to 8x the MIC of each compound alone.[8] For this compound, a fixed concentration has also been shown to be effective. For instance, one study demonstrated that 4 µg/mL of this compound in combination with meropenem significantly lowered the MIC for NDM-producing E. coli.[1]

Q4: How is synergy quantified in a checkerboard assay?

Synergy in a checkerboard assay is typically quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated using the following formula:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) [9][10]

The results are interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4[9][10]

Q5: How is synergy determined in a time-kill assay?

In a time-kill assay, synergy is defined as a ≥2-log10 decrease in the colony-forming unit (CFU)/mL count at a specific time point (e.g., 24 hours) for the drug combination compared to the most active single agent.[11][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent MIC values for the partner antibiotic. Inoculum size variability; improper incubation conditions; degradation of the antibiotic.Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard. Verify incubator temperature and atmospheric conditions. Prepare fresh stock solutions of the antibiotic.
No observed synergy with this compound. The bacterial strain may not produce β-lactamases that are inhibited by this compound; the concentration of this compound is too low; the partner antibiotic is not susceptible to the β-lactamases produced.Confirm the resistance mechanism of the test organism. Test a broader range of this compound concentrations. Consider using a different partner antibiotic.
Antagonism observed between this compound and the partner antibiotic. While uncommon, antagonism can occur due to complex interactions.Carefully re-evaluate the FICI calculation. Repeat the experiment to confirm the finding. Investigate the mechanism of antagonism through further studies.
Bacterial regrowth in time-kill assays. The antibiotic combination is bacteriostatic rather than bactericidal at the tested concentrations; degradation of the compounds over the incubation period.Test higher concentrations of one or both agents. Sample at earlier time points (e.g., 4, 8, 12 hours) to better understand the killing kinetics.[6]
Precipitation of this compound in the assay medium. Poor solubility of this compound at the tested concentrations.Refer to the solubility information for this compound to select an appropriate solvent for the stock solution. Ensure the final concentration in the assay medium does not exceed its solubility limit.[13]

Experimental Protocols

Checkerboard Assay Protocol
  • Prepare Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent.[13]

  • Prepare Inoculum: Culture the bacterial strain overnight and then dilute the culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.[8][9]

  • Plate Setup:

    • Dispense Mueller-Hinton broth into each well of the microtiter plate.

    • Create two-fold serial dilutions of the partner antibiotic along the x-axis.

    • Create two-fold serial dilutions of this compound along the y-axis.

    • The resulting plate will contain a matrix of concentrations for both drugs, alone and in combination.[9]

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[8]

  • Data Analysis: Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. Calculate the FICI to determine synergy.[9][10]

Time-Kill Assay Protocol
  • Prepare Cultures: Grow an overnight culture of the test organism and dilute it to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.

  • Set Up Test Conditions: Prepare flasks or tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone (at a specific concentration, e.g., a fraction of the MIC)

    • Partner antibiotic alone (at a specific concentration, e.g., the MIC)

    • This compound and partner antibiotic in combination

  • Incubation and Sampling: Incubate all cultures at 37°C with shaking. At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), collect aliquots from each culture.[6]

  • Quantify Viable Bacteria: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is determined by a ≥2-log10 reduction in CFU/mL with the combination compared to the most active single agent at a specific time point.[11][12]

Quantitative Data Summary

Compound Concentration Observation Organism Reference
This compound4 µg/mLIn combination with meropenem, significantly lowered the MIC.NDM-producing E. coli[1]
This compound/Meropenem%fT > 1 mg/LProposed as the best PK/PD index to predict in vivo bactericidal effect.K. pneumoniae & E. coli[1]

Visualizations

Pralurbactam_Mechanism_of_Action cluster_bacterium Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Inactivates This compound This compound This compound->Beta_Lactamase Inhibits

Caption: this compound's mechanism of action in protecting β-lactam antibiotics.

Checkerboard_Assay_Workflow Start Start: Prepare Reagents Inoculum_Prep Prepare Standardized Bacterial Inoculum Start->Inoculum_Prep Plate_Setup Set up 96-well Plate with Serial Dilutions of Drugs Inoculum_Prep->Plate_Setup Inoculate Inoculate Plate Plate_Setup->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read MICs Visually Incubate->Read_Results Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_Results->Calculate_FICI Interpret Interpret Results: Synergy, Additive, or Antagonism Calculate_FICI->Interpret

Caption: Workflow for performing a checkerboard synergy assay.

Time_Kill_Assay_Workflow Start Start: Prepare Cultures Setup_Conditions Set up Test Conditions: Control, Drugs Alone, Combination Start->Setup_Conditions Incubate_Shake Incubate with Shaking at 37°C Setup_Conditions->Incubate_Shake Sample Collect Aliquots at Time Points (0, 4, 8, 12, 24h) Incubate_Shake->Sample Plate_Count Perform Serial Dilutions and Plate for CFU Count Sample->Plate_Count Analyze Plot log10 CFU/mL vs. Time Plate_Count->Analyze Determine_Synergy Determine Synergy: ≥2-log10 Decrease in CFU/mL Analyze->Determine_Synergy

Caption: Workflow for conducting a time-kill synergy assay.

References

Common pitfalls in PK/PD modeling of Pralurbactam and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetic/pharmacodynamic (PK/PD) modeling of Pralubactam.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the experimental and modeling workflow for Pralubactam.

1. Question: My in vivo efficacy study with a Pralubactam-meropenem combination is showing inconsistent results. What could be the underlying PK/PD issue?

Answer: Inconsistent in vivo efficacy can stem from several factors related to the PK/PD properties of the Pralubactam-meropenem combination. A critical aspect to consider is the PK/PD index for Pralubactam. Unlike some other β-lactamase inhibitors, the efficacy of Pralubactam in combination with meropenem is best described by the percentage of the dosing interval that the free drug concentration remains above a certain threshold (%fT > CT). Specifically, a murine thigh infection model identified the optimal PK/PD index as the percent of time the free Pralubactam concentration is above 1 mg/L (%fT > 1 mg/L).[1]

To troubleshoot, ensure that your dosing regimen in the animal model is achieving the target %fT > 1 mg/L. For a bacteriostatic effect against Klebsiella pneumoniae, the target is approximately 38.4%, while a 1-log10 reduction in bacterial load requires achieving approximately 63.6% %fT > 1 mg/L.[1] Variability in drug administration, clearance rates in the animal model, or the specific bacterial strain used could lead to failure in reaching these targets consistently.

2. Question: I am having difficulty selecting the appropriate PK/PD model for Pralubactam. What are the key considerations?

Answer: The choice of a PK/PD model for Pralubactam, a novel β-lactamase inhibitor, requires careful consideration of its mechanism of action and its synergistic relationship with the partner β-lactam, such as meropenem. Pralubactam acts by inhibiting bacterial β-lactamases, thereby protecting the β-lactam antibiotic from degradation.

A common pitfall is to focus solely on the PK/PD of the β-lactam while neglecting the contribution of Pralubactam. The PK/PD index for β-lactamase inhibitors can differ from that of β-lactams.[1][2][3] For Pralubactam, a time-dependent killing effect is observed, making %fT > CT the most appropriate index.[1]

It is crucial to develop a co-modeling approach that accounts for the PK of both Pralubactam and meropenem and links their combined effect to the observed antibacterial activity. A one-compartment model has been shown to adequately describe the pharmacokinetic profile of Pralubactam in mice.[1]

3. Question: How do I establish the correct threshold concentration (CT) for Pralubactam in my PK/PD model?

Answer: Establishing the correct threshold concentration (CT) is a critical and often challenging step. The CT represents the minimum concentration of Pralubactam required to effectively inhibit the specific β-lactamases produced by the pathogen being studied. This value is not universal and can vary depending on the bacterial species and the specific β-lactamase enzymes they produce.

A study has identified a CT of 1 mg/L for Pralubactam when used against certain β-lactamase-producing Enterobacterales.[1] However, for different pathogens or resistance mechanisms, this value may need to be re-established.

Experimental Protocol to Determine CT:

  • In Vitro Chemostat or Hollow-Fiber Infection Model: Utilize an in vitro model that allows for maintaining a constant bacterial population and controlled exposure to both Pralubactam and the partner β-lactam.

  • Dose Fractionation Studies: Expose the bacteria to a range of fixed concentrations of Pralubactam while varying the concentrations of the partner β-lactam.

  • Endpoint Measurement: Measure the bacterial killing or inhibition at various time points.

  • Data Analysis: Determine the minimal Pralubactam concentration that restores the activity of the partner β-lactam against the resistant strain. This concentration can be considered the CT.

4. Question: My PK/PD model for Pralubactam has poor predictive performance for human clinical trials. What are the common pitfalls in preclinical to clinical translation?

Answer: Translating preclinical PK/PD data to clinical scenarios is a well-known challenge in drug development.[4][5][6][7] For Pralubactam, several factors can contribute to poor predictive performance:

  • Interspecies Scaling: The physiological differences between animal models (e.g., mice) and humans can lead to significant variations in drug absorption, distribution, metabolism, and excretion (ADME). Simple allometric scaling may not be sufficient. Physiologically based pharmacokinetic (PBPK) modeling can be a more robust approach to predict human PK.[4][8]

  • Protein Binding: Differences in plasma protein binding between species can alter the free fraction of the drug, which is the pharmacologically active component. Ensure that you are using species-specific protein binding values in your models.

  • Disease State: The pathophysiology of the infection in patients can be more complex than in a controlled animal model. Factors such as disease severity and the presence of co-morbidities can influence drug disposition and response.[9]

It is crucial to integrate data from Phase I clinical trials as it becomes available to refine and validate the PK/PD model.[1]

Quantitative Data Summary

The following table summarizes key quantitative PK/PD parameters for Pralubactam based on a neutropenic murine thigh infection model.[1]

ParameterValueOrganismModel
PK/PD Index %fT > 1 mg/LKlebsiella pneumoniaeNeutropenic murine thigh infection model
Bacteriostatic Target 38.4%Klebsiella pneumoniaeNeutropenic murine thigh infection model
1-log10 Kill Target 63.6%Klebsiella pneumoniaeNeutropenic murine thigh infection model

Visualizations

Pralubactam Mechanism of Action

Pralubactam_Mechanism_of_Action cluster_bacteria Bacterial Cell Beta_lactam_antibiotic β-lactam Antibiotic (e.g., Meropenem) PBP Penicillin-Binding Protein (PBP) Beta_lactam_antibiotic->PBP Inhibits Pralubactam Pralubactam Beta_lactamase β-lactamase Enzyme Pralubactam->Beta_lactamase Inhibits Beta_lactamase->Beta_lactam_antibiotic Inactivates Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Lysis Bacterial Cell Lysis Cell_Wall->Lysis Inhibition leads to

Caption: Pralubactam inhibits β-lactamase, protecting β-lactam antibiotics.

PK/PD Modeling Workflow for Pralubactam

PKPD_Workflow cluster_preclinical Preclinical Phase cluster_modeling Modeling & Simulation cluster_clinical Clinical Phase In_vitro In Vitro Studies (MIC, Time-Kill) Model_Dev PK/PD Model Development In_vitro->Model_Dev Animal_PK Animal PK Studies (e.g., Mouse) Animal_PK->Model_Dev Animal_PD Animal Efficacy Studies (e.g., Thigh Model) Animal_PD->Model_Dev Sim Simulate Human Dosing Model_Dev->Sim Phase1 Phase I Clinical Trial (Human PK) Sim->Phase1 Model_Refine Model Refinement Phase1->Model_Refine Dose_Selection Optimal Dose Selection Model_Refine->Dose_Selection

Caption: Iterative PK/PD modeling workflow for Pralubactam development.

Troubleshooting Logic for Inconsistent In Vivo Efficacy

Troubleshooting_Efficacy Start Inconsistent In Vivo Efficacy Check_PKPD Is PK/PD Target (%fT > 1 mg/L) being achieved? Start->Check_PKPD Review_Dosing Review Dosing Regimen (Dose, Frequency) Check_PKPD->Review_Dosing No Check_Strain Is the bacterial strain's β-lactamase profile known? Check_PKPD->Check_Strain Yes Yes_PKPD Yes No_PKPD No End Refined Experiment Review_Dosing->End Characterize_Strain Characterize β-lactamase (e.g., Genotyping) Check_Strain->Characterize_Strain No Reassess_CT Re-evaluate Threshold Concentration (CT) Check_Strain->Reassess_CT Yes Yes_Strain Yes No_Strain No Characterize_Strain->Reassess_CT Reassess_CT->End

References

Impact of inoculum size on Pralurbactam susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of inoculum size on Pralurbactam susceptibility testing. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" and how does it relate to this compound susceptibility testing?

A1: The inoculum effect (IE) is a phenomenon where the apparent activity of an antimicrobial agent changes based on the initial number of bacterial cells (the inoculum size) used in a susceptibility test.[1][2] For many β-lactam antibiotics, a higher inoculum can lead to a higher Minimum Inhibitory Concentration (MIC), potentially causing a susceptible isolate to test as resistant.[1][2] this compound is a novel β-lactamase inhibitor, often used in combination with a β-lactam antibiotic like meropenem.[3][4][5][6] Therefore, the principles of the inoculum effect are highly relevant to the susceptibility testing of this compound combinations, especially against bacteria that produce β-lactamase enzymes.

Q2: What are the standard inoculum sizes recommended for antimicrobial susceptibility testing (AST)?

A2: Regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide specific guidelines for inoculum preparation to ensure reproducible and accurate results.[1][7][8][9][10] For broth microdilution methods, the standardized inoculum density is typically 5 x 10^5 colony-forming units per milliliter (CFU/mL).[1][9][10] For disk diffusion methods, the inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.[8][10][11] Adherence to these standards is critical for accurate susceptibility testing.

Q3: How can a deviation in inoculum size affect the MIC of a this compound combination?

A3: While specific data on this compound is emerging, studies on other β-lactam/β-lactamase inhibitor combinations have shown that an increased inoculum size can lead to a significant increase in the MIC.[1][2][12] This is often due to the increased production of β-lactamase enzymes by the larger bacterial population, which can overwhelm the inhibitor. Conversely, a lower-than-standard inoculum may result in a falsely low MIC, potentially misclassifying a resistant isolate as susceptible.

Q4: What are the visual indicators of an incorrect inoculum size in my experiment?

A4: For disk diffusion, an inoculum that is too light will result in individual colonies rather than a confluent lawn of growth.[8] An overly heavy inoculum will produce a thick, dense lawn. For broth microdilution, an incorrect inoculum size is not always visually apparent in the wells prior to incubation, highlighting the importance of accurate initial preparation. After incubation, a "skipped wells" phenomenon (growth in higher concentration wells but not in lower ones) could indicate a potential issue, though this can also be caused by contamination or other factors.

Troubleshooting Guide

Problem Potential Cause Related to Inoculum Recommended Solution
Higher than expected MIC for this compound combination Inoculum density was too high.Prepare a fresh inoculum, ensuring it is standardized to a 0.5 McFarland turbidity standard before dilution for broth microdilution or application to the agar surface for disk diffusion. Use a photometric device for accurate standardization if available.[8]
Lower than expected MIC for this compound combination Inoculum density was too low.Re-prepare the inoculum, ensuring a sufficient number of colonies are picked and the suspension matches the 0.5 McFarland standard. If individual colonies are visible on the plate after incubation in a disk diffusion test, the inoculum was too light and the test must be repeated.[8]
Inconsistent MIC results across replicates Variation in inoculum preparation between tests.Strictly adhere to standardized protocols for every replicate. Ensure the McFarland standard is well-mixed before use and that the same technique for colony selection and suspension is used each time.
Zone of inhibition is too small or absent (Disk Diffusion) Inoculum was too heavy.Repeat the test with a standardized inoculum. A denser inoculum can result in reduced zones of inhibition.[8]
Zone of inhibition is larger than expected (Disk Diffusion) Inoculum was too light.Repeat the test with a standardized inoculum. A decreased inoculum can have the opposite effect, leading to larger zones.[8]

Experimental Protocols

Broth Microdilution Inoculum Preparation (Following CLSI Guidelines)
  • Colony Selection: From a fresh (18-24 hour) non-selective agar plate, touch at least 3-5 well-isolated colonies of the same morphotype with a sterile loop or swab.[7]

  • Initial Suspension: Transfer the growth to a tube containing sterile saline or non-selective broth.

  • Turbidity Adjustment: Vortex the suspension and adjust the turbidity to match a 0.5 McFarland standard. This can be done visually or with a photometric device. This suspension will have a density of approximately 1 x 10^8 CFU/mL.

  • Final Dilution: Within 15 minutes of preparation, dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[10] For example, if the final volume in the well is 0.1 mL, a 1:100 dilution of the 0.5 McFarland suspension would be a common approach.

Disk Diffusion Inoculum Preparation (Following EUCAST Guidelines)
  • Colony Suspension: Use the direct colony suspension method by taking colonies from an overnight culture on a non-selective medium and suspending them in saline.[8][11]

  • Standardization: Adjust the suspension to a 0.5 McFarland turbidity standard.[8][11] This corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.

  • Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

  • Plating: Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[13]

  • Disk Application: Allow the plate to dry for a few minutes before applying the this compound combination disks.

Visualizations

experimental_workflow cluster_prep Inoculum Preparation cluster_testing Susceptibility Testing colony 1. Select Colonies suspension 2. Create Suspension colony->suspension standardize 3. Standardize to 0.5 McFarland suspension->standardize dilute 4a. Dilute for Broth Microdilution standardize->dilute Broth Microdilution plate 4b. Swab for Disk Diffusion standardize->plate Disk Diffusion add_drug 5. Add this compound Combination dilute->add_drug plate->add_drug incubate 6. Incubate add_drug->incubate read 7. Read Results (MIC/Zone Diameter) incubate->read

Caption: Experimental workflow for this compound susceptibility testing.

logical_relationship cluster_cause Cause cluster_effect Effect on MIC high_inoculum High Inoculum increased_mic Increased MIC (False Resistance) high_inoculum->increased_mic Leads to low_inoculum Low Inoculum decreased_mic Decreased MIC (False Susceptibility) low_inoculum->decreased_mic Leads to

Caption: Impact of inoculum size on MIC results.

signaling_pathway cluster_drug Drug Action cluster_bacterium Bacterial Resistance This compound This compound beta_lactamase β-Lactamase This compound->beta_lactamase Inhibits meropenem Meropenem pbp Penicillin-Binding Protein (PBP) meropenem->pbp Inhibits beta_lactamase->meropenem Inactivates Cell Wall Synthesis Cell Wall Synthesis

Caption: Mechanism of action for this compound with Meropenem.

References

Interpreting trailing endpoints in Pralurbactam broth microdilution assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pralurbactam in broth microdilution assays. Our aim is to address specific issues that may be encountered during experimentation, with a focus on the interpretation of trailing endpoints.

Frequently Asked Questions (FAQs)

Q1: What is a "trailing endpoint" in a broth microdilution assay?

A trailing endpoint, also known as "trailing growth," is a phenomenon observed during antimicrobial susceptibility testing where there is reduced but persistent microbial growth in wells containing concentrations of an antimicrobial agent that are above the minimum inhibitory concentration (MIC).[1][2] This can make it difficult to determine the true MIC, which is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]

Q2: Are trailing endpoints a known issue with this compound?

Currently, there is limited specific literature documenting trailing endpoints as a widespread issue in broth microdilution assays with this compound. This compound is a novel β-lactamase inhibitor, often used in combination with a β-lactam antibiotic like meropenem, to combat resistance in Gram-negative bacteria.[4][5] While trailing is more extensively documented with certain antifungal agents, it can occur with antibacterial agents as well.[1][6]

Q3: What are the potential causes of trailing endpoints in broth microdilution assays?

Several factors can contribute to the observation of trailing endpoints:

  • Drug-Organism Interaction: The specific mechanism of action of the drug and the physiological state of the microorganism can lead to partial inhibition of growth over a range of concentrations.

  • Medium Composition: The pH and nutrient composition of the broth medium can influence the expression of trailing.[7][8] For some antimicrobial agents, adjusting the pH of the medium has been shown to reduce or eliminate trailing.[8]

  • Inoculum Size: An inoculum that is too heavy can overwhelm the antimicrobial agent at lower concentrations, leading to the appearance of trailing growth.

  • Incubation Time and Temperature: Extended incubation periods may allow for the emergence of resistant subpopulations or the recovery of partially inhibited organisms, contributing to trailing.[6][9]

  • Contamination: Contamination of the culture or reagents can lead to unexpected growth patterns.

Q4: How should I interpret an MIC when trailing is observed in my this compound assay?

Interpreting MICs in the presence of trailing requires careful consideration. While there are no specific guidelines for this compound, general recommendations for similar phenomena include:

  • Standardized Reading Time: Adhere strictly to the recommended incubation time for reading the assay (e.g., 16-20 hours for many bacteria).[10] Reading too early or too late can affect the interpretation.

  • Partial vs. Complete Inhibition: The MIC should be recorded as the lowest concentration showing complete or near-complete inhibition of growth as defined by the relevant guidelines (e.g., CLSI or EUCAST).[11][12]

  • Growth Control Comparison: Always compare the growth in the test wells to the growth control well to gauge the extent of inhibition.

  • Repeat Testing: If trailing is consistently observed and makes interpretation difficult, repeat the assay, paying close attention to the protocol details.

Troubleshooting Guide

Issue: Difficulty determining the MIC due to trailing growth.

This guide provides a systematic approach to troubleshooting trailing endpoints in your this compound broth microdilution assays.

Step 1: Verify Experimental Protocol Adherence

Ensure that all steps of the broth microdilution protocol were followed correctly. Refer to established standards such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]

Experimental Protocol: Broth Microdilution Method

This protocol provides a general framework for performing a broth microdilution assay. Specific details may vary based on the organism and antimicrobial agent being tested.

  • Prepare Antimicrobial Stock Solution: Aseptically prepare a stock solution of the antimicrobial agent (e.g., this compound in combination with a partner drug) at a known concentration.[13]

  • Prepare Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium within a 96-well microtiter plate.[14]

  • Prepare Inoculum: Prepare a standardized inoculum of the test organism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10]

  • Inoculate the Plate: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[10]

  • Reading the MIC: After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3]

Step 2: Investigate Potential Causes of Trailing

If the protocol was followed correctly and trailing is still observed, consider the following potential causes and solutions:

Potential Cause Troubleshooting Step Expected Outcome
Inoculum Density Prepare a fresh inoculum and verify its density using a spectrophotometer or by performing a colony count.An accurate inoculum size will ensure that the antimicrobial agent is not overwhelmed, potentially leading to a clearer endpoint.
Media pH Check the pH of the Mueller-Hinton broth to ensure it is within the recommended range (typically 7.2-7.4).[10]An optimal pH will support the intended activity of the antimicrobial agent and may reduce trailing.[8]
Incubation Time Read the plate at the earliest recommended time point (e.g., 16 hours) and again at the latest (e.g., 20 hours).This will help determine if the trailing is time-dependent. For some drugs, the earlier reading is considered more clinically relevant.[6][9][15]
Contamination Streak a sample from a well showing trailing growth onto an agar plate to check for purity.This will confirm if the observed growth is from the test organism or a contaminant.

Step 3: Advanced Troubleshooting

If the above steps do not resolve the issue, you may consider more advanced investigations:

  • Alternative Reading Methods: Utilize a microplate reader to measure the optical density (OD) at 600 nm to quantify growth and establish a more objective endpoint (e.g., 80% or 90% reduction in growth compared to the control).

  • Time-Kill Assay: Perform a time-kill assay to understand the dynamics of bacterial killing by this compound over time. This can provide a more detailed picture of its activity beyond a static MIC endpoint.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to follow when troubleshooting trailing endpoints in a this compound broth microdilution assay.

G Troubleshooting Trailing Endpoints start Trailing Endpoint Observed verify_protocol Verify Protocol Adherence (CLSI/EUCAST) start->verify_protocol protocol_ok Protocol Followed Correctly? verify_protocol->protocol_ok review_correct Review and Correct Protocol protocol_ok->review_correct No investigate_cause Investigate Potential Causes protocol_ok->investigate_cause Yes review_correct->verify_protocol check_inoculum Check Inoculum Density investigate_cause->check_inoculum check_media Check Media pH investigate_cause->check_media check_incubation Check Incubation Time investigate_cause->check_incubation check_contamination Check for Contamination investigate_cause->check_contamination advanced_troubleshooting Advanced Troubleshooting check_inoculum->advanced_troubleshooting check_media->advanced_troubleshooting check_incubation->advanced_troubleshooting check_contamination->advanced_troubleshooting alternative_reading Alternative Reading Methods (OD) advanced_troubleshooting->alternative_reading time_kill Perform Time-Kill Assay advanced_troubleshooting->time_kill end Endpoint Resolved alternative_reading->end time_kill->end

Caption: Workflow for troubleshooting trailing endpoints.

Signaling Pathway and Logical Relationships

The decision-making process for interpreting results in the presence of trailing can be visualized as follows:

G Interpretation of Trailing Endpoints start Observe Growth in Wells compare_control Compare to Growth Control start->compare_control growth_reduced Is Growth Significantly Reduced? compare_control->growth_reduced no_inhibition No Inhibition (Resistant) growth_reduced->no_inhibition No trailing_present Trailing Growth Present growth_reduced->trailing_present Yes read_at_16h Read MIC at 16-20h (Significant Inhibition) trailing_present->read_at_16h retest Consider Retesting with Tight Protocol Control read_at_16h->retest report_mic Report MIC with Comment on Trailing retest->report_mic

Caption: Decision tree for interpreting trailing endpoints.

References

Mitigating the impact of serum protein binding in Pralurbactam in vitro models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pralurbactam in vitro models, specifically focusing on mitigating the impact of serum protein binding.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound that may be related to its serum protein binding characteristics.

Problem Potential Cause Recommended Solution
High variability in antimicrobial susceptibility testing (e.g., MIC assays) results. Inconsistent protein concentrations in media between experiments.Standardize the protein source and concentration (e.g., Human Serum Albumin, HSA) in your assay medium. Ensure the same batch of serum or protein is used for a set of comparative experiments.
Use of different species' serum (e.g., Fetal Bovine Serum vs. Human Serum).For clinically relevant data, use human serum or purified human proteins. Protein binding can vary significantly between species.[1][2]
Non-specific binding of this compound to labware.Use low-binding plates and tubes. Pre-treating labware with a blocking agent like bovine serum albumin (BSA) can also help minimize non-specific binding.
Observed in vitro efficacy is lower than expected based on initial screening. High protein binding in the assay medium reduces the free, active concentration of this compound.Determine the fraction of unbound this compound in your specific in vitro system using methods like equilibrium dialysis or ultrafiltration. Adjust the total drug concentration to achieve the desired free concentration.
The "free drug hypothesis" posits that only the unbound drug is pharmacologically active.[3][4]When reporting results, always specify the protein concentration in the medium and, if possible, the calculated or measured unbound concentration of this compound.
Discrepancy between results obtained using different protein binding measurement techniques. Each method (e.g., equilibrium dialysis, ultrafiltration) has its own set of advantages and potential artifacts.Equilibrium dialysis is often considered the gold standard.[3] If using ultrafiltration, be mindful of potential non-specific binding to the membrane and the device itself.[5]
Experimental conditions such as pH, temperature, and incubation time can influence binding.Strictly control and standardize all experimental parameters. Ensure equilibrium is reached in dialysis-based methods.[5]

Frequently Asked Questions (FAQs)

1. What is serum protein binding and why is it important for this compound in vitro studies?

Serum protein binding refers to the reversible binding of a drug to proteins in the blood plasma, primarily albumin and α-1-acid glycoprotein.[6] According to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to exert its pharmacological effect.[3][4] For a β-lactamase inhibitor like this compound, this means only the free drug can interact with and inhibit β-lactamase enzymes. Therefore, understanding and accounting for protein binding in in vitro models is crucial for accurately predicting its efficacy.

2. How do I measure the protein binding of this compound in my in vitro system?

Several methods can be used, with equilibrium dialysis and ultrafiltration being the most common.[5][7]

  • Equilibrium Dialysis: This is often considered the reference method.[3] It involves dialyzing a solution of this compound in plasma or a protein solution against a protein-free buffer until the concentration of free drug is at equilibrium across a semi-permeable membrane.

  • Ultrafiltration: This technique uses centrifugal force to separate the free drug from the protein-bound drug through a semi-permeable membrane.[5] It is generally faster than equilibrium dialysis but can be prone to non-specific binding to the filter membrane.

3. I saw a study suggesting this compound has 100% free fraction in mouse plasma. Is this correct?

A pharmacokinetic study in a neutropenic murine thigh infection model reported a free fraction of 100% for this compound in mouse plasma.[8] It is critical to interpret this finding within the context of the specific study. There can be significant interspecies differences in plasma protein binding.[1][2] The binding characteristics in mice may not be representative of humans. For in vitro studies aimed at predicting clinical efficacy, it is essential to use human plasma or purified human proteins like human serum albumin (HSA).

4. What concentration of protein should I use in my in vitro assays?

To mimic physiological conditions, it is recommended to use protein concentrations found in human plasma. The concentration of albumin in human plasma is typically around 40 g/L.[9] If using serum in your cell culture medium, be aware that the final protein concentration will depend on the percentage of serum used. For example, a medium containing 10% Fetal Bovine Serum (FBS) will have a much lower protein concentration than human plasma.[10]

5. How can I correct for the effect of protein binding in my MIC assays?

To account for protein binding, you can perform your MIC assays in media supplemented with a defined concentration of human serum albumin (HSA) or human serum. The reported MIC should then be accompanied by the protein concentration used. A more rigorous approach is to determine the unbound fraction of this compound at each tested concentration and report the MIC in terms of the free drug concentration.

Experimental Protocols

Protocol 1: Determination of this compound Protein Binding by Equilibrium Dialysis

This protocol outlines the general steps for determining the unbound fraction (fu) of this compound using an equilibrium dialysis apparatus.

Materials:

  • Equilibrium dialysis cells and semi-permeable membranes (e.g., 12-14 kDa MWCO)

  • This compound stock solution

  • Human plasma or a solution of Human Serum Albumin (HSA) in phosphate-buffered saline (PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical method for quantifying this compound (e.g., LC-MS/MS)

Procedure:

  • Prepare the dialysis membranes according to the manufacturer's instructions.

  • Assemble the dialysis cells.

  • In the plasma/protein chamber, add a known concentration of this compound to the human plasma or HSA solution.

  • In the buffer chamber, add an equal volume of PBS.

  • Seal the dialysis unit and incubate at 37°C with gentle agitation for a predetermined time to reach equilibrium (typically 4-24 hours). The time to reach equilibrium should be determined experimentally.[5]

  • After incubation, collect samples from both the plasma/protein chamber and the buffer chamber.

  • Analyze the concentration of this compound in both samples using a validated analytical method.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma/protein chamber)

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay in the Presence of Human Serum Albumin (HSA)

This protocol describes how to perform a standard broth microdilution MIC assay with the addition of HSA to simulate physiological protein binding.

Materials:

  • Bacterial isolate of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Human Serum Albumin (HSA)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of HSA in CAMHB to the desired final concentration (e.g., 40 g/L).

  • Prepare serial two-fold dilutions of this compound in CAMHB containing HSA in a 96-well plate.

  • Prepare a bacterial inoculum according to standard MIC testing guidelines (e.g., CLSI).

  • Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (bacteria in CAMHB with HSA, no drug) and a sterility control well (CAMHB with HSA, no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • When reporting the results, clearly state the concentration of HSA used in the assay medium.

Visualizations

Experimental_Workflow_Protein_Binding cluster_incubation Incubation cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution add_samples Add this compound-Plasma and Buffer to Chambers prep_this compound->add_samples prep_plasma Prepare Human Plasma or HSA Solution prep_plasma->add_samples prep_dialysis Assemble Equilibrium Dialysis Apparatus prep_dialysis->add_samples incubate Incubate at 37°C with Agitation to Reach Equilibrium add_samples->incubate collect_samples Collect Samples from Both Chambers incubate->collect_samples analyze Quantify this compound (e.g., LC-MS/MS) collect_samples->analyze calculate Calculate Fraction Unbound (fu) analyze->calculate

Caption: Workflow for determining this compound protein binding via equilibrium dialysis.

Troubleshooting_MIC_Variability start High Variability in this compound MIC Results check_protein Is the protein source and concentration consistent? start->check_protein check_species Are you using human-relevant proteins (e.g., HSA)? check_protein->check_species Yes solution1 Standardize protein source and concentration. check_protein->solution1 No check_binding Have you considered non-specific binding to labware? check_species->check_binding Yes solution2 Use human serum or HSA for clinically relevant data. check_species->solution2 No solution3 Use low-binding plates/tubes. Consider pre-treatment. check_binding->solution3 No end_node Consistent MIC Results check_binding->end_node Yes solution1->check_species solution2->check_binding solution3->end_node

Caption: Troubleshooting logic for high variability in this compound MIC assays.

References

Validation & Comparative

A Comparative Analysis of Pralurbactam and Relebactam in Combination with Imipenem: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the comparative efficacy of pralurbactam and relebactam as partners for the carbapenem antibiotic imipenem reveals a significant data gap for one of the combinations. While extensive clinical and preclinical data are available for the FDA-approved combination of imipenem/relebactam, this compound has primarily been studied in combination with meropenem. This guide provides a comprehensive comparison based on the available scientific literature, highlighting the established efficacy of imipenem/relebactam and presenting the current understanding of this compound in combination with meropenem to offer a valuable, albeit indirect, comparative perspective for researchers, scientists, and drug development professionals.

Executive Summary

Relebactam, a diazabicyclooctane β-lactamase inhibitor, in combination with imipenem/cilastatin, is a well-established therapeutic option with proven efficacy in treating complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP). It effectively restores imipenem's activity against many imipenem-resistant Gram-negative bacteria, particularly those producing Class A and Class C β-lactamases.

This compound is a novel diazabicyclooctane β-lactamase inhibitor currently under investigation. The available preclinical data exclusively details its activity in combination with meropenem. These studies indicate its potential against β-lactamase-producing Enterobacterales. A direct comparison of this compound with imipenem is not possible based on current publicly available data. This guide will therefore present the data for each combination separately, followed by a comparative discussion of their mechanisms and spectrum of activity.

Mechanism of Action

Both relebactam and this compound are diazabicyclooctane β-lactamase inhibitors. Their primary function is to inactivate β-lactamase enzymes produced by bacteria, which would otherwise degrade carbapenem antibiotics like imipenem and meropenem. By inhibiting these enzymes, they restore the carbapenem's ability to bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death.

Relebactam is known to inhibit Ambler Class A (e.g., KPC) and Class C (e.g., AmpC) β-lactamases. It does not have significant activity against Class B metallo-β-lactamases (MBLs) or Class D oxacillinases (OXAs). Similarly, this compound has demonstrated good inhibitory activity against Class A, C, and D β-lactamases in vitro.[1]

cluster_0 Bacterial Cell Beta_Lactam_Antibiotic Imipenem/ Meropenem PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Degrades BLI This compound or Relebactam BLI->Beta_Lactamase Inhibits

Mechanism of action of β-lactam/β-lactamase inhibitor combinations.

Imipenem/Relebactam: A Profile of Efficacy

The combination of imipenem, cilastatin, and relebactam (Recarbrio®) is approved by the U.S. Food and Drug Administration (FDA) for the treatment of cUTI, cIAI, and HABP/VABP.[2]

In Vitro Activity

Imipenem/relebactam has demonstrated potent in vitro activity against a broad range of Gram-negative pathogens. The addition of relebactam significantly lowers the minimum inhibitory concentrations (MICs) of imipenem for many resistant strains.

PathogenImipenem MIC₅₀/₉₀ (µg/mL)Imipenem/Relebactam MIC₅₀/₉₀ (µg/mL)Reference
Enterobacterales (all)0.25 / >320.12 / 1[3]
Pseudomonas aeruginosa2 / 160.5 / 2[4]
KPC-producing Enterobacterales>32 / >320.5 / 2[5]
Clinical Efficacy

Clinical trials have established the non-inferiority of imipenem/relebactam to standard-of-care comparators in its approved indications.

IndicationComparator(s)Clinical Response Rate (Imipenem/Relebactam)Clinical Response Rate (Comparator)Reference
Complicated Urinary Tract Infection (cUTI)Imipenem/Cilastatin97.1% - 98.7%98.8%[6]
Complicated Intra-abdominal Infection (cIAI)Imipenem/Cilastatin96.3% - 98.8%95.2%[7]
Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP)Piperacillin/Tazobactam61.0%55.8%[8]
Experimental Protocols: In Vivo Murine Infection Models
  • Murine Thigh Infection Model: This model is commonly used to evaluate the in vivo efficacy of antimicrobial agents.[9]

    • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

    • Infection: A standardized inoculum of the test organism (e.g., P. aeruginosa) is injected into the thigh muscle.

    • Treatment: Human-simulated regimens of imipenem with or without relebactam are administered intravenously or subcutaneously at specified intervals.

    • Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (colony-forming units per gram of tissue). Efficacy is measured by the reduction in bacterial count compared to untreated controls.[9]

Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Thigh Muscle Infection (Bacterial Inoculum) Neutropenia->Infection Treatment Administer Treatment Regimens (e.g., Imipenem +/- Relebactam) Infection->Treatment Assessment Euthanize and Harvest Thighs (24h post-treatment) Treatment->Assessment Quantification Homogenize and Plate for CFU Count Assessment->Quantification Analysis Compare Bacterial Load to Controls Quantification->Analysis End End Analysis->End

Workflow for a murine thigh infection model.

This compound/Meropenem: An Emerging Combination

This compound is a novel β-lactamase inhibitor being investigated in combination with the carbapenem meropenem. Currently, there is no published data on its combination with imipenem.

In Vitro Activity

In vitro studies of meropenem/pralurbactam have shown promising activity against various β-lactamase-producing Enterobacterales.

PathogenMeropenem MIC₉₀ (µg/mL)Meropenem/Pralurbactam MIC₉₀ (µg/mL)Reference
NDM-producing E. coli>640.5[1][9]
NDM-producing K. pneumoniae>644[1][9]
In Vivo Efficacy

A neutropenic murine thigh infection model has been used to evaluate the pharmacokinetics and pharmacodynamics of the meropenem/pralurbactam combination.[10]

  • Key Findings: The combination of meropenem with this compound demonstrated a significant reduction in the bacterial burden of KPC-producing K. pneumoniae in the murine thigh infection model. The study identified the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC) as the key pharmacodynamic index driving efficacy.[11][12]

Experimental Protocols: In Vivo Murine Thigh Infection Model

The experimental protocol for the this compound/meropenem murine thigh infection model is similar to that described for imipenem/relebactam.[10][13]

  • Neutropenia Induction: Female ICR mice are rendered neutropenic with cyclophosphamide.[10][13]

  • Infection: Mice are inoculated in the thigh muscle with a bacterial suspension (e.g., K. pneumoniae).[10][13]

  • Treatment: Various dosing regimens of meropenem alone or in combination with this compound are administered intraperitoneally.[10][13]

  • Outcome Measurement: Thighs are collected 24 hours after treatment initiation for bacterial enumeration.[10][13]

Start Start Animal_Prep Prepare Neutropenic Mice Start->Animal_Prep Inoculation Inoculate Thigh Muscle with K. pneumoniae Animal_Prep->Inoculation Dosing Administer Meropenem +/- This compound Dosing Regimens Inoculation->Dosing Incubation 24-hour Treatment Period Dosing->Incubation Endpoint Harvest Thighs for Bacterial Load Determination Incubation->Endpoint Data_Analysis Analyze PK/PD Relationship Endpoint->Data_Analysis End End Data_Analysis->End

Workflow for the this compound/meropenem in vivo study.

Comparative Discussion and Future Outlook

A direct, head-to-head comparison of the efficacy of this compound and relebactam in combination with imipenem is not feasible with the current body of scientific evidence. However, some inferences can be drawn based on their mechanisms of action and the available data with their respective carbapenem partners.

  • Spectrum of Activity: Both relebactam and this compound are effective against Class A and C β-lactamases. This compound has also shown in vitro activity against Class D enzymes.[1] The clinical significance of this broader in vitro spectrum for this compound will require further investigation. Imipenem/relebactam has demonstrated robust activity against KPC-producing Enterobacterales and difficult-to-treat P. aeruginosa.[14][15] The available data for meropenem/pralurbactam also suggests strong activity against certain carbapenemase-producing Enterobacterales.[1][9]

  • Clinical Development: Imipenem/relebactam is an FDA-approved drug with a well-documented clinical safety and efficacy profile across multiple indications.[2] this compound is in the earlier stages of clinical development, and its efficacy and safety in humans are yet to be fully established.

For researchers and drug development professionals, the key takeaways are:

  • Imipenem/relebactam is a clinically validated combination with a defined spectrum of activity and proven patient outcomes.

  • This compound, in combination with meropenem, shows promise as a potential future therapeutic agent against multidrug-resistant Gram-negative bacteria.

  • Future research, including clinical trials directly comparing this compound with other β-lactamase inhibitors and in combination with various carbapenems, including imipenem, is necessary to fully elucidate its comparative efficacy and potential clinical role.

This guide will be updated as new data on this compound, particularly in combination with imipenem, becomes available.

References

A Head-to-Head Comparison of Pralurbactam and Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae (CRE) Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of Carbapenem-Resistant Enterobacteriaceae (CRE) presents a formidable challenge to global public health, necessitating the development of novel therapeutic agents. This guide provides a detailed, data-driven comparison of two prominent β-lactamase inhibitors, pralurbactam and vaborbactam, in their activity against CRE isolates when combined with meropenem.

Executive Summary

Both this compound and vaborbactam, when paired with a carbapenem like meropenem, demonstrate potent activity against certain CRE isolates, significantly reducing the Minimum Inhibitory Concentrations (MICs) of the partner antibiotic. Vaborbactam, a cyclic boronic acid-based inhibitor, is well-established for its efficacy against Klebsiella pneumoniae carbapenemase (KPC)-producing CRE. This compound, a newer diazabicyclooctane (DBO) inhibitor, shows promise against a broader range of β-lactamases, including Ambler Class A, C, and D enzymes.

This comparison synthesizes available in vitro data to aid researchers in understanding the nuanced differences in their spectrum of activity and potency. It is important to note that direct head-to-head clinical studies are limited; therefore, this guide presents data from separate in vitro studies, highlighting the need for cautious interpretation.

Data Presentation: In Vitro Activity Against CRE Isolates

The following tables summarize the in vitro activity of meropenem-pralurbactam and meropenem-vaborbactam against key CRE phenotypes. Data is presented as MIC50 (Minimum Inhibitory Concentration for 50% of isolates), MIC90 (Minimum Inhibitory Concentration for 90% of isolates), and percentage of susceptible isolates.

Table 1: Meropenem-Pralurbactam Activity Against CRE Isolates

Organism/EnzymeNumber of IsolatesMeropenem MIC90 (mg/L)Meropenem/Pralurbactam MIC50 (mg/L)Meropenem/Pralurbactam MIC90 (mg/L)% Susceptible
KPC-producing EnterobacteralesN/A>64N/A≤0.25100%
NDM-producing E. coliN/A>64N/A0.5[1]91.7%[2]
NDM-producing K. pneumoniaeN/A>640.25[1][3]4[1][3]60%[2]
OXA-48-producing EnterobacteralesN/A>64N/AN/APotential Activity[1][3]

Note: Data for this compound is based on a limited number of recent studies. N/A indicates data not available in the reviewed sources.

Table 2: Meropenem-Vaborbactam Activity Against CRE Isolates

Organism/EnzymeNumber of IsolatesMeropenem MIC50/90 (mg/L)Meropenem/Vaborbactam MIC50 (mg/L)Meropenem/Vaborbactam MIC90 (mg/L)% Susceptible
KPC-producing Enterobacteriaceae (Global)99132 / >320.06199.0%[4]
KPC-producing K. pneumoniae (Global)N/AN/A0.121N/A[4]
KPC-producing Enterobacteriaceae (China)128>64 / >640.5876.6% (K. pneumoniae) to 100% (E. coli)[5][6]
NDM-producing Enterobacterales7N/A0.06214.3% (CLSI) / 57.1% (EUCAST)[7]
OXA-48-producing Enterobacterales24N/AN/AN/APoor Activity[8]

Note: Susceptibility breakpoints may vary between studies and regulatory bodies (e.g., CLSI, EUCAST).

Experimental Protocols

The in vitro data presented above were primarily generated using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Preparation: Serial two-fold dilutions of the antimicrobial agents (meropenem alone and in combination with a fixed concentration of the β-lactamase inhibitor) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For meropenem-vaborbactam, a fixed concentration of 8 mg/L of vaborbactam is typically used[4][5][6]. For meropenem-pralurbactam, studies have often used a fixed concentration of 4 mg/L of this compound[1][3].

  • Inoculation and Incubation: The prepared bacterial suspension is added to the wells of a microtiter plate containing the different concentrations of the antimicrobial agents. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the MIC is read as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.

Visualization of Mechanisms and Workflows

Mechanism of Action: β-Lactam Antibiotic and β-Lactamase Inhibitor

Mechanism of Action Mechanism of Action of β-Lactam/β-Lactamase Inhibitor Combinations cluster_bacteria Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Essential for Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition Leads to BetaLactamase β-Lactamase Enzyme Hydrolysis Hydrolysis of β-Lactam Ring BetaLactamase->Hydrolysis Catalyzes InactiveBLI Inhibition of β-Lactamase BetaLactamase->InactiveBLI BetaLactam β-Lactam Antibiotic (e.g., Meropenem) BetaLactam->PBP Binds to BetaLactam->Hydrolysis BLI β-Lactamase Inhibitor (this compound or Vaborbactam) BLI->BetaLactamase Binds and Inhibits InactiveBL Inactive Antibiotic Hydrolysis->InactiveBL

Caption: Interaction of β-lactam antibiotics and their inhibitors with bacterial targets.

Experimental Workflow: Broth Microdilution MIC Testing

MIC_Workflow Workflow for Broth Microdilution MIC Determination Start Start PrepareInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum Inoculate Inoculate Microtiter Plate with Bacterial Suspension PrepareInoculum->Inoculate SerialDilution Perform Serial Dilution of Antimicrobial Agents in Microtiter Plate SerialDilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC End End ReadMIC->End

Caption: Standardized workflow for determining Minimum Inhibitory Concentrations.

Concluding Remarks

Meropenem-vaborbactam is a well-characterized combination with robust data supporting its potent activity against KPC-producing CRE. This compound, in combination with meropenem, demonstrates promising in vitro activity against KPC-producing isolates and may offer an advantage against certain NDM and OXA-48-producing strains, although more comprehensive data is needed to fully delineate its clinical utility.

The choice between these agents in a clinical or research setting will depend on the specific resistance mechanisms of the infecting pathogen, local epidemiology, and emerging clinical data. This guide serves as a foundational resource for understanding the current landscape of these two important β-lactamase inhibitors in the fight against CRE. Further direct comparative studies are warranted to provide a more definitive assessment of their relative efficacy.

References

A Comparative Guide: Pralurbactam Combination Therapy vs. Ceftazidime-Avibactam for Resistant Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Pseudomonas aeruginosa poses a significant challenge in clinical settings, necessitating the development of novel therapeutic strategies. This guide provides a comparative analysis of two such strategies: a combination therapy involving the novel β-lactamase inhibitor pralurbactam and the established combination of ceftazidime-avibactam. This comparison is based on available preclinical and clinical data, with a focus on their efficacy against resistant P. aeruginosa.

Executive Summary

Ceftazidime-avibactam is a well-established β-lactam/β-lactamase inhibitor combination with proven efficacy against a broad range of Gram-negative bacteria, including many resistant strains of P. aeruginosa. In contrast, this compound is a newer investigational β-lactamase inhibitor, with primary data emerging for its combination with meropenem, particularly against Enterobacterales. While the combination of cefepime with this compound is under investigation, publicly available data on its activity against P. aeruginosa remains limited. This guide summarizes the current evidence for both, highlighting the extensive data supporting ceftazidime-avibactam and the nascent stage of this compound combination therapy for P. aeruginosa infections.

Mechanisms of Action

Both combination therapies aim to overcome β-lactamase-mediated resistance in P. aeruginosa.

Ceftazidime-Avibactam: Ceftazidime, a third-generation cephalosporin, inhibits penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis, leading to cell lysis. Avibactam is a non-β-lactam β-lactamase inhibitor that inactivates a broad spectrum of β-lactamases, including Ambler class A (e.g., ESBLs, KPCs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes. By inhibiting these enzymes, avibactam restores the activity of ceftazidime against many resistant strains of P. aeruginosa.[1]

This compound Combination Therapy (with Cefepime): Cefepime is a fourth-generation cephalosporin that also targets PBPs to disrupt bacterial cell wall synthesis.[1] this compound is a novel diazabicyclooctane β-lactamase inhibitor, similar in structure to avibactam, and is expected to inhibit class A, C, and D β-lactamases.[2] The combination of cefepime and this compound is designed to overcome resistance mediated by these β-lactamases.

cluster_CAZAVI Ceftazidime-Avibactam cluster_CEFPRA Cefepime-Pralurbactam CAZ Ceftazidime PBP_CAZ Penicillin-Binding Proteins (PBPs) CAZ->PBP_CAZ Inhibits AVI Avibactam BetaLactamase_CAZ β-lactamases (Class A, C, some D) AVI->BetaLactamase_CAZ Inhibits CellWall_CAZ Cell Wall Synthesis Inhibition PBP_CAZ->CellWall_CAZ Disrupts BetaLactamase_CAZ->CAZ Degrades Lysis_CAZ Bacterial Cell Lysis CellWall_CAZ->Lysis_CAZ CEF Cefepime PBP_CEF Penicillin-Binding Proteins (PBPs) CEF->PBP_CEF Inhibits PRA This compound BetaLactamase_CEF β-lactamases (Class A, C, D) PRA->BetaLactamase_CEF Inhibits CellWall_CEF Cell Wall Synthesis Inhibition PBP_CEF->CellWall_CEF Disrupts BetaLactamase_CEF->CEF Degrades Lysis_CEF Bacterial Cell Lysis CellWall_CEF->Lysis_CEF

Figure 1: Mechanisms of Action.

In Vitro Susceptibility Data

In vitro susceptibility testing, typically determining the Minimum Inhibitory Concentration (MIC), is a cornerstone for evaluating the potential efficacy of antimicrobial agents.

Ceftazidime-Avibactam

Numerous studies have demonstrated the potent in vitro activity of ceftazidime-avibactam against a wide range of P. aeruginosa isolates, including those resistant to other β-lactams.

Organism Subset MIC50 (µg/mL) MIC90 (µg/mL) % Susceptible Reference
All P. aeruginosa (n=1,743)2896.3[3]
Ceftazidime-Nonsusceptible832-[3]
Meropenem-Nonsusceptible832-[3]
This compound Combination Therapy

As of late 2025, published in vitro susceptibility data for cefepime-pralurbactam against resistant P. aeruginosa are scarce. Studies on this compound have primarily focused on its combination with meropenem against Enterobacterales.[2] Data from studies on cefepime combined with other novel β-lactamase inhibitors, such as taniborbactam, show promise, with significant reductions in cefepime MICs against resistant P. aeruginosa.[4]

Organism Subset MIC50 (µg/mL) MIC90 (µg/mL) % Susceptible Reference
Data Not Available----

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution

A standard method for determining the MIC of antimicrobial agents is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

start Start: Prepare standardized bacterial inoculum prepare_plates Prepare microtiter plates with serial dilutions of antimicrobial agent start->prepare_plates add_inoculum Inoculate plates with bacterial suspension prepare_plates->add_inoculum incubate Incubate plates at 35°C for 16-20 hours add_inoculum->incubate read_results Read plates to determine MIC (lowest concentration with no visible growth) incubate->read_results end End: Report MIC value read_results->end

Figure 2: Broth Microdilution Workflow.

Protocol Details:

  • Inoculum Preparation: A standardized inoculum of the P. aeruginosa isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Plate Preparation: Serial twofold dilutions of the antimicrobial agent (e.g., ceftazidime with a fixed concentration of avibactam) are prepared in cation-adjusted Mueller-Hinton broth in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16 to 20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]

Clinical Trial Data

Ceftazidime-Avibactam

Ceftazidime-avibactam has undergone extensive clinical development, with several Phase 3 trials supporting its use for various infections, including those caused by resistant P. aeruginosa.

Trial (Indication) Comparator Primary Outcome Key Findings for P. aeruginosa Reference
REPRISE (cUTI & cIAI)Best Available Therapy (mostly carbapenems)Clinical response at Test-of-Cure (TOC)Similar clinical cure rates to best available therapy in patients with ceftazidime-resistant P. aeruginosa.[6]
Pooled Phase 3 DataCarbapenemsFavorable microbiological and clinical responseFavorable microbiological response rate of 57.1% for MDR P. aeruginosa at TOC. Clinical cure rates were similar to comparators.[7][8]

Clinical Trial Design (REPRISE - Example): The REPRISE trial was a Phase 3, randomized, open-label, multicenter study.[6]

cluster_trial REPRISE Phase 3 Trial Flow enrollment Patient Enrollment (cUTI or cIAI with ceftazidime-resistant Enterobacteriaceae or P. aeruginosa) randomization Randomization (1:1) enrollment->randomization treatment_caz_avi Ceftazidime-Avibactam (2000mg/500mg IV q8h) randomization->treatment_caz_avi treatment_bat Best Available Therapy (Investigator's choice) randomization->treatment_bat assessment Assessment at Test-of-Cure (7-10 days post-treatment) treatment_caz_avi->assessment treatment_bat->assessment primary_endpoint Primary Endpoint: Clinical Response assessment->primary_endpoint

Figure 3: REPRISE Clinical Trial Design.
This compound Combination Therapy

As of late 2025, there is a lack of published clinical trial data specifically evaluating the efficacy of cefepime-pralurbactam in treating infections caused by resistant P. aeruginosa. Clinical development is in earlier stages, with some studies focusing on the combination with meropenem for infections caused by Enterobacterales.

Conclusion

Ceftazidime-avibactam is a well-characterized and clinically validated treatment option for infections caused by resistant P. aeruginosa, supported by a robust body of in vitro and clinical data. This compound, in combination with cefepime, represents a promising pipeline candidate with a similar proposed mechanism of action. However, there is a clear need for comprehensive in vitro susceptibility data, preclinical in vivo studies, and well-designed clinical trials to establish its efficacy and safety profile for the treatment of resistant P. aeruginosa infections. For researchers and drug development professionals, ceftazidime-avibactam currently serves as a benchmark against which new therapies like cefepime-pralurbactam will be measured. Future research should focus on generating comparative data to clearly define the potential role of this compound-based therapies in the management of these challenging infections.

References

Evaluating the Post-Antibiotic Effect of Pralurbactam in Comparison to Other β-Lactamase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the post-antibiotic effect (PAE) of the novel β-lactamase inhibitor Pralurbactam against other established inhibitors, Avibactam and Relebactam. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways to support further research and development in antibacterial therapies.

Executive Summary

The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after limited exposure to an antimicrobial agent. A longer PAE can allow for more flexible dosing regimens and may contribute to improved clinical outcomes. This guide focuses on this compound, a novel β-lactamase inhibitor, and compares its potential PAE with that of Avibactam and Relebactam.

Currently, direct comparative studies detailing the in vitro or in vivo PAE of this compound are limited in the published literature. Available research on this compound primarily focuses on its pharmacokinetic/pharmacodynamic (PK/PD) profile, particularly its bactericidal efficacy when combined with meropenem. In contrast, some data regarding the PAE of Avibactam and the general antibacterial effects of Relebactam combinations are available. This guide compiles the existing evidence to provide a comparative overview and highlights the need for future head-to-head PAE studies involving this compound.

Comparative Data on Post-Antibiotic and Related Effects

The following tables summarize the available data on the post-antibiotic and related pharmacodynamic effects of this compound, Avibactam, and Relebactam. It is important to note the absence of direct PAE measurements for this compound in the public domain.

Table 1: Comparative Overview of this compound, Avibactam, and Relebactam

FeatureThis compoundAvibactamRelebactam
Partner β-lactam MeropenemCeftazidime, AztreonamImipenem/Cilastatin
Inhibited β-lactamases Class A, C, and D[1]Class A, C, and some Class D[2]Class A and C[3]
Primary Research Focus PK/PD, Bactericidal Effect[1][4][5]PAE, PLIE, In vitro activityIn vitro activity, Resistance suppression

Table 2: Summary of Post-Antibiotic Effect (PAE) and Post-β-Lactamase Inhibitor Effect (PLIE) Data

Inhibitor CombinationOrganismPAE Duration (hours)PLIE Duration (hours)Reference
This compound/Meropenem Klebsiella pneumoniaeData not availableData not available[1][4][5]
Ceftazidime/Avibactam EnterobacteriaceaeNo substantial PAE observedData not available
Pseudomonas aeruginosaNo substantial PAE observedData not available
Klebsiella pneumoniae (blaKPC-2)No substantial PAE observed1.9

PAE: Post-Antibiotic Effect; PLIE: Post-β-Lactamase Inhibitor Effect.

Table 3: Summary of Pharmacodynamic Data for this compound/Meropenem against Klebsiella pneumoniae

Pharmacodynamic ParameterValueModel SystemReference
Bacteriostatic Effect (%fT > 1 mg/L) 38.4%Neutropenic murine thigh infection model[1][5]
1-log10 Reduction in Bioburden (%fT > 1 mg/L) 63.6%Neutropenic murine thigh infection model[1][5]

%fT > 1 mg/L: Percentage of the dosing interval during which the free drug concentration remains above 1 mg/L.

Experimental Protocols

A standardized and detailed protocol is crucial for the accurate determination and comparison of the PAE. Below is a representative methodology for an in vitro PAE study based on established principles.

Protocol: In Vitro Post-Antibiotic Effect Determination

1. Bacterial Strain Preparation:

  • Select the desired bacterial isolates (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa).
  • Culture the isolates overnight on appropriate agar plates (e.g., Mueller-Hinton agar).
  • Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton broth) and incubate until the mid-logarithmic growth phase is reached (typically an optical density at 600 nm of 0.3-0.5).

2. Antibiotic Exposure:

  • Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^6 CFU/mL).
  • Expose the bacterial suspension to the test antibiotic combination (e.g., this compound/Meropenem) at a specified concentration (e.g., 4x the Minimum Inhibitory Concentration [MIC]).
  • Include a control culture without any antibiotic.
  • Incubate both test and control cultures for a defined period (e.g., 1-2 hours) at 37°C with shaking.

3. Antibiotic Removal:

  • To remove the antibiotic, centrifuge the test culture at a specified speed and duration (e.g., 10,000 x g for 10 minutes).
  • Discard the supernatant and wash the bacterial pellet twice with fresh, pre-warmed broth or saline to ensure complete removal of the drug.
  • Resuspend the final pellet in fresh, pre-warmed broth to the original volume.

4. Monitoring Bacterial Regrowth:

  • Serially dilute both the antibiotic-exposed and control cultures.
  • Plate the dilutions onto appropriate agar plates to determine the colony-forming units (CFU) at time zero (immediately after antibiotic removal).
  • Incubate the remaining broth cultures at 37°C with shaking.
  • At regular time intervals (e.g., every hour for up to 8 hours), perform viable counts (CFU/mL) for both the treated and control cultures.

5. PAE Calculation:

  • Plot the log10 CFU/mL against time for both cultures.
  • The PAE is calculated using the formula: PAE = T - C
  • T: The time required for the CFU in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
  • C: The time required for the CFU in the control culture to increase by 1 log10 above its initial count.

Visualizing Mechanisms and Workflows

Mechanism of Action: β-Lactamase Inhibition

The primary function of β-lactamase inhibitors like this compound, Avibactam, and Relebactam is to prevent the enzymatic degradation of β-lactam antibiotics by bacterial β-lactamases. This allows the β-lactam antibiotic to effectively inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

G cluster_0 Bacterial Cell BL β-Lactam Antibiotic (e.g., Meropenem) PBP Penicillin-Binding Proteins (PBPs) BL->PBP Inhibits BLI β-Lactamase Inhibitor (e.g., this compound) BLase β-Lactamase BLI->BLase Inhibits BLase->BL Degrades CellWall Cell Wall Synthesis PBP->CellWall Mediates Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of β-lactamase inhibitor action.

Experimental Workflow: In Vitro PAE Determination

The following diagram illustrates the key steps involved in a typical in vitro PAE experiment.

G Start Start: Bacterial Culture (Logarithmic Growth Phase) Exposure Antibiotic Exposure (e.g., 2 hours) Start->Exposure Control Control Culture (No Antibiotic) Start->Control Removal Antibiotic Removal (Centrifugation & Washing) Exposure->Removal Regrowth Monitor Regrowth (Viable Counts Over Time) Control->Regrowth Removal->Regrowth Calculation Calculate PAE (T - C) Regrowth->Calculation

References

Pralbactam in the Spotlight: A Comparative Review of In Vivo Efficacy in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the development of novel β-lactamase inhibitors is paramount. This guide provides a comparative analysis of the in vivo efficacy of Pralbactam (also known as Nacubactam or OP0595), a new diazabicyclooctane β-lactamase inhibitor, against other prominent inhibitors such as Avibactam, Vaborbactam, and Relebactam. The data presented is derived from various preclinical animal models of infection, offering a glimpse into the potential therapeutic utility of these combinations against challenging Gram-negative pathogens.

Executive Summary

Pralbactam, in combination with various β-lactam antibiotics, has demonstrated significant in vivo efficacy in murine infection models against a range of carbapenem-resistant Enterobacterales (CRE). This guide synthesizes available preclinical data to facilitate a comparative understanding of its performance against established β-lactamase inhibitor combinations. While direct head-to-head in vivo comparative studies are limited, this guide collates data from similar animal models to provide an objective overview for researchers, scientists, and drug development professionals.

Comparative Efficacy of β-Lactamase Inhibitor Combinations in Murine Infection Models

The following tables summarize the in vivo efficacy of Pralbactam and other β-lactamase inhibitors in combination with partner β-lactams in murine thigh and lung infection models. The primary efficacy endpoint reported is the change in bacterial burden (log10 CFU) after 24 hours of treatment compared to initial bacterial counts.

Table 1: In Vivo Efficacy of Pralbactam (Nacubactam/OP0595) Combinations in Murine Infection Models

β-Lactam PartnerAnimal ModelPathogenResistance MechanismChange in Bacterial Load (log10 CFU)Reference
CefepimeThigh InfectionE. coliCTX-M-15Significant reduction vs. cefepime alone[1][2]
CefepimeThigh InfectionK. pneumoniaeKPCSignificant reduction vs. cefepime alone[1][2]
AztreonamPneumoniaE. cloacaeIMP-1, IMP-6-3.70 to -2.08[3]
CefepimePneumoniaE. cloacaeIMP-1, IMP-6-3.70 to -2.08[3]
MeropenemPneumoniaE. cloacaeIMP-1, IMP-6-3.70 to -2.08[3]
AztreonamPneumoniaK. pneumoniaeKPC-4.24 to 1.47[3]
CefepimePneumoniaK. pneumoniaeKPC-4.24 to 1.47[3]
MeropenemPneumoniaK. pneumoniaeKPC-4.24 to 1.47[3]
MeropenemThigh InfectionK. pneumoniaeCRE/CPEPotent activity[4]
CefepimeThigh InfectionK. pneumoniaeCRE/CPEPotent activity[4]
AztreonamThigh InfectionE. coliCRE/CPEPotent activity[4]

Table 2: In Vivo Efficacy of Comparator β-Lactamase Inhibitor Combinations in Murine Infection Models

β-Lactamase Inhibitorβ-Lactam PartnerAnimal ModelPathogenResistance MechanismChange in Bacterial Load (log10 CFU)Reference
AvibactamCeftazidimeThigh InfectionEnterobacteriaceaeCarbapenem-resistant-0.48 to -3.33[2]
AvibactamCeftazidimeThigh InfectionEnterobacteriaceaeNDM-0.61 to -1.42[3]
VaborbactamMeropenemThigh InfectionK. pneumoniaeKPC-0.8 to -2.89[1]
VaborbactamMeropenemLung InfectionK. pneumoniaeKPC> -1.83[1]
RelebactamImipenemThigh InfectionP. aeruginosaImipenem-resistant≥ -2.0[5]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized animal infection models. The following are generalized methodologies for the key experiments cited.

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

  • Animal Preparation: Immunocompetent or neutropenic mice (rendered neutropenic by cyclophosphamide administration) are used.

  • Inoculation: A bacterial suspension of a specific strain (e.g., K. pneumoniae, E. coli) is injected into the thigh muscle of the mice.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), treatment with the investigational drug combination or comparator is initiated. Dosing regimens are often designed to simulate human pharmacokinetic profiles.

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized. The homogenate is serially diluted and plated to determine the number of viable bacteria (CFU/thigh). The change in log10 CFU compared to the 0-hour control group is calculated to determine the efficacy of the treatment.

Murine Pneumonia (Lung Infection) Model

This model assesses the efficacy of antimicrobials in a respiratory tract infection.

  • Animal Preparation: Similar to the thigh infection model, mice are often rendered neutropenic.

  • Inoculation: Mice are anesthetized, and a bacterial suspension is instilled intranasally or intratracheally to establish a lung infection.

  • Treatment: Treatment with the antimicrobial agents is initiated at a specified time after infection.

  • Efficacy Assessment: After 24 hours of therapy, the lungs are aseptically removed and homogenized. Bacterial burden is quantified by plating serial dilutions of the lung homogenate. Efficacy is determined by the reduction in bacterial counts compared to untreated controls.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the mechanism of action, the following diagrams are provided.

Experimental_Workflow_Thigh_Infection_Model cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Animal_Prep Animal Preparation (Neutropenic Mice) Inoculation Intramuscular Injection (Thigh) Animal_Prep->Inoculation Bacterial_Culture Bacterial Culture (e.g., K. pneumoniae) Bacterial_Culture->Inoculation Treatment_Group Administer Test Compound (e.g., Cefepime + Pralbactam) Inoculation->Treatment_Group Control_Group Administer Vehicle or Comparator Inoculation->Control_Group Euthanasia Euthanize Mice (24h post-treatment) Treatment_Group->Euthanasia Control_Group->Euthanasia Homogenization Thigh Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count CFU Enumeration Plating->CFU_Count Data_Analysis Calculate Δlog10 CFU CFU_Count->Data_Analysis Beta_Lactamase_Inhibition_Pathway cluster_bacterium Bacterial Cell Beta_Lactam β-Lactam Antibiotic (e.g., Cefepime) PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam Hydrolyzes (Inactivates) BLI β-Lactamase Inhibitor (e.g., Pralbactam) BLI->Beta_Lactamase Inhibits Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to (if inhibited)

References

Assessing the Potential for Resistance Development to Pralurbactam Combinations Versus Older Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The development of novel β-lactam/β-lactamase inhibitor combinations, such as those including Pralurbactam (formerly known as CXA-101 or FL058), offers a promising therapeutic avenue. This guide provides an objective comparison of the potential for resistance development to this compound combinations versus established, older β-lactam agents, supported by available experimental data.

Executive Summary

This compound, a novel diazabicyclooctane β-lactamase inhibitor, demonstrates potent activity against a broad spectrum of β-lactamases, including Ambler Class A, C, and D enzymes.[1][2] When combined with a β-lactam antibiotic such as meropenem or ceftazidime, this compound restores the activity of the partner drug against many resistant strains of clinically important pathogens like Pseudomonas aeruginosa and Enterobacterales. Preclinical data suggests that this compound combinations may have a lower potential for resistance development compared to some older agents, such as piperacillin-tazobactam. This is attributed to its stability against hydrolysis by common resistance mechanisms like AmpC β-lactamases and its efficacy against strains with porin loss or efflux pump overexpression.[3][4][5] However, direct comparative studies on the frequency of spontaneous mutations leading to resistance are still emerging.

Data Presentation: In Vitro Susceptibility

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of this compound combinations and comparator agents against various resistant bacterial isolates. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: Comparative Activity against Pseudomonas aeruginosa

AgentAll Isolates MIC50/90 (µg/mL)Imipenem-Resistant MIC50/90 (µg/mL)Ceftazidime-Resistant MIC50/90 (µg/mL)Piperacillin/Tazobactam-Resistant MIC50/90 (µg/mL)
This compound (CXA-101) 1/8[6]8/ND16/ND8/ND
This compound (CXA-101)/Tazobactam 1/8[6]NDNDND
Ceftazidime 8/128[6]ND256/NDND
Piperacillin/Tazobactam 32/256[3]NDND256/ND
Imipenem ND16/NDNDND
Meropenem NDNDNDND

ND: Not Determined in the cited studies.

Table 2: Comparative Activity against Ceftazidime-Resistant Enterobacteriaceae

AgentMIC50/90 (µg/mL)
This compound (CXA-101)/Tazobactam (4 µg/mL) 4/ >32[6]
Cefepime 8/ >32[6]
Piperacillin/Tazobactam 32/ >128[6]
Ceftazidime 128/ >128[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key protocols used to assess antibiotic resistance.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Outline (based on CLSI guidelines):

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agents are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Bacterial isolates are grown on agar plates, and colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Serial Passage Assay for Resistance Development

This assay evaluates the potential for bacteria to develop resistance to an antibiotic over a period of continuous exposure.

Protocol Outline:

  • Initial MIC Determination: The baseline MIC of the antibiotic for the bacterial isolate is determined using the broth microdilution method.

  • Serial Passages: The bacteria are cultured in a sub-inhibitory concentration (typically 0.5x MIC) of the antibiotic for 24 hours.

  • MIC Re-evaluation: After each passage, the MIC is redetermined.

  • Increased Antibiotic Concentration: The bacteria from the well with the highest concentration of antibiotic that still permits growth are used to inoculate a new series of antibiotic dilutions for the next passage.

  • Duration: This process is repeated for a defined number of days (e.g., 10-30 days) to observe the fold-increase in MIC over time.

Spontaneous Mutation Frequency Determination

This experiment quantifies the frequency at which resistant mutants arise in a bacterial population upon exposure to a selective concentration of an antibiotic.

Protocol Outline:

  • Bacterial Culture: A large population of bacteria is grown in antibiotic-free broth to a high density (e.g., 10^10 CFU/mL).

  • Plating on Selective Agar: A known volume of the bacterial culture is plated onto agar plates containing the antibiotic at a concentration that inhibits the growth of the wild-type strain (e.g., 4x or 8x the MIC).

  • Enumeration of Resistant Colonies: The plates are incubated, and the number of resistant colonies that appear is counted.

  • Determination of Total Viable Count: The total number of viable bacteria in the original culture is determined by plating serial dilutions on antibiotic-free agar.

  • Calculation of Mutation Frequency: The mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable bacteria. The spontaneous mutation rate in Pseudomonas aeruginosa is generally in the range of 10-10 per nucleotide per generation.[4][7]

Mandatory Visualizations

Signaling Pathways and Resistance Mechanisms

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space Porin Porin PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Target Binding (Cell Wall Synthesis Inhibition) Beta_Lactamase β-Lactamase (e.g., AmpC) Efflux_Pump Efflux Pump (e.g., MexAB-OprM) Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Porin Entry Beta_Lactam->Beta_Lactamase Hydrolysis (Inactivation) Beta_Lactam->Efflux_Pump Efflux This compound This compound This compound->Beta_Lactamase Inhibition Resistance_Mechanisms Resistance Mechanisms: Porin_Loss ↓ Porin Expression (Reduced Entry) AmpC_Overexpression ↑ AmpC Expression (Increased Hydrolysis) Efflux_Upregulation ↑ Efflux Pump Activity (Increased Efflux) Experimental_Workflow cluster_workflow Comparative Resistance Assessment Workflow Start Start: Bacterial Isolate MIC_Determination 1. Initial MIC Determination (Broth Microdilution) Start->MIC_Determination Serial_Passage 2. Serial Passage Assay (Sub-MIC exposure over time) MIC_Determination->Serial_Passage Mutation_Frequency 3. Spontaneous Mutation Frequency Determination MIC_Determination->Mutation_Frequency Resistance_Analysis Analyze Resistance Development Serial_Passage->Resistance_Analysis Mutation_Frequency->Resistance_Analysis MIC_Fold_Increase Fold-increase in MIC Resistance_Analysis->MIC_Fold_Increase Mutation_Rate Frequency of resistant mutants Resistance_Analysis->Mutation_Rate Mechanism_ID 4. Identification of Resistance Mechanisms (e.g., WGS) Resistance_Analysis->Mechanism_ID Conclusion Conclusion: Comparative Resistance Potential MIC_Fold_Increase->Conclusion Mutation_Rate->Conclusion Mechanism_ID->Conclusion

References

Statistical analysis methods for comparing the efficacy of different β-lactamase inhibitor combinations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of combating antimicrobial resistance, the selection of an appropriate β-lactam/β-lactamase inhibitor combination is a critical decision. This guide provides a comprehensive statistical analysis and comparison of the efficacy of various contemporary combinations, supported by experimental data and detailed methodologies.

The rise of β-lactamase-producing bacteria poses a significant threat to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. The development and strategic use of β-lactamase inhibitors, which protect β-lactam antibiotics from degradation, have become paramount. This guide delves into the comparative efficacy of prominent combinations, including piperacillin-tazobactam, ceftazidime-avibactam, and others, against key Gram-negative pathogens.

Quantitative Efficacy Comparison

The in vitro efficacy of β-lactam/β-lactamase inhibitor combinations is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric for comparing the potency of different combinations against a specific pathogen.

Below is a summary of MIC90 values for two widely used combinations against common and often multidrug-resistant pathogens.

β-Lactam/β-Lactamase Inhibitor CombinationPathogenMIC90 (μg/mL)
Ceftazidime-AvibactamPseudomonas aeruginosa8[1][2]
Ceftazidime-AvibactamFluoroquinolone-Resistant P. aeruginosa8[1]
Ceftazidime-AvibactamMeropenem-Nonsusceptible P. aeruginosa16[3]
Ceftazidime-AvibactamMultidrug-Resistant (MDR) P. aeruginosa16[4]
Piperacillin-TazobactamESBL-producing Klebsiella pneumoniae>64[5]

Experimental Protocols for Efficacy Assessment

Accurate and reproducible experimental methods are the bedrock of reliable comparative efficacy data. The following are detailed protocols for key in vitro assays used to evaluate β-lactamase inhibitor combinations.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antimicrobial agent against a specific bacterium in a liquid medium. The protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • β-lactam/β-lactamase inhibitor combination and comparator agents

  • Incubator (35°C)

  • Microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the 96-well plates.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or with a microplate reader.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a two-dimensional dilution method used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.[8][9][10]

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Two antimicrobial agents to be tested in combination

Procedure:

  • In a 96-well plate, create a gradient of concentrations for Drug A along the x-axis and Drug B along the y-axis. This results in wells containing various combinations of the two drugs.

  • Each well is inoculated with a standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).

  • The plate is incubated at 37°C for 18-24 hours.

  • Following incubation, the wells are examined for turbidity to determine the MIC of each drug alone and in combination.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

    • FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Indifference (or Additive): 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[11][12]

Materials:

  • CAMHB

  • Bacterial inoculum

  • Antimicrobial agents

  • Shaking incubator

  • Apparatus for serial dilutions and colony counting

Procedure:

  • A starting bacterial inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in CAMHB.

  • The antimicrobial agent(s) are added at desired concentrations (e.g., 1x, 2x, or 4x the MIC).

  • The cultures are incubated in a shaking incubator at 37°C.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each culture.

  • Serial dilutions of the aliquots are plated on appropriate agar plates.

  • After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • A plot of log10 CFU/mL versus time is generated to visualize the killing kinetics. A ≥3-log10 decrease in CFU/mL (99.9% killing) at 24 hours compared to the initial inoculum is considered bactericidal activity.

Statistical Analysis Methods for Comparing Efficacy

  • Descriptive Statistics: For MIC data, key descriptive statistics include the MIC50 and MIC90, which represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. The geometric mean MIC is also often calculated.[13]

  • Regression Models: Logistic regression can be used to analyze the probability of an isolate being resistant based on various factors.[14] For censored MIC data (where the true MIC is above or below the tested range), specialized regression models that account for this censoring are more appropriate.[15][16]

  • Non-parametric Tests: These tests can be used to compare MIC distributions between different groups without making assumptions about the underlying distribution of the data.[14]

  • Pharmacodynamic Modeling: Inhibitory sigmoid Emax models can be used to characterize the relationship between the concentration of a β-lactamase inhibitor and the reduction in the MIC of the partner β-lactam.[17][18] This allows for a quantitative comparison of the potency of different inhibitors.

Visualizing Mechanisms and Workflows

Understanding the underlying mechanisms of resistance and the experimental workflows is crucial for interpreting efficacy data.

β-Lactam Resistance Mechanisms

Bacteria have evolved several mechanisms to resist the action of β-lactam antibiotics. The most common mechanism is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. Other mechanisms include alteration of penicillin-binding proteins (PBPs), reduced drug permeability through porin channels, and active efflux of the antibiotic.[19][20][21]

Caption: Major mechanisms of β-lactam resistance in Gram-negative bacteria.

Extended-Spectrum β-Lactamase (ESBL) Action

ESBLs are a group of β-lactamases that can hydrolyze a broad spectrum of β-lactam antibiotics, including third-generation cephalosporins. They are often plasmid-mediated, facilitating their spread among different bacterial species.[22][23]

ESBL_Action cluster_esbl ESBL-Producing Bacterium ESBL ESBL Enzyme Hydrolyzed_Cephalosporin Hydrolyzed & Inactive Cephalosporin ESBL->Hydrolyzed_Cephalosporin Plasmid Plasmid (carrying blaESBL gene) Plasmid->ESBL Encodes Cephalosporin Third-Generation Cephalosporin Cephalosporin->ESBL Hydrolysis BLI β-Lactamase Inhibitor BLI->ESBL Inhibition

Caption: Mechanism of ESBL-mediated resistance and its inhibition.

Klebsiella pneumoniae Carbapenemase (KPC) Action

KPC enzymes are Class A carbapenemases that can effectively hydrolyze carbapenems, which are often considered last-resort antibiotics for treating infections caused by multidrug-resistant Gram-negative bacteria.[24][25][26]

KPC_Action cluster_kpc KPC-Producing Bacterium KPC KPC Enzyme Hydrolyzed_Carbapenem Hydrolyzed & Inactive Carbapenem KPC->Hydrolyzed_Carbapenem Carbapenem Carbapenem Antibiotic Carbapenem->KPC Rapid Hydrolysis New_BLI Novel Inhibitor (e.g., Avibactam) New_BLI->KPC Effective Inhibition

Caption: Action of KPC enzymes on carbapenems and inhibition by novel inhibitors.

Experimental Workflow for Efficacy Comparison

A systematic workflow is essential for the comparative evaluation of different β-lactamase inhibitor combinations.

Efficacy_Workflow start Isolate Collection & Identification mic Broth Microdilution (MIC Determination) start->mic checkerboard Checkerboard Assay (Synergy Testing) start->checkerboard timekill Time-Kill Assay (Bactericidal Activity) start->timekill pkpd Pharmacokinetic/ Pharmacodynamic Modeling mic->pkpd stats Statistical Analysis of MIC Distributions mic->stats checkerboard->pkpd timekill->pkpd comparison Comparative Efficacy Assessment pkpd->comparison stats->comparison

Caption: Workflow for the comprehensive in vitro evaluation of β-lactamase inhibitor combinations.

References

Pralurbactam: A Comparative Analysis Against Bacterial Strains Resistant to Other β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A new contender in the fight against antimicrobial resistance, the novel β-lactamase inhibitor Pralurbactam (formerly FL058), developed in combination with meropenem, is showing promise in combating multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of this compound's performance against bacterial strains that have developed resistance to other β-lactamase inhibitors, supported by available preclinical and in vitro data.

This compound is a diazabicyclooctane (DBO) β-lactamase inhibitor, a class that also includes avibactam and relebactam. It is designed to protect β-lactam antibiotics from degradation by a wide range of β-lactamase enzymes, including Ambler Class A (such as KPC), Class C, and some Class D (like OXA-48) enzymes.[1][2][3] This positions the meropenem/pralurbactam combination as a potential therapeutic option for infections caused by carbapenem-resistant Enterobacterales (CRE).

Comparative In Vitro Activity of Meropenem/Pralurbactam

The following tables summarize the available minimum inhibitory concentration (MIC) data for meropenem/pralurbactam against key resistant bacterial strains, compared with other leading β-lactam/β-lactamase inhibitor combinations. It is important to note that as a novel agent, direct head-to-head comparative studies are limited. The data presented here is compiled from various in vitro and preclinical studies and should be interpreted with this in mind.

Table 1: Activity against KPC-Producing Enterobacterales

KPC (Klebsiella pneumoniae carbapenemase)-producing bacteria are a major cause of CRE infections.

Organism/GroupMeropenem/Pralurbactam (MIC50/MIC90 in µg/mL)Meropenem/Vaborbactam (MIC50/MIC90 in µg/mL)Ceftazidime/Avibactam (MIC50/MIC90 in µg/mL)Imipenem/Relebactam (MIC50/MIC90 in µg/mL)
K. pneumoniae (KPC-producing)0.25/4[1]0.12/1[4]0.5/2[4]0.25/1
Enterobacterales (KPC-producing)N/A0.06/1[5]0.5/2[4]0.25/2

N/A: Data not available from the reviewed sources.

Preclinical data suggests that this compound may possess superior inhibitory effects against KPC-producing bacteria when compared to avibactam.[2]

Table 2: Activity against OXA-48-Producing Enterobacterales

OXA-48 and related enzymes are another significant family of carbapenemases.

Organism/GroupMeropenem/Pralurbactam (MIC50/MIC90 in µg/mL)Meropenem/Vaborbactam (MIC50/MIC90 in µg/mL)Ceftazidime/Avibactam (MIC50/MIC90 in µg/mL)Imipenem/Relebactam (MIC50/MIC90 in µg/mL)
K. pneumoniae (OXA-48-producing)≤0.06/0.52/8[6]0.5/2[6]2/4[6]

Meropenem/pralurbactam has demonstrated potential as a treatment for infections caused by OXA-48-producing Enterobacterales.[1][2]

Table 3: Activity against Metallo-β-Lactamase (MBL)-Producing Enterobacterales

MBLs (e.g., NDM, VIM, IMP) represent a major challenge as they can hydrolyze most β-lactam antibiotics, and are not inhibited by currently available serine-β-lactamase inhibitors.

Organism/GroupMeropenem/Pralurbactam (MIC50/MIC90 in µg/mL)Meropenem/Vaborbactam (MIC50/MIC90 in µg/mL)Ceftazidime/Avibactam (MIC50/MIC90 in µg/mL)Imipenem/Relebactam (MIC50/MIC90 in µg/mL)
E. coli (NDM-producing)N/A (MIC90 = 0.5)[3]>32/>32>32/>32>8/>8
K. pneumoniae (NDM-producing)0.25/4[3]>32/>32>32/>32>8/>8

This compound, in combination with meropenem, has shown some inhibitory activity against NDM-producing E. coli, a feature not typically observed with other DBO inhibitors like avibactam.[3] However, its activity against NDM-producing K. pneumoniae appears limited.[1][3]

Experimental Protocols

The following is a representative experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of meropenem/pralurbactam and comparator agents using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Bacterial Isolates:

  • A panel of well-characterized clinical isolates of Enterobacterales and Pseudomonas aeruginosa with defined resistance mechanisms (e.g., production of KPC, OXA-48, NDM, and resistance to other β-lactamase inhibitors) is used. Quality control strains, such as E. coli ATCC 25922 and K. pneumoniae ATCC 700603, are included in each experiment.

2. Antimicrobial Agents:

  • Meropenem is tested alone and in combination with a fixed concentration of this compound (e.g., 4 µg/mL).

  • Comparator agents include ceftazidime/avibactam, meropenem/vaborbactam, and imipenem/relebactam.

3. Broth Microdilution Assay:

  • The assay is performed in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial two-fold dilutions of the antimicrobial agents are prepared in the microtiter plates.

  • A bacterial inoculum is prepared from a fresh culture and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

5. Data Analysis:

  • The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of the isolates are inhibited, respectively, are calculated for each antimicrobial agent against each group of bacterial isolates.

Visualizing Mechanisms and Workflows

Mechanism of β-Lactamase Inhibition

G cluster_0 Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Meropenem) PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Required for Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes (Inactivates) This compound This compound This compound->Beta_Lactamase Binds and Inhibits Inactive_Complex Inactive this compound- β-Lactamase Complex PralurbactamBeta_Lactamase PralurbactamBeta_Lactamase

Caption: Mechanism of action of this compound in protecting β-lactam antibiotics.

Experimental Workflow for Antimicrobial Susceptibility Testing

G Start Start: Bacterial Isolate Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Plate_Prep Prepare Microtiter Plate with Serial Dilutions of Antibiotics Plate_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Read Plates to Determine MIC Incubation->Read_Results Data_Analysis Analyze Data (MIC50, MIC90) Read_Results->Data_Analysis End End: Comparative Report Data_Analysis->End

Caption: General workflow for broth microdilution antimicrobial susceptibility testing.

Conclusion

This compound, in combination with meropenem, demonstrates promising in vitro activity against a range of multidrug-resistant Enterobacterales, including those producing KPC and OXA-48 carbapenemases. Notably, its activity against certain NDM-producing E. coli strains suggests a potential advantage over other currently available β-lactamase inhibitors. However, as a novel agent, comprehensive comparative data, especially against strains resistant to other new-generation inhibitors, is still emerging. Further clinical studies are necessary to fully elucidate the therapeutic potential of meropenem/pralurbactam in the treatment of serious Gram-negative infections. Researchers and drug development professionals should continue to monitor the evolving data on this new combination to inform future antimicrobial stewardship and therapeutic strategies.

References

A Comparative Guide to Clinical Trial Designs: Pralurbactam Combinations Versus Standard of Care for Complicated Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. In the landscape of novel antibiotic development, Pralurbactam, a new β-lactamase inhibitor, is under investigation in combination with established β-lactam antibiotics. This guide provides a comparative overview of the clinical trial designs for this compound combinations against the current standard of care for two critical infectious diseases: complicated intra-abdominal infections (cIAI) and complicated urinary tract infections (cUTI), particularly those caused by carbapenem-resistant Enterobacteriaceae (CRE).

This document summarizes the available information on the design of pivotal Phase 3 clinical trials for this compound and contrasts them with established treatment protocols and outcomes for standard-of-care agents. It is important to note that as of the time of this publication, the clinical trials for this compound are ongoing, and comprehensive efficacy and safety data have not yet been publicly released. The comparisons drawn are therefore based on trial design and the known performance of comparator drugs.

Data Presentation: A Comparative Look at Clinical Trial Design

The following tables outline the key design elements of the ongoing Phase 3 clinical trials for the this compound-meropenem combination and the established parameters for standard-of-care treatments in cIAI and CRE infections.

Table 1: Clinical Trial Design for Complicated Intra-Abdominal Infections (cIAI)

ParameterThis compound + Meropenem (NCT06633718)Standard of Care: Ceftazidime-Avibactam + Metronidazole
Phase Phase 3Approved/Post-market
Study Design Randomized, Double-Blind, Active-Controlled, MulticenterBased on Phase 3, Randomized, Double-Blind Trials (e.g., RECLAIM)
Patient Population Adults with complicated intra-abdominal infectionsAdults with complicated intra-abdominal infections
Intervention Meropenem and this compoundCeftazidime-avibactam 2000 mg/500 mg + Metronidazole 500 mg
Comparator Ceftazidime-avibactam in combination with Metronidazole[1]Meropenem 1g
Primary Endpoint Clinical response at the Test-of-Cure (TOC) visitClinical cure at the test-of-cure visit (28-35 days after randomization)[2]
Key Secondary Endpoints Microbiological response at TOC, All-cause mortality, Safety and tolerabilityClinical cure in various patient populations (MITT, CE), Microbiological response[2]

Table 2: Clinical Trial Design for Carbapenem-Resistant Enterobacteriaceae (CRE) Infections (including cUTI and cIAI)

ParameterThis compound + Meropenem (NCT07089186)Standard of Care: Best Available Therapy (BAT)
Phase Phase 3Varies (often based on retrospective or observational data)
Study Design Randomized, Open-Label, Active-Controlled, MulticenterNot standardized; often includes older agents like polymyxins, aminoglycosides, or tigecycline, sometimes in combination[3][4]
Patient Population Hospitalized adults (18-80 years) with HABP/VABP, cUTI, cIAI, or BSI due to confirmed CRE[5]Patients with documented CRE infections
Intervention Meropenem and this compound[5]Antimicrobials with in vitro susceptibility to the causative pathogen[3]
Comparator Best Available Therapy (BAT)[5]N/A (Comparison is often against historical controls or other BAT regimens)
Primary Endpoint To evaluate the efficacy and safety of Meropenem and this compound[5]Clinical cure, 30-day mortality, infection-related mortality[3]
Key Secondary Endpoints Not yet fully detailedOverall length of stay[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of clinical trial data. While the full protocols for the this compound trials are not publicly available, the following outlines the general experimental approach based on the clinical trial registrations and established practices for similar studies.

Protocol for a Phase 3, Randomized, Controlled Trial for Complicated Intra-Abdominal Infections (cIAI) (Based on NCT06633718 Design)
  • Patient Screening and Enrollment: Adult patients with a confirmed diagnosis of cIAI requiring surgical intervention and intravenous antibiotics are screened for eligibility based on inclusion and exclusion criteria.

  • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either the investigational drug (this compound + Meropenem) or the active comparator (Ceftazidime-Avibactam + Metronidazole). The randomization is double-blinded.

  • Treatment Administration: The assigned treatment is administered intravenously for a specified duration (typically 5-14 days), with dosage adjustments made for factors such as renal impairment.

  • Data Collection: Clinical and microbiological data are collected at baseline, during treatment, and at follow-up visits. This includes assessment of clinical signs and symptoms of infection, laboratory tests, and imaging.

  • Endpoint Assessment:

    • Primary Endpoint (Clinical Cure at TOC): At the Test-of-Cure visit (typically 2-4 weeks after the last dose of study drug), a blinded observer assesses the patient's clinical response. Clinical cure is generally defined as the complete resolution or significant improvement of signs and symptoms of the index infection, with no further need for antimicrobial therapy.

    • Secondary Endpoints:

      • Microbiological Response: Assessed by the eradication or presumed eradication of the baseline pathogens from the site of infection.

      • Safety and Tolerability: Monitored through the recording of adverse events, serious adverse events, and changes in laboratory parameters throughout the study.

      • All-Cause Mortality: Tracked for a specified period (e.g., 28 days) from randomization.

Protocol for a Phase 3, Randomized, Open-Label, Active-Controlled Trial for CRE Infections (Based on NCT07089186 Design)
  • Patient Screening and Enrollment: Hospitalized adult patients with a confirmed infection (cIAI, cUTI, etc.) caused by a carbapenem-resistant Enterobacteriaceae are enrolled.

  • Randomization: Patients are randomized to either the this compound + Meropenem arm or the Best Available Therapy (BAT) arm. The study is open-label, meaning both the investigator and the patient are aware of the treatment being administered.

  • Best Available Therapy (BAT) Arm: The treating physician selects the antibiotic regimen for patients in the BAT arm based on in vitro susceptibility testing of the infecting organism and local treatment guidelines. This may include single or combination therapy with agents such as colistin, tigecycline, or aminoglycosides.

  • Treatment and Follow-up: Treatment is administered for a duration determined by the investigator based on the patient's clinical response. Data on clinical outcomes, microbiological response, and safety are collected.

  • Endpoint Assessment: Endpoints are similar to the cIAI trial, focusing on clinical and microbiological success rates, mortality, and safety. The comparison will assess the non-inferiority or superiority of the this compound combination to the diverse regimens used in the BAT arm.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of β-lactamase inhibitors and the typical workflow of a randomized controlled clinical trial for a new antibiotic.

Beta_Lactamase_Inhibition cluster_bacterium Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Meropenem) PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to & Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Bacterial_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Lysis Inhibition leads to Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes & Inactivates Inactivated_Enzyme Inactivated β-Lactamase Beta_Lactamase->Inactivated_Enzyme This compound This compound (β-Lactamase Inhibitor) This compound->Beta_Lactamase Binds to & Inhibits

Caption: Mechanism of action of this compound in protecting β-lactam antibiotics.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Population Patient Population (e.g., cIAI Adults) Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Yes Randomization Randomization (1:1) Informed_Consent->Randomization Arm_A Arm A: This compound + Meropenem Randomization->Arm_A Arm_B Arm B: Standard of Care Randomization->Arm_B TOC_Visit Test-of-Cure (TOC) Visit Arm_A->TOC_Visit Arm_B->TOC_Visit Endpoint_Assessment Primary & Secondary Endpoint Assessment TOC_Visit->Endpoint_Assessment Data_Analysis Statistical Data Analysis Endpoint_Assessment->Data_Analysis

Caption: Generalized workflow of a randomized controlled clinical trial for a new antibiotic.

References

Safety Operating Guide

Proper Disposal of Pralurbactam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The responsible disposal of pharmaceutical compounds is a critical aspect of laboratory safety and environmental stewardship. This guide provides detailed procedural steps for the proper disposal of Pralurbactam, a novel β-lactamase inhibitor. Adherence to these guidelines is essential to minimize environmental impact and ensure compliance with regulatory standards.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, the Drug Enforcement Administration (DEA) has specific regulations for the disposal of controlled substances, although this compound is not currently classified as a controlled substance.[1][3][4]

Key regulations include the EPA's Subpart P of the RCRA, which provides specific guidance for the management of hazardous waste pharmaceuticals by healthcare facilities and is a valuable reference for research laboratories.[1] A primary mandate of this regulation is the prohibition of sewering (flushing down the drain) of hazardous pharmaceutical waste.[1]

This compound Disposal Procedures

While a specific Safety Data Sheet (SDS) for this compound was not identified, as a β-lactamase inhibitor, it should be handled as a potentially hazardous chemical waste. The following procedures are based on general best practices for antibiotic and pharmaceutical disposal in a laboratory setting.

Step 1: Waste Identification and Segregation

Proper segregation of waste is the first and most critical step. This compound waste should be categorized based on its form and potential contamination.

Waste StreamDescriptionRecommended Container
Solid this compound Waste Expired or unused pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and empty vials.Labeled, sealed, and puncture-resistant hazardous waste container.
Liquid this compound Waste Solutions containing this compound, such as stock solutions, experimental media, and contaminated solvents.Labeled, sealed, and leak-proof hazardous waste container.
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Puncture-resistant sharps container.

Step 2: On-site Handling and Storage

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date accumulation started.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to prevent spills.

  • Do Not Sewer: Under no circumstances should this compound waste be disposed of down the drain.[1] This practice contributes to the environmental release of antimicrobials, which can have ecological impacts and promote microbial resistance.[5]

Step 3: Final Disposal

The final disposal of this compound waste must be conducted by a licensed hazardous waste management company. The most common and recommended method for destroying pharmaceutical waste is high-temperature incineration at a permitted facility.[1]

  • Engage a Professional Service: Contract with a certified waste disposal vendor that specializes in pharmaceutical and chemical waste.

  • Documentation: Maintain a manifest of all hazardous waste generated and disposed of, as required by the EPA.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final disposal.

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 On-Site Storage cluster_3 Final Disposal A This compound Use in Experiments B Generation of this compound Waste (Solid, Liquid, Sharps) A->B C Segregate Waste Streams B->C D Solid Waste Container (Labeled & Sealed) C->D E Liquid Waste Container (Labeled & Sealed) C->E F Sharps Container C->F G Store in Designated Hazardous Waste Area D->G E->G F->G H Arrange Pickup by Licensed Waste Vendor G->H I Transport to Permitted Disposal Facility H->I K Maintain Disposal Records (Manifest) H->K J High-Temperature Incineration I->J

Caption: Workflow for the proper disposal of this compound waste.

General Safety Precautions

When handling this compound, it is essential to follow standard laboratory safety protocols to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Ventilation: Handle powdered this compound in a chemical fume hood to avoid inhalation.

  • Spill Response: In the event of a spill, follow your institution's chemical spill cleanup procedures. Absorb liquid spills with an inert material and collect all contaminated materials into a hazardous waste container.

Environmental Considerations

The improper disposal of antibiotics and other pharmaceuticals poses a significant threat to the environment and public health.[5][6][7] Pharmaceuticals can enter aquatic ecosystems, potentially harming wildlife and contributing to the development of antimicrobial resistance.[5] By following these disposal procedures, researchers can help mitigate these risks.

This guide provides a framework for the responsible disposal of this compound. It is imperative that all laboratory personnel are trained on these procedures and that institutional and local regulations are consulted to ensure full compliance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.